Product packaging for N-(2-Heptyl)aniline(Cat. No.:CAS No. 124900-23-8)

N-(2-Heptyl)aniline

Cat. No.: B039855
CAS No.: 124900-23-8
M. Wt: 191.31 g/mol
InChI Key: MPMKJQOUZLQYHV-UHFFFAOYSA-N
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Description

N-(2-Heptyl)aniline is a specialty organic compound featuring an aniline moiety substituted with a 2-heptyl chain, positioning it as a valuable intermediate in synthetic organic chemistry and materials science research. This secondary amine is particularly significant for the synthesis of more complex molecules, including dyes, ligands for catalysis, and liquid crystals, where the specific branching of the heptyl group can influence solubility, mesomorphic properties, and steric interactions. Its mechanism of action in chemical synthesis derives from the nucleophilicity of the aromatic amine nitrogen, enabling its participation in electrophilic aromatic substitution, diazotization reactions, and the formation of Schiff bases, imines, and amides. The hydrophobic heptyl chain confers unique physicochemical characteristics, making it a subject of interest in the development of surfactants, corrosion inhibitors, and organic semiconductors. Researchers utilize this compound to explore structure-activity relationships and to fabricate novel organic compounds with tailored properties for advanced applications. This product is intended for laboratory research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21N B039855 N-(2-Heptyl)aniline CAS No. 124900-23-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-heptan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-3-4-6-9-12(2)14-13-10-7-5-8-11-13/h5,7-8,10-12,14H,3-4,6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMKJQOUZLQYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309113
Record name N-(1-Methylhexyl)benzenamine
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Molecular Weight

191.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67915-63-3
Record name N-(1-Methylhexyl)benzenamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-Methylhexyl)benzenamine
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Record name Benzenamine, N-(1-methylhexyl)
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-Heptyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-(2-Heptyl)aniline, a secondary aromatic amine. This document details a common synthetic route, outlines a detailed experimental protocol, and presents a thorough characterization profile of the target molecule. All quantitative data is summarized in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the direct reductive amination of aniline with 2-heptanone. This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

Reaction Scheme

The synthesis proceeds via the following reaction:

reagents Aniline + 2-Heptanone intermediate Imine Intermediate reagents->intermediate Condensation (-H₂O) product This compound intermediate->product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->intermediate

Figure 1: Synthesis of this compound via reductive amination.
Experimental Protocol

This protocol is an adapted general procedure for the reductive amination of ketones with anilines.

Materials:

  • Aniline

  • 2-Heptanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of aniline (1.0 eq.) and 2-heptanone (1.1 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask is added a catalytic amount of glacial acetic acid.

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise to the stirred solution.

  • The reaction is allowed to proceed at room temperature and is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).

  • Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated.

  • The aqueous layer is extracted twice with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through the analysis of its physical and spectroscopic properties.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

PropertyValue
IUPAC Name N-(heptan-2-yl)aniline
CAS Number 67915-63-3
Molecular Formula C₁₃H₂₁N
Molecular Weight 191.31 g/mol
Appearance Expected to be a colorless to pale yellow liquid
Boiling Point Not available
Density Not available
Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for this compound are presented below.

Table 1: Predicted ¹H NMR Data (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20t2HAromatic H (meta)
~6.70t1HAromatic H (para)
~6.60d2HAromatic H (ortho)
~3.60m1HN-CH
~3.50 (broad)s1HN-H
~1.60 - 1.20m8H-(CH₂)₄-
~1.20d3HCH-CH₃
~0.90t3H-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data (CDCl₃)

Chemical Shift (δ, ppm)Assignment
~147.5Aromatic C-N
~129.0Aromatic CH (meta)
~117.0Aromatic CH (para)
~113.0Aromatic CH (ortho)
~52.0N-CH
~39.0-CH₂-
~31.8-CH₂-
~25.0-CH₂-
~22.6-CH₂-
~20.5CH-CH₃
~14.1-CH₂-CH₃

Infrared spectroscopy provides information about the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed below.

Table 3: Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400MediumN-H stretch
~3050-3020MediumAromatic C-H stretch
~2950-2850StrongAliphatic C-H stretch
~1600, ~1500StrongAromatic C=C bending
~1320MediumC-N stretch (aromatic amine)
~750, ~690StrongAromatic C-H out-of-plane bend (monosubstituted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
191Molecular ion [M]⁺
176Loss of a methyl group ([M-CH₃]⁺)
120Loss of a pentyl radical ([M-C₅H₁₁]⁺)
106Benzylic cleavage
93Aniline radical cation
77Phenyl cation

Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

start Start: Reagents reaction Reductive Amination (Aniline + 2-Heptanone + NaBH(OAc)₃ in DCM) start->reaction workup Aqueous Workup (NaHCO₃ wash, separation) reaction->workup drying Drying and Filtration (Dry with MgSO₄, filter) workup->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation purification Purification (Column Chromatography) evaporation->purification product Pure this compound purification->product sample Synthesized Sample (this compound) nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms analysis Data Analysis and Structure Confirmation nmr->analysis ir->analysis ms->analysis report Final Characterization Report analysis->report

Physicochemical Properties of N-(2-Heptyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of N-heptylaniline, an isomer of N-(2-Heptyl)aniline, due to the limited availability of specific experimental data for the latter. This document also outlines detailed experimental protocols for the determination of key physicochemical parameters, including boiling point, melting point, density, solubility, and pKa. These methodologies are presented to guide researchers in the experimental characterization of this compound and related compounds.

Introduction

This compound is an aromatic amine with potential applications in various fields, including as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its physicochemical properties is fundamental for its application, formulation, and process development. This guide addresses the current knowledge gap by presenting data for a closely related isomer and providing standardized methodologies for its experimental characterization.

Physicochemical Data

PropertyValueSource
Molecular Formula C₁₃H₂₁N[1]
Molecular Weight 191.31 g/mol [1]
Boiling Point 160-161 °C at 21 Torr[2]
Density 0.906 g/cm³ (Predicted)[2]
pKa 5.05 ± 0.50 (Predicted)[2]

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures for determining the key physicochemical properties of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3] The capillary method is a common and efficient technique for determining the boiling point of small quantities of a liquid.[3][4]

Methodology: Capillary Method [3][4]

  • Sample Preparation: A small amount of the liquid sample is introduced into a fusion tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid.

  • Apparatus Setup: The fusion tube is attached to a thermometer, and the assembly is placed in a heating bath (e.g., a Thiele tube or an oil bath) containing a high-boiling point liquid like paraffin oil.[4]

  • Heating: The heating bath is gently and uniformly heated.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.

  • Boiling Point Determination: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_procedure Experimental Procedure A Sample in Fusion Tube B Inverted Capillary A->B insert C Thermometer Assembly B->C attach D Heating Bath C->D immerse E Gentle Heating D->E Begin Heating F Observe Bubble Stream E->F G Remove Heat & Cool F->G H Record Temperature of Liquid Entry G->H

Boiling Point Determination Workflow
Determination of Melting Point

Since this compound is expected to be a liquid at room temperature, the determination of its melting point would be relevant if it were to solidify at lower temperatures or for purity assessment of a solid derivative. The capillary method is also widely used for melting point determination of solids.[5][6]

Methodology: Capillary Method for Solids [5]

  • Sample Preparation: A small amount of the finely powdered solid sample is packed into a capillary tube sealed at one end.

  • Apparatus Setup: The capillary tube is attached to a thermometer and placed in a melting point apparatus or a Thiele tube.[5][7]

  • Heating: The apparatus is heated slowly and steadily.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are observed.

  • Melting Point Range: The recorded temperature range is the melting point of the substance. A narrow melting point range is indicative of a pure compound.[5][7]

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement A Powder Solid Sample B Pack in Capillary Tube A->B C Place in Melting Point Apparatus B->C Setup D Heat Slowly C->D E Observe Melting D->E F Record Temperature Range E->F

Melting Point Determination Workflow
Determination of Density

The density of a liquid can be determined using several methods, including the use of a pycnometer or by measuring the mass of a known volume.[8][9]

Methodology: Using a Graduated Cylinder and Balance [10][11]

  • Mass of Empty Cylinder: The mass of a clean, dry graduated cylinder is measured using an analytical balance.

  • Volume Measurement: A specific volume of the liquid is accurately measured into the graduated cylinder.

  • Mass of Cylinder and Liquid: The mass of the graduated cylinder containing the liquid is measured.

  • Mass of Liquid: The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.

  • Density Calculation: The density is calculated by dividing the mass of the liquid by its volume.

Density_Determination A Weigh Empty Graduated Cylinder B Add Known Volume of Liquid A->B C Weigh Cylinder with Liquid B->C D Calculate Mass of Liquid C->D E Calculate Density (Mass/Volume) D->E

Density Determination Workflow
Determination of Solubility

Solubility is the maximum amount of a solute that can be dissolved in a given amount of solvent at a specific temperature.[12]

Methodology: Saturation Method [12][13]

  • Solvent Measurement: A known volume of the solvent (e.g., distilled water) is placed in a test tube.

  • Initial Mass of Solute: A known mass of the solute is weighed.

  • Incremental Addition: Small, known amounts of the solute are added to the solvent.

  • Dissolution: After each addition, the mixture is agitated thoroughly to ensure maximum dissolution.

  • Saturation Point: The addition of solute is stopped when a small amount of undissolved solid remains, indicating that the solution is saturated.

  • Final Mass of Solute: The mass of the remaining, undissolved solute is measured.

  • Solubility Calculation: The mass of the dissolved solute is calculated by subtracting the final mass from the initial mass. The solubility is then expressed as the mass of solute per volume of solvent (e.g., g/100 mL).

Solubility_Determination A Measure Known Volume of Solvent C Add Solute Incrementally with Agitation A->C B Weigh Initial Mass of Solute B->C D Observe for Saturation (Undissolved Solute) C->D E Weigh Remaining Undissolved Solute D->E F Calculate Mass of Dissolved Solute E->F G Calculate Solubility F->G

Solubility Determination Workflow
Determination of pKa

The pKa is a measure of the acidity of a compound. For an amine like this compound, it refers to the pKa of its conjugate acid. Potentiometric titration is a common method for pKa determination.[14][15]

Methodology: Potentiometric Titration [14][16]

  • Sample Preparation: A known concentration of the sample is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture).

  • Titration Setup: The solution is placed in a beaker with a pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong acid (e.g., HCl) is positioned above the beaker.

  • Initial pH: The initial pH of the sample solution is recorded.

  • Titration: The acidic titrant is added in small, known increments. After each addition, the solution is stirred, and the pH is recorded.

  • Equivalence Point: The titration is continued past the equivalence point, which is the point of the steepest pH change.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The volume at the half-equivalence point is determined.

  • pKa Determination: The pKa is equal to the pH at the half-equivalence point.

pKa_Determination A Prepare Sample Solution B Titrate with Standard Acid A->B C Record pH after Each Addition B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine Equivalence Point D->E F Find Half-Equivalence Point E->F G pKa = pH at Half-Equivalence Point F->G

pKa Determination via Titration

Signaling Pathways and Experimental Workflows

At present, there is no specific information available in the searched literature regarding signaling pathways directly involving this compound. The experimental workflows provided in this guide are for the determination of its fundamental physicochemical properties.

Conclusion

This technical guide has summarized the currently available, albeit limited, physicochemical data for an isomer of this compound and has provided detailed, standardized protocols for the experimental determination of its key properties. The methodologies and workflows presented herein are intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences, facilitating the comprehensive characterization of this and other related novel compounds. Accurate experimental determination of these properties is essential for future research and development involving this compound.

References

Spectroscopic Data and Analysis of N-(2-Heptyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for N-(2-Heptyl)aniline, also known as N-(heptan-2-yl)aniline. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document focuses on predicted data based on the analysis of analogous secondary aromatic amines. It also outlines the general experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.10 - 7.20t2HAr-H (meta)
~6.60 - 6.70t1HAr-H (para)
~6.50 - 6.60d2HAr-H (ortho)
~3.60br s1HN-H
~3.40 - 3.50sextet1HN-CH(CH₃)
~1.50 - 1.60m2HCH₂
~1.20 - 1.40m6H(CH₂)₃
~1.15d3HCH(CH₃)
~0.80 - 0.90t3HCH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~148Ar-C (C-N)
~129Ar-C (meta)
~117Ar-C (para)
~113Ar-C (ortho)
~52N-CH
~38CH₂
~32CH₂
~29CH₂
~23CH₂
~20CH(CH₃)
~14CH₂-CH₃

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400MediumN-H stretch[1][2][3]
~3050 - 3020MediumAromatic C-H stretch
~2950 - 2850StrongAliphatic C-H stretch
~1600, ~1500StrongC=C aromatic ring stretch
~1320MediumAromatic C-N stretch[3]
~750, ~690StrongAromatic C-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
191Moderate[M]⁺ (Molecular Ion)[1]
120High[M - C₅H₁₁]⁺ (α-cleavage, loss of pentyl radical)
106High[M - C₆H₁₃]⁺ (α-cleavage, loss of hexyl radical)
93Moderate[C₆H₅NH₂]⁺ (Aniline fragment)
77Moderate[C₆H₅]⁺ (Phenyl fragment)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

2.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of liquid this compound directly onto the ATR crystal.

    • Alternatively, if the sample is a solid, press a small amount firmly onto the crystal.

  • Sample Preparation (Liquid Film):

    • Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Gently press the plates together to form a thin film.

  • Acquisition:

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of the empty spectrometer to subtract from the sample spectrum.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically perform the Fourier transform and background subtraction to generate the final IR spectrum.

2.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation:

    • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • GC-MS Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5ms). The oven temperature is typically programmed to ramp from a low temperature (e.g., 50 °C) to a high temperature (e.g., 250 °C) to ensure elution of the compound.

    • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a common method for generating fragments.

    • Mass Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Data Processing: The software records the mass spectrum of the compound as it elutes. The resulting chromatogram and mass spectra are analyzed to identify the molecular ion and characteristic fragment ions. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal mass, which is a useful diagnostic tool.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Compound This compound NMR NMR Spectroscopy (¹H & ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry (GC-MS) Compound->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Wavenumbers) IR->IR_Data MS_Data Mass-to-Charge Ratios (m/z) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

"CAS number and molecular structure of N-(2-Heptyl)aniline"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(2-Heptyl)aniline, detailing its chemical identity, physicochemical properties, a plausible synthetic protocol, and its molecular structure. This information is intended to support research and development activities where this compound may be of interest.

Chemical Identity and Properties

This compound, also known by its IUPAC name N-heptan-2-ylaniline, is a secondary amine derivative of aniline. It is characterized by a heptyl group attached to the nitrogen atom of the aniline molecule at the second carbon of the heptyl chain.

CAS Number: 67915-63-3[1][2]

The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that experimentally determined data for this specific compound is limited in publicly accessible literature; therefore, some values are computed estimates.

PropertyValueSource
Molecular Formula C₁₃H₂₁NGuidechem
Molecular Weight 191.31 g/mol [1]
IUPAC Name N-heptan-2-ylaniline[1]
Density 0.918 g/cm³ (predicted)Guidechem
Boiling Point 287.8 °C at 760 mmHg (predicted)Guidechem
Flash Point 127.2 °C (predicted)Guidechem
Refractive Index 1.522 (predicted)Guidechem
LogP (Octanol-Water) 4.14 (predicted)Guidechem

Molecular Structure

The molecular structure of this compound consists of a benzene ring bonded to a secondary amine, which is further substituted with a 2-heptyl group.

Caption: Molecular structure of this compound.

Experimental Protocols: Proposed Synthesis

Reaction Scheme:

Aniline + 2-Heptanone → this compound

Materials and Reagents:

  • Aniline

  • 2-Heptanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or a similar reducing agent like sodium cyanoborohydride (NaBH₃CN).[5]

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) as the solvent.

  • Acetic acid (optional, as a catalyst for imine formation).

  • Saturated sodium bicarbonate solution.

  • Brine (saturated sodium chloride solution).

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, separatory funnel, etc.).

  • Stirring apparatus (magnetic stirrer and stir bar).

  • Equipment for solvent removal (rotary evaporator).

  • Chromatography equipment for purification (silica gel, solvents).

Proposed Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 equivalent) and 2-heptanone (1.1 equivalents) dissolved in anhydrous dichloromethane.

  • Imine Formation: If desired, a catalytic amount of acetic acid (e.g., 0.1 equivalents) can be added to facilitate the formation of the imine intermediate. The mixture is stirred at room temperature for 1-2 hours.

  • Reduction: Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the stirred solution. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting materials are consumed (typically 12-24 hours).

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted two more times with dichloromethane. The combined organic layers are washed with brine.

  • Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Logical Workflow for the Proposed Synthesis:

G start Start: Aniline and 2-Heptanone in DCM imine Imine Formation (Optional: Acetic Acid Catalyst) start->imine reduction Reduction with NaBH(OAc)₃ imine->reduction monitoring Monitor Reaction Progress (TLC/GC-MS) reduction->monitoring workup Quench with NaHCO₃ (aq) monitoring->workup extraction Extract with DCM, Wash with Brine workup->extraction drying Dry with MgSO₄ and Concentrate extraction->drying purification Purify by Column Chromatography drying->purification product Final Product: this compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

References

"solubility and stability of N-(2-Heptyl)aniline"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility and Stability of N-(2-Heptyl)aniline and Related N-Alkylanilines

Introduction

This compound is a secondary amine belonging to the N-alkylaniline class of compounds. Its structure, featuring a heptyl group attached to the nitrogen atom of an aniline molecule, imparts specific physicochemical properties that are critical for its application in various fields, including as a synthetic intermediate in the chemical and pharmaceutical industries. This guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of this compound, presenting a framework for its characterization. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols and expected data presentation for its analysis, drawing parallels with similar N-alkylanilines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental to understanding its solubility and stability profiles.

PropertyValueSource
Molecular FormulaC₁₃H₂₁NChemSpider
Molecular Weight191.32 g/mol ChemSpider
AppearanceNot specified-
Boiling Point285.6±9.0 °C at 760 mmHgChemSpider
Flash Point118.8±12.5 °CChemSpider
Density0.9±0.1 g/cm³ChemSpider
pKa4.96±0.10ChemSpider

Solubility Profile

The solubility of a compound is a critical parameter influencing its absorption, distribution, and overall bioavailability in pharmaceutical formulations, as well as its handling and reaction kinetics in chemical synthesis. The solubility of this compound is expected to be low in aqueous media due to its significant hydrophobic character, conferred by the heptyl chain and the benzene ring.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is a standard and reliable technique for determining the water solubility of a substance.

Methodology:

  • Preparation: An excess amount of this compound is added to a known volume of the test medium (e.g., purified water, buffer solutions of different pH) in a flask.

  • Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary study is often conducted to determine the time to reach equilibrium.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicate Analysis: The experiment is performed in triplicate to ensure the precision of the results.

Hypothetical Solubility Data

The following table illustrates how the solubility data for this compound would be presented.

Solvent/MediumTemperature (°C)Solubility (mg/mL)
Purified Water25< 0.1
pH 1.2 Buffer (0.1 N HCl)370.5 - 1.0
pH 4.5 Buffer (Acetate)37< 0.1
pH 6.8 Buffer (Phosphate)37< 0.1
pH 7.4 Buffer (Phosphate)37< 0.1
Ethanol25> 100
Methanol25> 100
Dichloromethane25> 100

Stability Profile

Stability testing is crucial to identify the degradation pathways and kinetics of a compound, which informs its storage conditions, shelf-life, and potential for generating impurities. N-alkylanilines are susceptible to oxidative and photolytic degradation.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Methodology:

  • Stock Solution Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Aliquots of the stock solution are subjected to various stress conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 80 °C for 24 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 80 °C for 24 hours.

    • Neutral Hydrolysis: Purified water at 80 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Photostability: Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B guideline). A control sample is protected from light.

    • Thermal Degradation: The solid compound is heated at 60 °C for 48 hours.

  • Sample Analysis: The stressed samples are analyzed by a stability-indicating HPLC method at various time points. The parent compound's peak is monitored, and any new peaks corresponding to degradation products are identified. Mass spectrometry (LC-MS) can be used to elucidate the structure of the degradation products.

Hypothetical Stability Data (Forced Degradation)

The results of a forced degradation study would be summarized as follows:

Stress Condition% DegradationMajor Degradation Products
0.1 N HCl, 80°C, 24h< 5%Not significant
0.1 N NaOH, 80°C, 24h< 5%Not significant
Water, 80°C, 24h< 2%Not significant
3% H₂O₂, RT, 24h15-25%Oxidized species (e.g., N-oxide, hydroxylated ring)
Photolytic (ICH Q1B)10-20%Dimerization products, colored degradants
Thermal (60°C, 48h)< 2%Not significant

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of the solubility and stability of a new chemical entity like this compound.

G cluster_0 Solubility Assessment cluster_1 Stability Assessment sol_start Start: Compound Synthesis and Purification sol_protocol Shake-Flask Protocol (OECD 105) sol_start->sol_protocol stab_start Start: Pure Compound sol_exp Equilibration in Various Media (Aqueous & Organic) sol_protocol->sol_exp sol_quant Quantification by HPLC-UV sol_exp->sol_quant sol_data Solubility Data Table sol_quant->sol_data stab_protocol Forced Degradation Protocol (ICH Q1B) stab_start->stab_protocol stab_stress Application of Stressors: Acid, Base, Oxidative, Photo, Thermal stab_protocol->stab_stress stab_quant Analysis by Stability- Indicating HPLC/LC-MS stab_stress->stab_quant stab_data Degradation Profile and Pathway Elucidation stab_quant->stab_data

Caption: Experimental workflow for solubility and stability testing.

Potential Degradation Pathway

This diagram illustrates a plausible oxidative degradation pathway for an N-alkylaniline, which is a primary route of instability for this class of compounds.

G cluster_oxidation Oxidative Degradation cluster_photodegradation Photolytic Degradation parent This compound n_oxide This compound N-oxide parent->n_oxide [O] dimer Dimerization Products (e.g., Azo compounds) parent->dimer hν (Light) hydroxylamine N-heptyl-N-phenylhydroxylamine n_oxide->hydroxylamine Rearrangement nitroso Nitrosobenzene + Heptane fragments hydroxylamine->nitroso Further Oxidation

Caption: Potential degradation pathways for this compound.

Conclusion

While specific data on this compound is scarce, this guide provides a robust framework for its characterization based on established scientific principles and regulatory guidelines. The described experimental protocols for solubility and stability are fundamental for any research or development program involving this compound. The provided hypothetical data tables and diagrams serve as a clear template for the presentation and interpretation of results. Researchers and drug development professionals can use this guide to design and execute the necessary studies to fully understand the physicochemical properties of this compound and related molecules.

An In-depth Technical Guide to the Synthesis of N-(2-Heptyl)aniline from 2-Heptanone and Aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(2-Heptyl)aniline, a secondary amine with potential applications in pharmaceutical and materials science. The primary synthetic route detailed is the reductive amination of 2-heptanone with aniline. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents relevant analytical data for the product.

Introduction

N-substituted anilines are a significant class of compounds in organic chemistry, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The synthesis of these compounds via reductive amination of ketones and anilines is a robust and widely employed methodology due to its efficiency and operational simplicity. This guide focuses on the specific synthesis of this compound from readily available starting materials, 2-heptanone and aniline.

The core of this transformation is the formation of an imine intermediate from the condensation of the ketone and the amine, which is subsequently reduced in situ to the desired secondary amine. Various reducing agents and catalytic systems can be employed for this purpose, offering flexibility in reaction conditions and scalability.

Reaction Mechanism

The synthesis of this compound from 2-heptanone and aniline proceeds via a two-step reductive amination mechanism. The initial step involves the acid-catalyzed nucleophilic addition of aniline to the carbonyl carbon of 2-heptanone, forming a hemiaminal intermediate. This intermediate then undergoes dehydration to yield a Schiff base (imine). The subsequent step is the reduction of the C=N double bond of the imine to the corresponding amine.

Reaction_Mechanism 2_Heptanone 2-Heptanone Hemiaminal Hemiaminal 2_Heptanone->Hemiaminal + Aniline - H2O Aniline Aniline Aniline->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine - H2O Product This compound Imine->Product + [H] (Reduction)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocols

Several methods can be employed for the reductive amination of 2-heptanone with aniline. Below are two representative protocols: one utilizing a homogenous catalyst and hydrogen gas, and another employing a common laboratory reducing agent, sodium borohydride.

Catalytic Hydrogenation using an Iridium Catalyst

This method has been reported to provide a high yield of the desired product.[1]

Reagents and Materials:

  • 2-Heptanone

  • Aniline

  • Iridium-phosphate catalyst (e.g., [Ir(COD)Cl]₂ and a chiral phosphate ligand)

  • Hydrogen gas (H₂)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Hydrogenation apparatus

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the iridium-phosphate catalyst.

  • Add anhydrous solvent to dissolve the catalyst.

  • Add aniline followed by 2-heptanone to the reaction mixture.

  • Seal the flask and purge with hydrogen gas.

  • Pressurize the reaction vessel with hydrogen gas (e.g., 5 bar).[1]

  • Stir the reaction mixture at a controlled temperature (e.g., 35 °C) for the required reaction time (e.g., 2-7 hours).[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, carefully vent the hydrogen gas.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Reductive Amination using Sodium Borohydride

This protocol offers a convenient alternative to catalytic hydrogenation, avoiding the need for specialized high-pressure equipment.

Reagents and Materials:

  • 2-Heptanone

  • Aniline

  • Sodium Borohydride (NaBH₄)

  • Methanol or Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard work-up and purification glassware

Procedure:

  • In a round-bottom flask, dissolve 2-heptanone and aniline in methanol.

  • Add a catalytic amount of glacial acetic acid to the mixture to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride in small portions to the cooled solution. (Caution: Hydrogen gas evolution).

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound.

ParameterCatalytic Hydrogenation (Iridium Catalyst)Reductive Amination (NaBH₄)
Reactants 2-Heptanone, Aniline2-Heptanone, Aniline
Catalyst/Reducing Agent Iridium-Phosphate Catalyst / H₂NaBH₄
Solvent Toluene or DichloromethaneMethanol or Ethanol
Temperature 35 °C0 °C to Room Temperature
Reaction Time 2 - 7 hours3 - 6 hours
Yield 83%[1]Typically moderate to good
Purification Column ChromatographyColumn Chromatography

Characterization of this compound

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

Physical Properties:

  • Molecular Formula: C₁₃H₂₁N

  • Molecular Weight: 191.31 g/mol [2]

Spectroscopic Data:

Technique Expected Peaks/Signals
¹H NMR (CDCl₃) Signals corresponding to the aromatic protons of the aniline ring, a multiplet for the methine proton on the heptyl chain adjacent to the nitrogen, and signals for the aliphatic protons of the heptyl group.
¹³C NMR (CDCl₃) Peaks in the aromatic region for the aniline carbons, a signal for the methine carbon attached to the nitrogen, and several signals in the aliphatic region for the heptyl chain carbons.[2]
IR (Infrared) Characteristic N-H stretching absorption for a secondary amine, C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring.[2]
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of the product.[2]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Experimental_Workflow start Start reactants Mix 2-Heptanone and Aniline in Solvent start->reactants catalyst Add Catalyst/Reducing Agent reactants->catalyst reaction Reaction under Controlled Conditions catalyst->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring workup Quench Reaction and Work-up monitoring->workup Upon Completion extraction Extraction with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification characterization Characterization (NMR, IR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for this compound synthesis.

Conclusion

This technical guide provides a detailed overview of the synthesis of this compound from 2-heptanone and aniline via reductive amination. The provided experimental protocols, along with the reaction mechanism and characterization data, offer a solid foundation for researchers and scientists to successfully synthesize and characterize this compound. The choice of methodology, either catalytic hydrogenation or the use of a chemical reducing agent, can be adapted based on the available laboratory infrastructure and specific experimental requirements.

References

An In-Depth Technical Guide to the Synthesis of N-Heptylaniline via Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis of N-heptylaniline, a secondary amine with applications in organic synthesis and materials science. The primary focus of this guide is on the reductive amination of aniline with heptanal, a robust and widely utilized method for C-N bond formation. This document will detail the underlying chemical principles, provide a step-by-step experimental protocol, present relevant quantitative data in a clear, tabular format, and offer visual representations of the reaction workflow and mechanism.

Introduction to Reductive Amination

Reductive amination is a powerful and versatile method for the synthesis of primary, secondary, and tertiary amines. The reaction proceeds in a two-step sequence, typically performed in a single pot. The first step involves the nucleophilic addition of an amine to a carbonyl compound (an aldehyde or a ketone) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine or an iminium ion. In the second step, the imine or iminium ion is reduced by a suitable reducing agent to afford the corresponding amine.

For the synthesis of N-heptylaniline, aniline serves as the amine component and heptanal as the aldehyde. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its mild nature and high selectivity for the iminium ion over the carbonyl group, which minimizes the formation of the corresponding alcohol byproduct (heptanol).

Experimental Protocol: Synthesis of N-Heptylaniline

This protocol is adapted from established procedures for the reductive amination of anilines with aliphatic aldehydes and provides a reliable method for the synthesis of N-heptylaniline.

2.1. Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )PuritySupplier
AnilineC₆H₇N93.13≥99.5%Sigma-Aldrich
HeptanalC₇H₁₄O114.19≥95%Sigma-Aldrich
Sodium TriacetoxyborohydrideC₆H₁₀BNaO₆211.9495%Sigma-Aldrich
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96Anhydrous, ≥99.8%Sigma-Aldrich
Saturated Sodium BicarbonateNaHCO₃84.01-Fisher Scientific
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Fisher Scientific

2.2. Reaction Procedure

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq, for example, 1.86 g, 20 mmol) and anhydrous 1,2-dichloroethane (40 mL).

  • Stir the solution at room temperature until the aniline is fully dissolved.

  • To the stirred solution, add heptanal (1.1 eq, 2.51 g, 22 mmol).

  • Allow the mixture to stir at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq, 6.36 g, 30 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 9:1). The reaction is typically complete within 3-6 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure N-heptylaniline.

2.3. Expected Yield and Physical Properties

PropertyValue
Typical Yield 85-95%
Appearance Colorless to pale yellow oil
Molecular Formula C₁₃H₂₁N
Molar Mass 191.31 g/mol
Boiling Point 275-277 °C

Reaction Mechanism and Workflow

The synthesis of N-heptylaniline via reductive amination follows a well-defined pathway. The key steps are the formation of an iminium ion followed by its reduction.

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent Aniline Aniline Imine_Formation Imine Formation (in situ) Aniline->Imine_Formation Heptanal Heptanal Heptanal->Imine_Formation NaBH_OAc_3 NaBH(OAc)₃ Reduction Reduction NaBH_OAc_3->Reduction DCE 1,2-Dichloroethane DCE->Imine_Formation Imine_Formation->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product N-Heptylaniline Purification->Product

Caption: One-pot reductive amination workflow for N-heptylaniline synthesis.

The chemical mechanism involves the initial reaction of the nucleophilic aniline with the electrophilic carbonyl carbon of heptanal.

Reductive_Amination_Mechanism aniline Aniline (Ph-NH₂) hemiaminal Hemiaminal Intermediate aniline->hemiaminal + Heptanal heptanal Heptanal (R-CHO) heptanal->hemiaminal hydride [H⁻] (from NaBH(OAc)₃) product N-Heptylaniline (Ph-NH-CH₂-R) hydride->product iminium Iminium Ion hemiaminal->iminium - H₂O iminium->product + [H⁻]

Caption: Simplified mechanism of reductive amination.

Characterization of N-Heptylaniline

The structure and purity of the synthesized N-heptylaniline can be confirmed by various spectroscopic techniques. The following table summarizes the expected NMR data based on the structure and data from closely related analogs.

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Multiplicity
7.25 - 7.15m
6.75 - 6.65m
3.60 (br s)s
3.10t, J = 7.2 Hz
1.62p, J = 7.2 Hz
1.40 - 1.25m
0.89t, J = 6.8 Hz

Note: NMR chemical shifts are predictive and may vary slightly.

Safety Considerations

  • Aniline: Toxic and readily absorbed through the skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Heptanal: Flammable liquid and vapor. Keep away from ignition sources.

  • Sodium Triacetoxyborohydride: Reacts with water to produce flammable hydrogen gas. Handle in a dry environment.

  • 1,2-Dichloroethane: A suspected carcinogen. Use only in a fume hood with appropriate PPE.

Conclusion

The reductive amination of aniline with heptanal using sodium triacetoxyborohydride is an efficient and high-yielding method for the synthesis of N-heptylaniline. The one-pot procedure, mild reaction conditions, and straightforward work-up make this a valuable protocol for researchers in organic synthesis and drug development. Careful adherence to the experimental procedure and safety precautions will ensure a successful and safe synthesis.

An In-Depth Technical Guide to the N-Alkylation of Aniline with 2-Heptanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the N-alkylation of aniline with 2-heptanol, a key reaction in the synthesis of N-alkylated anilines. These compounds are significant intermediates in the production of dyes, pharmaceuticals, agrochemicals, and other functional materials. This document details the prevalent reaction mechanism, presents quantitative data from various catalytic systems, and offers a generalized experimental protocol for this transformation.

Core Concept: The Borrowing Hydrogen Mechanism

The N-alkylation of amines with alcohols predominantly proceeds via a highly atom-economical and environmentally benign process known as the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[1][2][3][4][5] This catalytic cycle avoids the use of stoichiometric and often hazardous alkylating agents like alkyl halides by utilizing the alcohol itself as the alkyl source, with water being the only byproduct.[6]

The mechanism can be summarized in three key steps:

  • Dehydrogenation: The catalyst "borrows" hydrogen from the alcohol (2-heptanol), oxidizing it to the corresponding ketone (2-heptanone).

  • Condensation: The in situ generated ketone then reacts with the amine (aniline) to form an imine intermediate, releasing a molecule of water.

  • Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine product, N-(heptan-2-yl)aniline, and regenerating the active catalyst for the next cycle.

This process is highly efficient and is facilitated by a variety of transition metal catalysts, including those based on ruthenium, iridium, manganese, gold, and others.[1][3][6][7]

Borrowing Hydrogen Mechanism cluster_0 Catalytic Cycle cluster_1 Amine Condensation & Reduction 2_Heptanol 2-Heptanol Catalyst Catalyst 2_Heptanol->Catalyst - H2 Catalyst_H2 Catalyst-H2 2_Heptanone 2-Heptanone Catalyst->2_Heptanone Oxidation Catalyst_H2->Catalyst + H2 Imine Imine Intermediate Catalyst_H2->Imine Hydrogen Transfer 2_Heptanone->Imine + Aniline - H2O Aniline Aniline N_Heptan_2_yl_aniline N-(heptan-2-yl)aniline Imine->N_Heptan_2_yl_aniline + H2 (from Catalyst-H2) Water H2O Experimental Workflow start Start setup Reaction Setup: - Add catalyst and base (if any) to a dry reaction vessel. start->setup reagents Reagent Addition: - Add solvent, aniline, and 2-heptanol under inert atmosphere. setup->reagents reaction Reaction: - Seal vessel and heat with stirring (e.g., 80-120°C, 12-48h). reagents->reaction monitoring Reaction Monitoring: - Analyze aliquots by GC or TLC. reaction->monitoring monitoring->reaction Continue reaction workup Work-up: - Cool to room temperature. - Separate catalyst (if heterogeneous). monitoring->workup Reaction complete purification Purification: - Remove solvent. - Purify by column chromatography. workup->purification characterization Characterization: - Confirm structure and purity (NMR, MS). purification->characterization end End characterization->end

References

A Theoretical and Computational Guide to the Structure of N-(2-Heptyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to N-(2-Heptyl)aniline

This compound is an aromatic secondary amine. Its structure is characterized by an aniline core with a heptyl group attached to the nitrogen atom at the second carbon position. This substitution introduces a chiral center and significant conformational flexibility, making theoretical calculations an essential tool for understanding its steric and electronic profile. Such understanding is critical for predicting its reactivity, intermolecular interactions, and potential biological activity.

Methodologies for Theoretical Calculation

The structural and electronic properties of this compound can be reliably predicted using a variety of computational chemistry methods. Density Functional Theory (DFT) is a widely used and effective method for this class of molecules, offering a good balance between accuracy and computational cost.

Computational Workflow

A typical computational investigation of the this compound structure follows a well-defined workflow. This process begins with the initial construction of the molecule and proceeds through geometry optimization and subsequent analysis of its properties.

Computational Workflow for this compound A Initial Structure Generation (2D Sketching and 3D Conversion) B Conformational Search (e.g., Molecular Mechanics) A->B Identify low-energy conformers C Geometry Optimization (e.g., DFT with a suitable basis set) B->C Refine geometries D Frequency Calculation (To confirm minimum energy structure) C->D Verify stability E Property Calculation (e.g., Electronic properties, Spectroscopic data) D->E Calculate desired properties F Data Analysis and Visualization E->F Interpret results Conformational Isomers of this compound cluster_heptyl Heptyl Chain Conformations cluster_rotation C-N Bond Rotation A Conformer A (Lowest Energy) B Conformer B A->B Transition State 1 C Conformer C A->C Transition State 2 D Rotamer 1 A->D Interconversion B->C Transition State 3 E Rotamer 2 B->E Interconversion

The Enduring Legacy of N-Alkylanilines: From Aniline Dyes to Targeted Cancer Therapies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, History, and Modern Applications of N-Alkylanilines for Researchers, Scientists, and Drug Development Professionals.

Introduction

N-alkylanilines, a class of organic compounds characterized by an alkyl group attached to the nitrogen atom of an aniline molecule, have played a pivotal role in the advancement of chemical synthesis and medicinal chemistry. From their early discovery in the 19th century, intertwined with the burgeoning synthetic dye industry, to their contemporary applications as key pharmacophores in targeted cancer therapies, the journey of N-alkylanilines is a testament to the evolution of organic chemistry and its profound impact on human health. This technical guide provides a comprehensive overview of the discovery and history of N-alkylanilines, detailing key synthetic methodologies, quantitative data, and their significant role in modern drug development, particularly in the modulation of critical signaling pathways.

Discovery and Early History

The story of N-alkylanilines is inextricably linked to the discovery and investigation of aniline itself. Aniline (C₆H₅NH₂) was first isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo.[1] However, it was the pioneering work of August Wilhelm von Hofmann in the mid-19th century that laid the foundation for understanding the chemistry of aniline and its derivatives.[2] Hofmann's research on the reactions of aniline helped to establish the basis of the aniline dye industry.[2]

A pivotal moment in the history of N-alkylanilines was the discovery of the Hofmann-Martius rearrangement . This reaction, coinced by Hofmann and his student Carl Alexander von Martius, demonstrated the conversion of an N-alkylated aniline to the corresponding ortho- and para- C-alkylated aniline upon heating with an acid catalyst, typically hydrochloric acid.[3] This discovery opened up new avenues for the synthesis of substituted anilines and provided fundamental insights into the reactivity of these compounds.

The industrial importance of N-alkylanilines grew with the development of the synthetic dye industry. N-methylation of aniline with methanol at elevated temperatures over acid catalysts was found to produce N-methylaniline and N,N-dimethylaniline, which became crucial intermediates in the production of various dyes.[1]

Key Synthetic Methodologies

The synthesis of N-alkylanilines has evolved significantly since the early days of aniline chemistry. While classical methods remain relevant, modern techniques offer improved efficiency, selectivity, and environmental sustainability.

Classical N-Alkylation

The direct N-alkylation of aniline with alkyl halides is a fundamental method for preparing N-alkylanilines. However, this method often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium salts.

A more controlled classical approach involves the reaction of aniline with alcohols at elevated temperatures in the presence of acid catalysts. For instance, N-methylaniline can be synthesized by reacting aniline with methanol.

Hofmann-Martius Rearrangement

The Hofmann-Martius rearrangement remains a valuable tool for the synthesis of C-alkylated anilines from N-alkylanilines. The reaction proceeds through the dissociation of the N-alkyl group, which then acts as an electrophile in a Friedel-Crafts-like alkylation of the aniline ring, predominantly at the ortho and para positions.[3]

Modern Catalytic Methods

Recent years have witnessed the development of highly efficient and selective catalytic methods for N-alkylaniline synthesis.

Non-precious metal catalysts, particularly those based on cobalt, have emerged as powerful tools for the N-alkylation of amines with alcohols.[4][5] These reactions often proceed via a "hydrogen-borrowing" mechanism, where the alcohol is transiently oxidized to an aldehyde, which then undergoes reductive amination with the aniline.

A significant advancement in the synthesis of N-alkylanilines is the direct C-H amination of arenes using iron catalysis. This method allows for the formation of a C-N bond by directly functionalizing a C-H bond of the aromatic ring, offering a more atom-economical and efficient route to these compounds.

Quantitative Data

This section summarizes key quantitative data for a selection of common N-alkylanilines, providing a basis for comparison of their physical and spectroscopic properties.

Physical Properties
CompoundAlkyl Group(s)Molecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
Aniline-C₆H₇N93.13184-61.022
N-Methylaniline-CH₃C₇H₉N107.15196-197-570.989
N-Ethylaniline-C₂H₅C₈H₁₁N121.18204-205-63.50.963
N-Propylaniline-C₃H₇C₉H₁₃N135.21222-560.936
N,N-Dimethylaniline-CH₃, -CH₃C₈H₁₁N121.18193-19420.956
N,N-Diethylaniline-C₂H₅, -C₂H₅C₁₀H₁₅N149.23215-217-380.938

Note: Data compiled from various sources.[1][6][7]

Spectroscopic Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)MS (m/z)
N-Methylaniline7.31 (t, 2H), 6.84 (t, 1H), 6.71 (d, 2H), 3.57 (s, 1H, NH), 2.91 (s, 3H)149.45, 129.28, 117.28, 112.50, 30.763405 (N-H), 3050, 2920, 1603, 1507, 749, 692107 (M⁺), 106, 77
N,N-Diethylaniline7.20-7.30 (m, 2H), 6.60-6.75 (m, 3H), 3.35 (q, 4H), 1.15 (t, 6H)147.7, 129.1, 115.9, 112.2, 44.3, 12.63055, 2970, 1600, 1505, 745, 690149 (M⁺), 134, 105, 77

Note: Spectroscopic data is dependent on the solvent and instrument used. The data presented here is representative.[8][9][10]

Experimental Protocols

This section provides detailed experimental methodologies for key synthetic transformations discussed in this guide.

Synthesis of N-Methylaniline from Aniline and Methanol

Procedure: A mixture of aniline (1.0 mol), methanol (2.0 mol), and a catalytic amount of a copper-based catalyst is heated in an autoclave with stirring at a temperature of 200-250 °C. The reaction is carried out under the saturated pressure of methanol at the reaction temperature (typically 50-150 atmospheres). After the reaction is complete, the mixture is cooled, and the catalyst is removed by filtration. The resulting liquid is then subjected to distillation to remove low-boiling substances and purify the N-methylaniline.

Hofmann-Martius Rearrangement of N-Ethylaniline

Procedure: N-Ethylaniline is heated with anhydrous cobalt bromide at 190-200 °C under reduced pressure (approximately 200 mm Hg) for about 10 hours. The reaction mixture is then cooled, and the product, p-aminoethylbenzene, is isolated and purified.[11]

Cobalt-Catalyzed N-Alkylation of Aniline with Benzyl Alcohol

Procedure: To an oven-dried screw-capped tube, aniline (0.5 mmol), benzyl alcohol (1.0 mmol), a cobalt-based catalyst (e.g., Co@NC-800-L1, 15 mg, 0.86 mol% Co), and potassium tert-butoxide (t-BuOK, 0.5 mmol) are added. The tube is flushed with argon, and 2 mL of toluene is added. The reaction mixture is then heated at 140 °C for 24 hours. After cooling to room temperature, the product, N-benzylaniline, is isolated and purified by column chromatography.[12]

Role in Drug Development and Signaling Pathways

The N-alkylaniline scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents. Its ability to participate in hydrogen bonding and π-stacking interactions, coupled with its tunable electronic and steric properties, makes it an attractive pharmacophore for targeting various biological macromolecules. A particularly significant application of N-alkylaniline derivatives is in the development of kinase inhibitors for cancer therapy.

Erlotinib: Targeting the EGFR Signaling Pathway

Erlotinib (marketed as Tarceva) is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[13] The chemical structure of erlotinib features a 4-anilinoquinazoline core, where the N-alkylaniline moiety plays a crucial role in binding to the ATP-binding site of the EGFR kinase domain.[13][14]

Mechanism of Action: In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and angiogenesis.[15] Erlotinib competitively inhibits the binding of ATP to the EGFR tyrosine kinase domain, thereby blocking its autophosphorylation and the activation of downstream signaling cascades such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[14][16] This inhibition ultimately leads to a decrease in cancer cell proliferation and an increase in apoptosis.[2]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Erlotinib Erlotinib Erlotinib->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Figure 1: Erlotinib Inhibition of the EGFR Signaling Pathway

Imatinib: Targeting the Bcr-Abl Signaling Pathway

Imatinib (marketed as Gleevec) is another groundbreaking targeted therapy that contains a derivative of an N-alkylaniline structure. It is a potent inhibitor of the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML).[17]

Mechanism of Action: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the uncontrolled proliferation of white blood cells in CML.[17][18] Imatinib binds to the ATP-binding site of the Bcr-Abl kinase, stabilizing its inactive conformation and preventing the phosphorylation of downstream substrates.[19] This blockage of Bcr-Abl signaling inhibits the proliferation of leukemic cells and induces apoptosis.[20] The downstream pathways affected include the Ras/MAPK and PI3K/Akt pathways.[18][20]

BcrAbl_Signaling_Pathway BcrAbl Bcr-Abl Ras_MAPK Ras/MAPK Pathway BcrAbl->Ras_MAPK PI3K_Akt PI3K/Akt Pathway BcrAbl->PI3K_Akt STAT STAT Pathway BcrAbl->STAT Imatinib Imatinib Imatinib->BcrAbl Proliferation Leukemic Cell Proliferation Ras_MAPK->Proliferation PI3K_Akt->Proliferation STAT->Proliferation

Figure 2: Imatinib Inhibition of the Bcr-Abl Signaling Pathway

Experimental and Logical Workflows

The synthesis and application of N-alkylanilines follow a structured workflow, from initial synthesis and purification to their evaluation in biological systems.

Synthesis_Workflow Start Starting Materials (Aniline, Alkylating Agent) Reaction N-Alkylation Reaction (e.g., Catalytic Method) Start->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Biological_Screening Biological Screening (e.g., Kinase Assays) Characterization->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization

Figure 3: General Workflow for N-Alkylaniline Synthesis and Evaluation

Conclusion

The journey of N-alkylanilines, from their origins in the colorful world of synthetic dyes to their current position at the forefront of precision medicine, highlights the enduring power of fundamental organic chemistry. The continuous development of novel synthetic methods has not only improved the efficiency and sustainability of their production but has also enabled the creation of increasingly complex and sophisticated molecules. The critical role of the N-alkylaniline scaffold in targeted therapies like erlotinib and imatinib underscores its importance as a versatile pharmacophore. As our understanding of cellular signaling pathways deepens, the rational design of new N-alkylaniline derivatives promises to yield even more effective and selective drugs for a wide range of diseases, continuing the remarkable legacy of this important class of compounds.

References

Methodological & Application

N-(2-Heptyl)aniline: Exploring its Potential as a Pharmaceutical Precursor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(2-Heptyl)aniline, a secondary aromatic amine, presents itself as a potential building block in the synthesis of novel pharmaceutical compounds. Its structural features, comprising a phenyl ring substituted with a secondary heptyl group at the nitrogen atom, offer a unique combination of lipophilicity and aromaticity. These characteristics are often sought after in medicinal chemistry to enhance drug-like properties, such as membrane permeability and metabolic stability. While this compound is not currently a widely recognized precursor for commercially available pharmaceuticals, its chemical nature suggests its utility in the exploration of new therapeutic agents. This document aims to provide a framework for researchers, scientists, and drug development professionals on the potential applications and synthetic protocols involving this compound.

General Synthetic Routes and Considerations

The primary synthetic route to this compound and its derivatives involves the N-alkylation of aniline. This can be achieved through various established methods, each with its own set of advantages and considerations regarding yield, selectivity, and reaction conditions.

Reductive Amination: A common and efficient method for the synthesis of N-alkylanilines is the reductive amination of aniline with a suitable ketone, in this case, 2-heptanone. This reaction typically proceeds in the presence of a reducing agent.

Experimental Workflow for Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis aniline Aniline mixing Mixing of Reactants aniline->mixing heptanone 2-Heptanone heptanone->mixing solvent Solvent (e.g., Methanol) solvent->mixing reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->mixing Added portion-wise stirring Stirring at Controlled Temperature mixing->stirring monitoring Monitoring by TLC/GC-MS stirring->monitoring quenching Quenching of Reaction monitoring->quenching Upon completion extraction Solvent Extraction quenching->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification characterization Characterization (NMR, IR, MS) purification->characterization purity Purity Analysis (HPLC/GC) purification->purity

Caption: General workflow for the synthesis of this compound via reductive amination.

Potential Pharmacological Significance

While direct evidence of pharmaceuticals derived from this compound is scarce in publicly available literature, the structural motif of N-alkylanilines is present in a variety of bioactive molecules. The introduction of a secondary heptyl group could influence the pharmacokinetic and pharmacodynamic properties of a parent compound in several ways:

  • Increased Lipophilicity: The heptyl chain would significantly increase the lipophilicity of the molecule, potentially enhancing its ability to cross cell membranes and the blood-brain barrier.

  • Modulation of Metabolism: The secondary nature of the alkyl group might offer a different metabolic profile compared to linear or more branched chains, potentially leading to altered drug half-life and clearance.

  • Steric Hindrance: The bulky heptyl group could introduce steric hindrance that might influence the binding affinity and selectivity of the molecule for its biological target.

Hypothetical Signaling Pathway Involvement

Given the prevalence of aniline derivatives in kinase inhibitors, a hypothetical application of a pharmaceutical derived from this compound could be in the modulation of a cellular signaling pathway. For instance, a hypothetical inhibitor, "Heptylanib," could target a specific kinase involved in a cancer-related pathway.

Hypothetical Signaling Pathway for "Heptylanib"

G cluster_upstream Upstream Signaling cluster_pathway Kinase Cascade cluster_downstream Downstream Effects GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TargetKinase Target Kinase KinaseB->TargetKinase TranscriptionFactor Transcription Factor TargetKinase->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellProliferation Cell Proliferation GeneExpression->CellProliferation Heptylanib Heptylanib (Hypothetical Inhibitor) Heptylanib->TargetKinase Inhibition

Caption: A hypothetical signaling pathway illustrating the inhibitory action of "Heptylanib".

Application Notes and Protocols

Due to the lack of specific examples of pharmaceuticals derived from this compound, the following protocols are general methodologies for the synthesis and characterization of N-alkylanilines, which can be adapted for this compound.

Protocol 1: Synthesis of this compound via Reductive Amination

Materials:

  • Aniline

  • 2-Heptanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve aniline (1.0 eq) and 2-heptanone (1.2 eq) in methanol.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure this compound.

Data Presentation:

ParameterExpected Value/Result
Yield 70-90% (variable)
Appearance Colorless to pale yellow oil
¹H NMR Peaks corresponding to aromatic and aliphatic protons
¹³C NMR Peaks corresponding to aromatic and aliphatic carbons
Mass Spectrometry [M+H]⁺ corresponding to the molecular weight
Purity (GC/HPLC) >95% after purification

Protocol 2: General Procedure for Acylation of this compound

Materials:

  • This compound

  • Acid chloride or anhydride (e.g., Acetyl chloride)

  • Triethylamine or Pyridine (as a base)

  • Anhydrous dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the acid chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the resulting amide by recrystallization or column chromatography.

Data Presentation:

ParameterExpected Value/Result
Yield 80-95% (variable)
Appearance Solid or high-boiling oil
¹H NMR Appearance of amide proton and shifts in adjacent protons
IR Spectroscopy Characteristic C=O stretch of the amide
Mass Spectrometry [M+H]⁺ corresponding to the molecular weight of the amide

While this compound is not yet a prominent precursor in the pharmaceutical industry, its synthesis is straightforward, and its structure possesses characteristics that are of interest in drug design. The provided general protocols and conceptual frameworks can serve as a starting point for researchers to explore the synthesis of novel this compound derivatives and evaluate their potential as new therapeutic agents. Further research is warranted to synthesize and screen a library of such compounds to uncover any potential pharmacological activities.

Application of N-(2-Heptyl)aniline in Polymer Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

I. Application Notes

N-(2-Heptyl)aniline is a substituted aniline that holds potential as a monomer for the synthesis of novel conductive polymers. The presence of the heptyl group on the nitrogen atom is expected to significantly influence the properties of the resulting polymer, poly[this compound], compared to unsubstituted polyaniline (PANI).

1. Rationale for Use:

The incorporation of an N-heptyl substituent can enhance the processability of the resulting polymer. A significant drawback of standard PANI is its poor solubility in common organic solvents, which limits its application. The long alkyl chain of this compound is anticipated to increase the solubility of its polymer by reducing intermolecular chain interactions.

2. Potential Applications:

Based on the properties of similar substituted polyanilines, poly[this compound] could be a promising material for various applications:

  • Chemical Sensors: Polyaniline and its derivatives have shown high sensitivity to various gases and changes in pH.[1][2][3] The modified surface morphology and electronic properties resulting from the N-heptyl group could lead to enhanced sensitivity and selectivity for specific analytes, such as ammonia and moisture.[1][3]

  • Anti-Corrosion Coatings: The enhanced solubility would facilitate the formation of uniform polymer films, a critical requirement for effective anti-corrosion coatings on metals.

  • Organic Electronic Devices: Soluble conductive polymers are sought after for applications in printable electronics, organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells.[4]

  • Electrochromic Devices: Polyaniline exhibits different colors in its various oxidation states, a property utilized in electrochromic devices or "smart windows".[4] The N-heptyl substituent may modulate these electrochromic properties.

3. Expected Properties:

  • Solubility: Expected to be soluble in common organic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and potentially chloroform and toluene.[2]

  • Conductivity: The conductivity of N-substituted polyanilines is generally lower than that of unsubstituted PANI due to steric hindrance from the alkyl group, which can disrupt the planarity of the polymer backbone and reduce conjugation. However, upon doping with protonic acids, the polymer is still expected to be electrically conductive.[5]

  • Morphology: The surface morphology of the polymer is likely to be influenced by the substituent, potentially leading to structures ranging from granular to nanofibrous, which can be controlled by the polymerization conditions.[1][3]

II. Experimental Protocols

The following are detailed protocols for the synthesis and characterization of poly[this compound], adapted from general procedures for the chemical oxidative polymerization of aniline derivatives.[2][5]

1. Synthesis of Poly[this compound] via Chemical Oxidative Polymerization

  • Materials:

    • This compound (monomer)

    • Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)

    • Hydrochloric acid (HCl, 1 M) (dopant and reaction medium)

    • Methanol

    • Acetone

    • Distilled water

  • Procedure:

    • Dissolve a specific molar amount of this compound in 1 M HCl in a reaction vessel. Keep the solution cooled to 0-5 °C in an ice bath with continuous stirring.

    • Separately, prepare a solution of ammonium persulfate in 1 M HCl. The molar ratio of monomer to oxidant is typically 1:1 or 1:1.25.[2]

    • Add the ammonium persulfate solution dropwise to the monomer solution over a period of 20-30 minutes with vigorous stirring.

    • Maintain the reaction mixture at 0-5 °C for 2 hours, and then allow it to stir at room temperature for 24 hours.

    • A dark green precipitate, the emeraldine salt form of the polymer, should form.

    • Collect the precipitate by filtration.

    • Wash the polymer product sequentially with distilled water, methanol, and acetone until the filtrate becomes colorless to remove unreacted monomer, oxidant, and oligomers.[5]

    • Dry the final polymer product under vacuum at room temperature for 48-72 hours.[5]

2. Characterization Protocols

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Prepare a sample by mixing a small amount of the dried polymer with KBr powder and pressing it into a pellet.

    • Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

    • Analyze the spectrum for characteristic peaks of polyaniline, such as C=C stretching of quinoid and benzenoid rings, C-N stretching, and N-H bending.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Dissolve a small amount of the polymer in a suitable solvent (e.g., NMP).

    • Record the UV-Vis absorption spectrum in the range of 300-900 nm.

    • The spectrum is expected to show absorption bands characteristic of the electronic transitions in the polyaniline backbone, which can confirm the emeraldine salt form.[1]

  • Conductivity Measurement:

    • Press the dried polymer powder into a pellet using a hydraulic press.

    • Measure the conductivity of the pellet using a four-point probe method at room temperature.

    • The conductivity will depend on the doping level of the polymer.

III. Data Presentation

The following tables summarize the expected quantitative data for poly[this compound] based on typical values for similar N-alkylated polyanilines.

Table 1: Expected Solubility of Poly[this compound]

SolventExpected Solubility
N-Methyl-2-pyrrolidone (NMP)Soluble
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
ChloroformModerately Soluble
TolueneSlightly Soluble
WaterInsoluble

Table 2: Expected Spectroscopic and Electrical Properties

PropertyExpected Value/Observation
FT-IR Characteristic Peaks (cm⁻¹) ~3400 (N-H stretching), ~1580 (C=C stretching of quinoid ring), ~1490 (C=C stretching of benzenoid ring), ~1300 (C-N stretching), ~820 (C-H out-of-plane bending)
UV-Vis Absorption Peaks (nm) ~330-360 nm (π-π* transition of the benzenoid ring), ~420-440 nm (polaron-π* transition), >700 nm (π-polaron transition)
Electrical Conductivity (S/cm) 10⁻⁴ to 10⁻² (in the doped state)

IV. Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization monomer This compound Monomer dissolution Dissolve in 1M HCl monomer->dissolution cooling Cool to 0-5 °C dissolution->cooling polymerization Add Oxidant Dropwise (Polymerization) cooling->polymerization oxidant Prepare (NH4)2S2O8 in 1M HCl oxidant->polymerization stirring Stir for 24h at Room Temp. polymerization->stirring filtration Filter Precipitate stirring->filtration washing Wash with H2O, MeOH, Acetone filtration->washing drying Dry Under Vacuum washing->drying final_polymer Poly[this compound] Powder drying->final_polymer ftir FT-IR Spectroscopy final_polymer->ftir uv_vis UV-Vis Spectroscopy final_polymer->uv_vis conductivity Conductivity Measurement final_polymer->conductivity sem Scanning Electron Microscopy final_polymer->sem

Caption: Experimental workflow for the synthesis and characterization of poly[this compound].

logical_relationship substituent Substituent on Aniline (e.g., N-Heptyl Group) steric_hindrance Increased Steric Hindrance substituent->steric_hindrance interchain_distance Increased Inter-chain Distance substituent->interchain_distance conductivity Decreased Electrical Conductivity steric_hindrance->conductivity solubility Increased Solubility interchain_distance->solubility processability Improved Processability solubility->processability

Caption: Logical relationship between the N-heptyl substituent and the polymer's properties.

References

Application Notes and Protocols: N-(2-Heptyl)aniline as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-(2-Heptyl)aniline is an organic compound with potential applications as a corrosion inhibitor for steel, particularly in acidic environments such as those encountered in industrial cleaning, acid pickling, and oil and gas exploration.[1][2] Organic corrosion inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[2] Compounds containing heteroatoms like nitrogen and aromatic rings, such as this compound, are often effective due to the presence of lone pair electrons and pi-electrons which facilitate adsorption onto the d-orbitals of iron.[1][3] The introduction of an alkyl group, in this case, a heptyl group, can enhance the inhibition efficiency by increasing the electron density on the nitrogen atom and increasing the surface area covered by the inhibitor molecule.[1]

These notes provide an overview of the application of this compound as a corrosion inhibitor, including representative data, detailed experimental protocols for its evaluation, and a proposed mechanism of action.

Data Presentation

Disclaimer: The following quantitative data is representative of a structurally similar compound, 2-ethyl aniline, and is intended to provide an illustrative example of the expected performance of this compound. Specific experimental data for this compound was not available in the cited literature.

Table 1: Weight Loss Measurement Data for a Representative Aniline Derivative (2-Ethyl Aniline) on N80 Steel in 15% HCl at Room Temperature (6h Exposure) [1]

Inhibitor Concentration (mM)Weight Loss (g)Corrosion Rate (mmpy)Inhibition Efficiency (%)
Blank0.1234148.5-
50.069283.344.3
250.048958.960.4
500.035843.171.0
750.028534.376.9
950.026832.378.3
1050.027032.578.2

Table 2: Effect of Temperature on the Corrosion Inhibition of a Representative Aniline Derivative (2-Ethyl Aniline) on N80 Steel in 15% HCl (6h Exposure) [1]

Temperature (K)Inhibitor Concentration (mM)Corrosion Rate (mmpy)Inhibition Efficiency (%)
303Blank148.5-
3039532.378.3
313Blank210.2-
3139558.972.0
323Blank355.6-
32395102.571.2
333Blank489.3-
33395185.462.1

Table 3: Potentiodynamic Polarization Parameters for a Representative Aniline Derivative (2-Ethyl Aniline) on N80 Steel in 15% HCl [1]

Inhibitor Concentration (mM)Ecorr (mV vs SCE)Icorr (µA/cm²)βc (mV/dec)βa (mV/dec)Inhibition Efficiency (%)
Blank-485185012575-
5-4809801307847.0
25-4756501328064.9
50-4724201358277.3
75-4703101388583.2
95-4682501408886.5
105-4672451418986.8

Experimental Protocols

1. Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

  • Materials and Equipment:

    • Steel coupons of known composition and dimensions (e.g., N80 steel, 2.5 cm x 2.0 cm x 0.3 cm).[4]

    • Abrasive papers of various grades (e.g., 150, 320, 400, 600, 800 grit).

    • Acetone and distilled water for cleaning.

    • Corrosive medium (e.g., 15% HCl).[4]

    • This compound inhibitor solutions of varying concentrations.

    • Water bath or thermostat for temperature control.

    • Analytical balance (accurate to 0.1 mg).

  • Procedure:

    • Mechanically polish the steel coupons with successive grades of abrasive paper, wash with distilled water, degrease with acetone, and dry.[4]

    • Accurately weigh the cleaned coupons using an analytical balance.

    • Immerse the coupons in beakers containing the corrosive solution with and without various concentrations of this compound.

    • Maintain the beakers in a water bath at a constant temperature for a specified duration (e.g., 6 hours).[1]

    • After the immersion period, retrieve the coupons, wash with a cleaning solution (e.g., a solution containing NaOH and zinc dust) to remove corrosion products, rinse with distilled water and acetone, and dry.[5]

    • Reweigh the coupons to determine the weight loss.

    • Calculate the corrosion rate (CR) in mm/year and the inhibition efficiency (IE%) using the following equations:

      • Corrosion Rate (CR): CR = (K * W) / (A * T * D)

        • Where K is a constant (8.76 x 10^4), W is the weight loss in grams, A is the area of the coupon in cm², T is the immersion time in hours, and D is the density of the steel in g/cm³.

      • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100

        • Where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

2. Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions and helps to classify the inhibitor type (anodic, cathodic, or mixed).

  • Materials and Equipment:

    • Potentiostat/Galvanostat.

    • Three-electrode electrochemical cell:

      • Working Electrode (WE): Steel sample with a defined exposed area (e.g., 1 cm²).[4]

      • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[4]

      • Counter Electrode (CE): Platinum or graphite rod.[4]

    • Corrosive medium with and without various concentrations of the inhibitor.

  • Procedure:

    • Prepare the working electrode by embedding a steel sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.

    • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode in the test solution.

    • Allow the system to stabilize for a period (e.g., 30-60 minutes) until a steady open-circuit potential (OCP) is reached.

    • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[4]

    • Record the resulting current density as a function of the applied potential.

    • Plot the data as a Tafel plot (log(current density) vs. potential).

    • Determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc) by extrapolating the linear portions of the anodic and cathodic curves back to the Ecorr.

    • Calculate the inhibition efficiency (IE%) using the following equation:

      • Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] * 100

        • Where Icorr_blank is the corrosion current density in the absence of the inhibitor and Icorr_inh is the corrosion current density in the presence of the inhibitor.

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the corrosion mechanism and the properties of the protective film.

  • Materials and Equipment:

    • Potentiostat/Galvanostat with a frequency response analyzer.

    • Three-electrode electrochemical cell as described for potentiodynamic polarization.

  • Procedure:

    • Set up the electrochemical cell and allow the system to reach a steady OCP as in the polarization protocol.

    • Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • Measure the impedance response of the system.

    • Present the data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).

    • Analyze the data by fitting it to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

    • The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.

    • Calculate the inhibition efficiency (IE%) using the following equation:

      • Inhibition Efficiency (IE%): IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100

        • Where Rct_inh is the charge transfer resistance in the presence of the inhibitor and Rct_blank is the charge transfer resistance in the absence of the inhibitor.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis cluster_conclusion Conclusion p1 Steel Coupon Preparation (Polishing, Cleaning, Weighing) t1 Weight Loss Measurement p1->t1 t2 Electrochemical Tests (Polarization & EIS) p1->t2 p2 Inhibitor Solution Preparation (Varying Concentrations) p2->t1 p2->t2 a1 Calculate Corrosion Rate & Inhibition Efficiency (Weight Loss) t1->a1 a2 Determine Ecorr, Icorr & Inhibition Efficiency (Polarization) t2->a2 a3 Model with Equivalent Circuit & Calculate Rct & IE% (EIS) t2->a3 c1 Evaluate Inhibitor Performance & Mechanism a1->c1 a2->c1 a3->c1

Caption: Experimental workflow for evaluating corrosion inhibitors.

inhibition_mechanism cluster_solution Corrosive Solution (e.g., HCl) cluster_surface Steel Surface (Fe) cluster_reactions Corrosion Reactions inhibitor This compound (C₁₃H₂₁N) adsorption Adsorption of Inhibitor inhibitor->adsorption Donation of N lone pair & π-electrons to Fe d-orbitals h_plus H⁺ cl_minus Cl⁻ fe_surface Fe fe_surface->adsorption anodic Anodic: Fe -> Fe²⁺ + 2e⁻ cathodic Cathodic: 2H⁺ + 2e⁻ -> H₂ adsorption->fe_surface protective_layer Formation of Protective Layer adsorption->protective_layer protective_layer->anodic Blocks Sites protective_layer->cathodic Blocks Sites

Caption: Proposed mechanism of this compound on a steel surface.

References

Application Notes and Protocols: Antioxidant Properties of N-Alkylated Anilines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylated anilines are a class of organic compounds that have garnered significant interest for their diverse biological activities. As derivatives of aniline, an important industrial chemical, their structure allows for a wide range of modifications.[1] This versatility makes them attractive candidates in medicinal chemistry and drug development. One of the key properties being explored is their antioxidant potential. Antioxidants are crucial for mitigating oxidative stress, a condition linked to numerous diseases, by neutralizing harmful free radicals.[2][3] The electron-rich nature of the aniline ring and the nitrogen atom suggests that N-alkylated derivatives may act as effective radical scavengers.[1][4] These application notes provide an overview of the antioxidant mechanisms, quantitative data on their activity, and detailed protocols for evaluating the antioxidant capacity of N-alkylated anilines.

Mechanisms of Antioxidant Action

N-alkylated anilines primarily exert their antioxidant effects by scavenging free radicals through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer followed by Proton Transfer (SET-PT). The predominant mechanism can be influenced by factors such as the solvent and the specific structure of the aniline derivative.[5]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the N-H bond of a secondary N-alkylated aniline or a C-H bond on the alkyl group donates a hydrogen atom directly to a free radical, thus neutralizing it. The resulting aniline radical is typically stabilized by resonance. This pathway is often favored in non-polar solvents.[5][6][7]

  • Single Electron Transfer - Proton Transfer (SET-PT): This is a two-step process. First, the aniline derivative donates an electron to the free radical to form an anilinium radical cation.[8] This is followed by the transfer of a proton (H+) to the surrounding medium, resulting in a neutral aniline radical. The SET-PT mechanism is more common in polar or aqueous environments.[5]

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer - Proton Transfer (SET-PT) A_HAT N-Alkylated Aniline (R-NH-Ar) Aniline_Radical_HAT Aniline Radical (R-N•-Ar) A_HAT->Aniline_Radical_HAT H• donation Radical_HAT Free Radical (X•) Product_HAT Neutralized Species (XH) Radical_HAT->Product_HAT H• acceptance A_SET N-Alkylated Aniline (R-NH-Ar) Radical_Cation Anilinium Radical Cation (R-NH•+-Ar) A_SET->Radical_Cation e⁻ transfer Radical_SET Free Radical (X•) Anion Anion (X⁻) Radical_SET->Anion e⁻ acceptance Aniline_Radical_SET Aniline Radical (R-N•-Ar) Radical_Cation->Aniline_Radical_SET Proton Loss H_ion Proton (H⁺) Radical_Cation->H_ion

Caption: Antioxidant mechanisms of N-alkylated anilines.

Quantitative Antioxidant Activity Data

The antioxidant capacity of N-alkylated anilines is commonly quantified using assays like DPPH and ABTS, with results often expressed as IC50 values (the concentration required to scavenge 50% of radicals). Lower IC50 values indicate higher antioxidant potency. The table below summarizes data for selected anilinoacridines, a class of N-aryl aniline derivatives.

Compound IDStructure/SubstituentsAssayIC50 (µM)Reference
16 Anilinoacridine derivativeDPPH24.95 ± 1.2[9]
17 Anilinoacridine derivativeDPPH34.23 ± 0.5[9]
19 Anilinoacridine derivativeDPPH22.15 ± 3.5[9]
23 Acridinylhydrazide (ortho-methoxy)DPPH71.75 ± 8.5[9]
Standard t-butyl-4-hydroxyanisole (BHA)DPPH44.7[9]

Note: The specific structures of compounds 16, 17, and 19 were detailed in the referenced study. This table demonstrates that certain derivatives (e.g., 16, 17, 19) exhibit antioxidant potential superior to the standard antioxidant BHA.[9]

Experimental Protocols

The following are detailed protocols for two standard assays used to evaluate the antioxidant properties of N-alkylated anilines.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.[10] The stable DPPH radical has a deep violet color in solution with a characteristic absorption at approximately 517 nm.[11] When reduced by an antioxidant, the solution is decolorized, and the change in absorbance is proportional to the radical scavenging activity of the compound.[12]

Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (N-alkylated anilines)

  • Positive control (e.g., Ascorbic acid, Trolox, BHA)

  • 96-well microplate

  • Microplate reader or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle or wrapped in aluminum foil and keep it in the dark at 4°C.[13]

  • Preparation of Test Solutions: Prepare a series of concentrations of the N-alkylated aniline test compounds in methanol. A stock solution of 1 mg/mL is common, followed by serial dilutions.

  • Assay Protocol (96-well plate): a. Add 100 µL of the methanolic DPPH solution to each well. b. Add 100 µL of the various concentrations of the test compound or positive control to the wells. c. For the blank (control), add 100 µL of methanol instead of the test compound. d. Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[14]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100 Where:

  • A_control is the absorbance of the DPPH solution without the test sample.

  • A_sample is the absorbance of the DPPH solution with the test sample.

The IC50 value can then be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH Solution to each well prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Test Compounds add_sample Add 100 µL of Sample, Control, or Blank prep_samples->add_sample add_dpph->add_sample incubate Incubate in Dark (30 min at RT) add_sample->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity measure->calculate plot Plot % Activity vs. Concentration to determine IC50 calculate->plot

Caption: Workflow for the DPPH radical scavenging assay.

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).[15] The ABTS•+ is generated by oxidizing ABTS with potassium persulfate.[16] This radical is blue-green and has a characteristic absorbance at 734 nm.[17] In the presence of an antioxidant, the radical cation is reduced back to the neutral ABTS, causing the solution to lose its color. The degree of decolorization is proportional to the antioxidant's concentration. This assay is applicable to both hydrophilic and lipophilic compounds.[15]

Reagents and Materials:

  • ABTS diammonium salt

  • Potassium persulfate (K2S2O8)

  • Phosphate-buffered saline (PBS) or Ethanol

  • Test compounds (N-alkylated anilines)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader or UV-Vis Spectrophotometer

Procedure:

  • Preparation of ABTS•+ Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS. b. Prepare a 2.45 mM aqueous solution of potassium persulfate. c. Mix the two solutions in equal volumes (1:1 ratio). d. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[16][18]

  • Preparation of Working Solution: a. Before the assay, dilute the ABTS•+ stock solution with a suitable solvent (e.g., PBS, pH 7.4, or ethanol) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[14][18]

  • Assay Protocol (96-well plate): a. Add 190 µL of the ABTS•+ working solution to each well. b. Add 10 µL of the various concentrations of the test compound or positive control. c. For the blank, add 10 µL of the solvent used for the test compounds. d. Incubate at room temperature for a defined period (e.g., 6-10 minutes).

  • Measurement: Measure the absorbance at 734 nm.

Calculation of Antioxidant Activity: The percentage of inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:

  • A_control is the absorbance of the ABTS•+ working solution without the test sample.

  • A_sample is the absorbance of the ABTS•+ working solution with the test sample.

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox.

ABTS_Workflow cluster_prep Radical Generation (12-16h) cluster_assay Assay Execution cluster_analysis Data Analysis prep_abts Prepare 7 mM ABTS Solution mix Mix 1:1 and Incubate in Dark prep_abts->mix prep_k2s2o8 Prepare 2.45 mM Potassium Persulfate prep_k2s2o8->mix dilute Dilute ABTS•+ Stock to Absorbance ~0.7 at 734 nm mix->dilute add_abts Add 190 µL ABTS•+ Working Solution to wells dilute->add_abts add_sample Add 10 µL of Sample, Control, or Blank add_abts->add_sample incubate Incubate at RT (e.g., 6-10 min) add_sample->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Determine TEAC or IC50 calculate->plot

Caption: Workflow for the ABTS radical cation decolorization assay.

Structure-Activity Relationships (SAR)

The antioxidant activity of N-alkylated anilines is highly dependent on their chemical structure. Key factors influencing their potency include:

  • Position of Substituents: For anilines with additional active groups (like -OH or another -NH2), the ortho position generally confers the highest activity, followed by the para, and then the meta position. This is often attributed to the potential for forming stable intramolecular hydrogen bonds in the resulting radical.[4]

  • Nature of Substituents: Electron-donating groups on the aromatic ring enhance the ability of the aniline to donate an electron (lowering the ionization potential), which can increase antioxidant activity in SET-PT-driven reactions.[8]

  • N-Alkylation: The nature of the alkyl group can influence steric hindrance and the bond dissociation energy of adjacent C-H bonds, thereby affecting the HAT mechanism. Studies on terpenylanilines have shown that the structure of the terpene moiety significantly impacts antioxidant properties.[19]

Conclusion

N-alkylated anilines represent a promising class of compounds with tunable antioxidant properties. Their ability to scavenge free radicals via HAT and SET-PT mechanisms makes them valuable subjects for research in medicinal chemistry and drug development. The standardized DPPH and ABTS assays provide robust and reproducible methods for quantifying their antioxidant capacity, enabling the systematic exploration of structure-activity relationships to design more potent and effective antioxidant agents.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of N-(2-Heptyl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of N-(2-Heptyl)aniline and its derivatives, along with methodologies for evaluating their potential biological activities. While specific biological data for this compound is not extensively available in the current literature, this document outlines the necessary experimental procedures to explore its potential as an anticancer and antimicrobial agent, based on the activities of structurally related N-alkylaniline compounds.

Introduction

N-alkylanilines are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The lipophilic alkyl chain plays a crucial role in the molecule's ability to interact with biological membranes and targets, often influencing its potency and selectivity. This document focuses on the synthesis of this compound, a representative N-alkylaniline with a medium-length alkyl chain, and provides protocols for investigating its potential therapeutic applications.

Synthesis of this compound

A common and efficient method for the synthesis of N-alkylanilines is through reductive amination. This one-pot reaction involves the condensation of an amine (aniline) with a carbonyl compound (2-heptanone) to form an imine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination

This protocol is adapted from general procedures for the reductive amination of ketones with anilines.

Materials:

  • Aniline

  • 2-Heptanone

  • Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)

  • Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of aniline (1.0 eq) in dichloroethane (DCE), add 2-heptanone (1.2 eq).

  • Add acetic acid (1.2 eq) to the mixture to catalyze the formation of the imine.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) in portions to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Characterization:

The structure of the synthesized this compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthetic Workflow Diagram

SynthesisWorkflow Synthesis of this compound via Reductive Amination cluster_reactants Reactants cluster_reaction Reaction Steps cluster_purification Purification & Characterization Aniline Aniline Mixing 1. Mix in Dichloroethane with Acetic Acid Aniline->Mixing Heptanone 2-Heptanone Heptanone->Mixing Imine_Formation 2. Imine Formation (Intermediate) Mixing->Imine_Formation Stir at RT Reduction 3. Reduction with Sodium Triacetoxyborohydride Imine_Formation->Reduction Add STAB Workup 4. Aqueous Workup and Extraction Reduction->Workup Reaction Completion Chromatography 5. Column Chromatography Workup->Chromatography Product This compound Chromatography->Product Characterization 6. Spectroscopic Characterization (NMR, MS) Product->Characterization

Caption: Workflow for the synthesis of this compound.

Potential Biological Activities and Evaluation Protocols

Based on studies of other N-alkylaniline derivatives, this compound and its derivatives are potential candidates for anticancer and antimicrobial agents. The following sections provide general protocols to evaluate these activities.

Anticancer Activity

The cytotoxic effects of this compound derivatives against various cancer cell lines can be determined using the MTT assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Normal cell line (for selectivity assessment, e.g., HEK293)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivative in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48 or 72 hours.

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Signaling Pathway for Anticancer Activity

While the exact mechanism is unknown, many aniline derivatives exert their anticancer effects by interfering with key signaling pathways involved in cell proliferation and survival, such as the EGFR or VEGFR pathways.

SignalingPathway Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/VEGFR Receptor TK Tyrosine Kinase Domain EGFR->TK Ligand Binding Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) TK->Downstream Phosphorylation Proliferation Gene Transcription (Proliferation, Survival) Downstream->Proliferation Aniline_Derivative This compound Derivative Aniline_Derivative->TK Inhibition

Application Notes and Protocols for N-(2-Heptyl)aniline as a Rubber Additive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-(2-Heptyl)aniline as an antioxidant and antiozonant in rubber formulations. Due to the limited specific data on this compound in publicly available literature, this document outlines the expected functional mechanisms, detailed experimental protocols for evaluation based on industry standards, and data presentation frameworks.

Application Notes

This compound is an alkylated aromatic amine that is anticipated to function as a secondary antioxidant for rubber compounds. Aniline and its derivatives are foundational in the synthesis of various rubber additives, including antioxidants, vulcanization accelerators, and stabilizers, which enhance the durability and performance of rubber products.[1][2][3][4][5] The primary role of such additives is to protect rubber from degradation caused by oxygen, ozone, heat, and flex-cracking.[6]

Mechanism of Action as an Antioxidant:

Amine-based antioxidants, like this compound, are understood to function as radical scavengers.[7][8] During the oxidative aging of rubber, highly reactive peroxy radicals (ROO•) are formed, which can lead to chain scission and a loss of desirable physical properties. This compound can donate a hydrogen atom from its amine group to neutralize these radicals, thereby terminating the auto-oxidative cycle.[7][8] The general mechanism is as follows:

  • Initiation: Formation of free radicals (R•) on the rubber backbone due to heat, UV light, or mechanical stress.

  • Propagation: The rubber radical (R•) reacts with oxygen to form a peroxy radical (ROO•). This peroxy radical can then abstract a hydrogen from another rubber molecule, creating a hydroperoxide (ROOH) and another rubber radical, propagating the degradation.

  • Termination: this compound (Ar-NH-R') interrupts the propagation by donating a hydrogen to the peroxy radical, forming a stable hydroperoxide and a less reactive antioxidant radical.

Antioxidant_Mechanism Rubber (RH) Rubber (RH) Rubber Radical (R•) Rubber Radical (R•) Rubber (RH)->Rubber Radical (R•) Initiation Initiation (Heat, UV, Stress) Initiation (Heat, UV, Stress) Initiation (Heat, UV, Stress)->Rubber Radical (R•) Peroxy Radical (ROO•) Peroxy Radical (ROO•) Rubber Radical (R•)->Peroxy Radical (ROO•) + O2 Oxygen (O2) Oxygen (O2) Oxygen (O2)->Peroxy Radical (ROO•) Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO•)->Hydroperoxide (ROOH) + RH Stable Products Stable Products Peroxy Radical (ROO•)->Stable Products + AH Hydroperoxide (ROOH)->Rubber Radical (R•) Propagation This compound (AH) This compound (AH) This compound (AH)->Stable Products Stabilized Radical (A•) Stabilized Radical (A•) Stable Products->Stabilized Radical (A•) Termination

Caption: Antioxidant mechanism of this compound.

Mechanism of Action as an Antiozonant:

For protection against ozone, a two-step mechanism is generally accepted for amine-based additives.[9]

  • Kinetic Scavenging: The antiozonant migrates to the rubber surface and reacts with ozone more rapidly than the rubber's double bonds.

  • Film Formation: The reaction products of the antiozonant and ozone form a protective, insoluble film on the rubber surface, creating a physical barrier against further ozone attack.

Data Presentation

The effectiveness of this compound as a rubber additive should be evaluated by comparing the physical properties of a control rubber compound (without the additive) to compounds containing varying concentrations of the additive, both before and after accelerated aging.

Table 1: Effect of this compound on the Physical Properties of a Model Rubber Compound

PropertyASTM StandardControl (0 phr)This compound (1 phr)This compound (2 phr)
Unaged Properties
Hardness (Shore A)D2240
Tensile Strength (MPa)D412
Elongation at Break (%)D412
Modulus at 300% (MPa)D412
Aged Properties (72h @ 100°C)
Hardness Change (points)D573
Tensile Strength Retention (%)D573
Elongation at Break Retention (%)D573

phr: parts per hundred rubber

Experimental Protocols

The following protocols are based on ASTM standards and provide a framework for evaluating the performance of this compound in a typical rubber formulation.

1. Rubber Compounding

  • Objective: To prepare rubber compounds with and without this compound.

  • Apparatus: Two-roll mill or an internal mixer (e.g., Banbury mixer).

  • Procedure:

    • A base rubber formulation (e.g., natural rubber, SBR) is chosen. A typical formulation includes the rubber polymer, a reinforcing filler (e.g., carbon black), a plasticizer, activators (zinc oxide, stearic acid), a vulcanizing agent (sulfur), and an accelerator.

    • The rubber is masticated on the two-roll mill until a band is formed.

    • The activators and this compound are incorporated, followed by the filler and plasticizer.

    • Finally, the sulfur and accelerator are added at a lower temperature to prevent scorching.

    • The compounded rubber is sheeted off the mill and conditioned for 24 hours at room temperature.

2. Vulcanization (Curing)

  • Objective: To cross-link the rubber compound to achieve its final properties.

  • Apparatus: Compression molding press with heated platens.

  • Procedure:

    • The uncured rubber compound is placed in a mold of desired dimensions (e.g., for tensile test specimens).

    • The mold is placed in the preheated press.

    • A specific pressure and temperature (e.g., 150°C) are applied for a predetermined optimal cure time, which can be determined using a rheometer.

    • After curing, the mold is cooled, and the vulcanized rubber sheet is removed.

3. Accelerated Aging

  • Objective: To simulate the long-term effects of heat and oxygen on the rubber.

  • Apparatus: Air-circulating oven.

  • Procedure (based on ASTM D573):

    • Prepare test specimens (e.g., dumbbell shapes for tensile testing) from the vulcanized sheets.

    • Suspend the specimens in the oven, ensuring they do not touch each other.

    • Age the specimens for a specified duration and temperature (e.g., 72 hours at 100°C).

    • After aging, remove the specimens and allow them to cool to room temperature for at least 24 hours before testing.

4. Physical Property Testing

  • Objective: To quantify the mechanical properties of the rubber before and after aging.

  • Apparatus: Durometer (for hardness), tensometer (for tensile properties).

  • Procedures:

    • Hardness (ASTM D2240): Measure the Shore A hardness at several points on the sample and average the results.

    • Tensile Properties (ASTM D412):

      • Place the dumbbell-shaped specimen in the grips of the tensometer.

      • Stretch the specimen at a constant rate until it breaks.

      • Record the force required to break the specimen (tensile strength) and the extent of elongation at the point of rupture (elongation at break).

Experimental_Workflow cluster_prep Preparation cluster_testing Testing Compounding Compounding Vulcanization Vulcanization Compounding->Vulcanization Specimen_Cutting Specimen_Cutting Vulcanization->Specimen_Cutting Unaged_Testing Physical Testing (Unaged) Specimen_Cutting->Unaged_Testing Accelerated_Aging Accelerated Aging (ASTM D573) Specimen_Cutting->Accelerated_Aging Data_Analysis Data Analysis and Comparison Unaged_Testing->Data_Analysis Aged_Testing Physical Testing (Aged) Accelerated_Aging->Aged_Testing Aged_Testing->Data_Analysis

Caption: Experimental workflow for evaluating rubber additives.

References

Application Notes and Protocols for N-(2-Heptyl)aniline in Agrochemical Synthesis: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific and patent literature reveals a notable absence of specific, publicly available information detailing the use of N-(2-Heptyl)aniline as a direct intermediate in the synthesis of commercialized agrochemicals. Consequently, the generation of detailed application notes and experimental protocols for its use in this context is not feasible at this time.

While the broader class of N-alkylanilines serves as a cornerstone in the development of various herbicides and fungicides, the specific role and synthetic pathways involving this compound are not documented in accessible literature. This may be attributed to several factors, including its potential use in proprietary industrial processes, its status as a novel or niche compound with research yet to be published, or its application under different chemical nomenclature.

This document, therefore, provides a generalized framework for the synthesis of N-alkylanilines and their conceptual application in agrochemical development, based on established chemical principles and data from related aniline derivatives. It is intended to serve as a foundational resource for researchers and professionals in the field, pending the availability of specific data on this compound.

General Synthesis of N-Alkylanilines: A Prototypical Protocol

N-alkylation of aniline derivatives is a fundamental transformation in organic synthesis. One common method to achieve this is through reductive amination, a two-step process that can often be performed in a single pot.

Table 1: Generalized Reaction Parameters for Reductive Amination of Aniline

ParameterValue/Condition
Substrates Aniline, 2-Heptanone
Solvent Methanol, Ethanol, or Dichloromethane
Reducing Agent Sodium borohydride (NaBH₄), Sodium triacetoxyborohydride (STAB)
Catalyst (optional) Acetic acid (to facilitate imine formation)
Temperature 0 °C to room temperature
Reaction Time 2 - 24 hours
Work-up Aqueous work-up followed by extraction and purification
Experimental Protocol: Synthesis of this compound via Reductive Amination
  • Reaction Setup: To a solution of aniline (1.0 eq) in methanol (5 mL per mmol of aniline) in a round-bottom flask, add 2-heptanone (1.1 eq).

  • Imine Formation: If desired, add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extraction: Add ethyl acetate to the aqueous residue and transfer to a separatory funnel. Separate the organic layer, and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Conceptual Workflow for Agrochemical Synthesis

The following diagram illustrates a generalized workflow for the incorporation of an N-alkylaniline intermediate, such as this compound, into a hypothetical agrochemical active ingredient.

Agrochemical_Synthesis_Workflow cluster_synthesis Synthesis of Intermediate cluster_agrochemical Agrochemical Synthesis cluster_development Product Development Aniline Aniline ReductiveAmination Reductive Amination Aniline->ReductiveAmination Heptanone 2-Heptanone Heptanone->ReductiveAmination N2HeptylAniline This compound ReductiveAmination->N2HeptylAniline Coupling Amide Coupling / Nucleophilic Substitution N2HeptylAniline->Coupling AcylChloride Acyl Chloride / Carboxylic Acid Derivative AcylChloride->Coupling ActiveIngredient Active Agrochemical Ingredient Coupling->ActiveIngredient Formulation Formulation ActiveIngredient->Formulation Bioassays Biological Assays (Fungicidal/Herbicidal) Formulation->Bioassays

Caption: Conceptual workflow for the synthesis and development of an agrochemical from this compound.

Signaling Pathways in Agrochemical Action (Hypothetical)

While no specific agrochemicals derived from this compound are known, many aniline-based fungicides and herbicides act by inhibiting specific enzymes or disrupting cellular processes in the target pest or weed. The diagram below illustrates a generalized, hypothetical signaling pathway that could be targeted.

Hypothetical_Signaling_Pathway Agrochemical Aniline-based Agrochemical TargetEnzyme Target Enzyme (e.g., Succinate Dehydrogenase) Agrochemical->TargetEnzyme Inhibition MetabolicPathway Essential Metabolic Pathway (e.g., Respiration) TargetEnzyme->MetabolicPathway Blocks CellularProcess Key Cellular Process (e.g., ATP Production) MetabolicPathway->CellularProcess Disrupts GrowthInhibition Growth Inhibition / Cell Death CellularProcess->GrowthInhibition Leads to

Caption: Hypothetical mode of action for an aniline-based agrochemical targeting a key enzyme.

Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the N-alkylation of anilines with long-chain alcohols, a critical transformation in the synthesis of valuable intermediates for pharmaceuticals, agrochemicals, and materials science. The protocols focus on modern, efficient, and sustainable catalytic methods, primarily employing the "borrowing hydrogen" or "hydrogen autotransfer" strategy. This approach offers high atom economy, with water as the primary byproduct, and avoids the use of hazardous alkyl halides.[1][2][3]

Introduction

The N-alkylation of anilines with long-chain alcohols presents a desirable and green synthetic route to N-alkylanilines. Traditional methods often involve stoichiometric amounts of harsh reagents and produce significant waste. The catalytic borrowing hydrogen (BH) methodology circumvents these issues by utilizing alcohols as alkylating agents in the presence of a catalyst.[1][2][3] This process involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes condensation with the aniline to form an imine. The subsequent reduction of the imine by the catalyst, which had "borrowed" the hydrogen from the alcohol, yields the N-alkylated aniline and regenerates the catalyst for the next cycle.

This document outlines protocols for various catalytic systems, including those based on manganese, ruthenium, and silver, and provides a comparative summary of their performance.

Catalytic Systems and Data Summary

The choice of catalyst and reaction conditions significantly impacts the efficiency and selectivity of the N-alkylation reaction. Below is a summary of key quantitative data for different catalytic systems.

Manganese-Based Catalysis

Manganese pincer complexes have emerged as effective and earth-abundant catalysts for this transformation.[1]

Aniline DerivativeLong-Chain AlcoholCatalyst Loading (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Aniline1-Octanol3t-BuOK (0.75)Toluene8024~90
4-Methylaniline1-Hexanol3t-BuOK (0.75)Toluene802485-95
4-Chloroaniline1-Octanol3t-BuOK (0.75)Toluene802480-90
Ruthenium-Based Catalysis

Ruthenium complexes, particularly those with phosphine ligands, are well-established catalysts for N-alkylation via the borrowing hydrogen mechanism.[4][5][6][7][8]

Aniline DerivativeLong-Chain AlcoholCatalyst SystemCatalyst Loading (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Aniline1-Heptanol[Ru(p-cymene)Cl2]2 / dppf0.5NaH (1.2)Toluene11024~95
4-AnisidineAmyl Alcohol[Ru]-32KOtBu (1)Toluene25-10024High
Silver-Based Catalysis

Heterogeneous silver catalysts, such as silver nanoparticles supported on alumina (Ag/Al2O3), offer the advantage of easy separation and recyclability.[3][9]

Aniline DerivativeLong-Chain AlcoholCatalystPromoterSolventTemp. (°C)Time (h)Yield (%)
Aniline1-Octanol2.4 wt% Ag/Al2O3Cs2CO3Xylene12024High
Aniline1-HexanolAg/GO--MildShortHigh

Experimental Protocols

General Workflow for N-Alkylation of Anilines

The following diagram illustrates a typical experimental workflow for the catalytic N-alkylation of anilines with long-chain alcohols.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_vessel Oven-dried Schlenk tube or pressure tube add_solids Add catalyst, base, and solid aniline derivative prep_vessel->add_solids 1. inert_atm Establish inert atmosphere (e.g., Argon) add_solids->inert_atm 2. add_liquids Add solvent, long-chain alcohol, and liquid aniline inert_atm->add_liquids 3. heating Heat to specified temperature with stirring add_liquids->heating 4. monitoring Monitor reaction progress (e.g., TLC, GC) heating->monitoring 5. cooling Cool reaction mixture to room temperature monitoring->cooling 6. quench Quench with water cooling->quench 7. extraction Extract with an organic solvent quench->extraction 8. drying Dry organic phase (e.g., MgSO4) extraction->drying 9. concentration Concentrate under reduced pressure drying->concentration 10. purification Purify by flash chromatography concentration->purification 11.

Caption: General experimental workflow for N-alkylation.

Protocol 1: Manganese-Catalyzed N-Alkylation of Aniline with 1-Octanol[1]

Materials:

  • Manganese Pincer Complex (e.g., complex 1 from the cited literature) (0.03 mmol)

  • Potassium tert-butoxide (t-BuOK) (0.75 mmol)

  • Aniline (1 mmol)

  • 1-Octanol (1.2 mmol)

  • Dry toluene (2 mL)

  • Oven-dried 25-mL Schlenk tube with a stir bar

  • Standard Schlenk line and inert gas (Argon) supply

Procedure:

  • To the oven-dried Schlenk tube, add the manganese pincer complex (14.9 mg, 0.03 mmol) and t-BuOK (84 mg, 0.75 mmol).

  • If the aniline derivative is a solid, add it to the Schlenk tube at this stage.

  • Connect the Schlenk tube to the Schlenk line and perform three vacuum-argon cycles to ensure an inert atmosphere.

  • Under a positive flow of argon, add dry toluene (2 mL), 1-octanol, and liquid aniline via syringe.

  • Place the Schlenk tube in a preheated oil bath or aluminum block at 80 °C and stir for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-octylaniline.

Protocol 2: Ruthenium-Catalyzed N-Alkylation of Aniline with a Long-Chain Alcohol[8]

Materials:

  • [Ru(p-cymene)Cl2]2 (0.005 mmol)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (DPEphos) (0.01 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 mmol)

  • Aniline (1 mmol)

  • Long-chain alcohol (e.g., 1-heptanol) (1.2 mmol)

  • Dry toluene (5 mL)

  • Oven-dried reaction vessel with a condenser and stir bar

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • In the oven-dried reaction vessel under an inert atmosphere, combine [Ru(p-cymene)Cl2]2 and the phosphine ligand in dry toluene.

  • Add the aniline and the long-chain alcohol to the mixture.

  • Carefully add the sodium hydride portion-wise to the stirring solution.

  • Heat the reaction mixture to 110 °C and maintain for 24 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction to room temperature and cautiously quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over a suitable drying agent (e.g., Na2SO4), filter, and remove the solvent in vacuo.

  • Purify the residue by column chromatography to yield the pure N-alkylaniline.

Mechanism: The Borrowing Hydrogen Catalytic Cycle

The "borrowing hydrogen" mechanism is a common pathway for the N-alkylation of anilines with alcohols catalyzed by transition metals. The general cycle is depicted below.

G cluster_cycle Borrowing Hydrogen Catalytic Cycle catalyst [M] Catalyst hydride [M]-H2 (Metal Hydride) catalyst->hydride + RCH2OH - RCHO product ArNHCH2R (N-Alkylated Aniline) alcohol RCH2OH (Long-Chain Alcohol) alcohol->catalyst hydride->catalyst + ArN=CHR - ArNHCH2R aldehyde RCHO (Aldehyde) imine ArN=CHR (Imine) aldehyde->imine + ArNH2 - H2O aniline ArNH2 (Aniline) aniline->aldehyde imine->hydride water H2O

Caption: The Borrowing Hydrogen catalytic cycle.

Mechanism Description:

  • Dehydrogenation: The metal catalyst abstracts hydrogen from the long-chain alcohol, forming a metal hydride species and releasing an aldehyde.

  • Condensation: The aniline undergoes a condensation reaction with the in situ generated aldehyde to form an imine, with the elimination of a water molecule.

  • Hydrogenation: The metal hydride then transfers the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated aniline product and regenerating the active catalyst.[10]

This catalytic cycle represents an elegant and atom-economical approach to the synthesis of N-alkylanilines, and the protocols provided herein offer practical guidance for its implementation in a laboratory setting.

References

Troubleshooting & Optimization

"troubleshooting low yield in N-(2-Heptyl)aniline synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-(2-Heptyl)aniline.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound via reductive amination of aniline and 2-heptanone.

Issue 1: Low or No Product Formation

Question: I am not getting a good yield of this compound. What are the possible causes and how can I fix it?

Answer:

Low or no product formation in the reductive amination of aniline with 2-heptanone can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes and Solutions:

  • Incomplete Imine Formation: The initial and crucial step is the formation of the N-(heptan-2-ylidene)aniline intermediate. This reaction is an equilibrium process.

    • Solution 1: Water Removal: The formation of the imine from aniline and 2-heptanone releases water. This water can hydrolyze the imine back to the starting materials. To drive the equilibrium towards the imine, remove water as it is formed. This can be achieved by using a Dean-Stark apparatus during the imine formation step or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.

    • Solution 2: Acid Catalysis: Imine formation is often catalyzed by a weak acid. A small amount of a catalyst like acetic acid can increase the rate of imine formation. However, using a strong acid can protonate the aniline, making it non-nucleophilic and halting the reaction. The optimal pH for imine formation is typically between 4 and 5.

  • Ineffective Reduction: The second step is the reduction of the imine to the desired this compound.

    • Solution 1: Choice of Reducing Agent: Not all reducing agents are suitable for this transformation, especially in a one-pot procedure where the ketone is still present. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent as it selectively reduces the imine in the presence of the ketone. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic. A stronger reducing agent like sodium borohydride (NaBH₄) can reduce the 2-heptanone to 2-heptanol, leading to a lower yield of the desired product.

    • Solution 2: Reaction Conditions for Reduction: Ensure the reducing agent is added under appropriate conditions. For instance, NaBH(OAc)₃ is often used at room temperature in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Purity of Reactants:

    • Solution: Purify Starting Materials: Aniline is prone to oxidation and can turn dark on storage. It is advisable to distill aniline under reduced pressure before use.[1] 2-Heptanone should also be of high purity. Impurities in the starting materials can interfere with the reaction.

Issue 2: Formation of Side Products

Question: I am observing significant byproducts in my reaction mixture. What are they and how can I minimize their formation?

Answer:

The formation of byproducts is a common cause of low yields. Identifying these byproducts can provide insights into optimizing the reaction conditions.

Common Byproducts and Mitigation Strategies:

  • 2-Heptanol: This is a result of the reduction of the starting ketone, 2-heptanone.

    • Mitigation: As mentioned above, use a milder and more selective reducing agent like NaBH(OAc)₃, which preferentially reduces the imine over the ketone. If using a stronger reducing agent like NaBH₄, it is crucial to ensure the complete formation of the imine before adding the reducing agent.

  • N,N-di(2-heptyl)aniline (Tertiary Amine): While less common with ketones compared to aldehydes, the formation of a tertiary amine is possible if the newly formed secondary amine reacts with another molecule of 2-heptanone and is subsequently reduced.

    • Mitigation: Use a stoichiometric amount of 2-heptanone relative to aniline (e.g., 1:1 or a slight excess of aniline). A large excess of the ketone can promote the formation of the tertiary amine.

  • Unreacted Starting Materials: The presence of significant amounts of unreacted aniline and 2-heptanone indicates an incomplete reaction.

    • Mitigation: Refer to the solutions for "Low or No Product Formation" above, focusing on optimizing imine formation and the reduction step.

Issue 3: Difficulty in Product Purification

Question: I am having trouble isolating pure this compound from the reaction mixture. What are the best purification methods?

Answer:

Effective purification is essential to obtain a high-purity final product. The choice of method depends on the nature of the impurities.

Purification Strategies:

  • Acid-Base Extraction: this compound is a basic compound.

    • Procedure: After the reaction, the mixture can be worked up by washing with an aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, while non-basic impurities like 2-heptanol and unreacted 2-heptanone will remain in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Column Chromatography: If extraction does not provide sufficient purity, column chromatography on silica gel is a reliable method.

    • Eluent System: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to elute the product.

  • Distillation: this compound has a boiling point of 160-161 °C at 21 Torr.[2] If the impurities have significantly different boiling points, distillation under reduced pressure can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound via reductive amination?

A1: The synthesis proceeds in two main steps:

  • Imine Formation: Aniline, a primary amine, acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-heptanone. This is followed by the elimination of a water molecule to form an imine intermediate, N-(heptan-2-ylidene)aniline. This step is often catalyzed by a weak acid.

  • Reduction: The C=N double bond of the imine is then reduced by a reducing agent, such as sodium triacetoxyborohydride, to form the final product, this compound.

Q2: Which reducing agent is best for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for the one-pot reductive amination of ketones.[3][4][5] It is mild enough to not significantly reduce the ketone starting material but is effective at reducing the imine intermediate. This selectivity is crucial for achieving a high yield of the desired secondary amine.[4][5]

Q3: My aniline has turned dark brown. Can I still use it?

A3: The dark color indicates oxidation of the aniline. While it might still react, the impurities can lead to lower yields and the formation of colored byproducts, making purification more difficult. It is best practice to purify the aniline by distillation under reduced pressure before use.[1]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system (e.g., hexanes/ethyl acetate), you can observe the disappearance of the starting materials (aniline and 2-heptanone) and the appearance of the product spot.

  • GC-MS: This technique can provide more detailed information, allowing for the identification of the product, any remaining starting materials, and byproducts by their mass spectra and retention times.

Q5: What are the key safety precautions for this synthesis?

A5:

  • Aniline: Aniline is toxic and can be absorbed through the skin. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 2-Heptanone: 2-Heptanone is flammable. Avoid open flames and ensure proper ventilation.

  • Reducing Agents: Borohydride reagents can react with water and acids to produce flammable hydrogen gas. They should be handled with care. Sodium cyanoborohydride is highly toxic and should be handled with extreme caution.

  • Solvents: Organic solvents like DCM and DCE are volatile and may be harmful. Use them in a fume hood.

Data Presentation

The following tables summarize key data relevant to the synthesis of this compound.

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium TriacetoxyborohydrideNaBH(OAc)₃DCM, DCE, THFHigh selectivity for imines over ketones; mild reaction conditions.[3][4][5]Higher cost compared to NaBH₄.
Sodium CyanoborohydrideNaBH₃CNMethanol, EthanolEffective for one-pot reactions; stable in weakly acidic conditions.Highly toxic (releases HCN gas upon acidification).
Sodium BorohydrideNaBH₄Methanol, EthanolInexpensive and readily available.Can reduce the starting ketone, leading to lower yields of the desired amine.
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C)Ethanol, Methanol"Green" method; high atom economy.May require elevated pressure and temperature; catalyst can be pyrophoric.

Table 2: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
AnilineC₆H₅NH₂93.13184
2-HeptanoneC₇H₁₄O114.19151
This compoundC₁₃H₂₁N191.31160-161 @ 21 Torr[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Reductive Amination

This protocol is a representative procedure based on standard reductive amination techniques.

Materials:

  • Aniline (freshly distilled)

  • 2-Heptanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Imine Formation:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add aniline (1.0 eq) and 2-heptanone (1.1 eq).

    • Dissolve the reactants in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M with respect to aniline.

    • Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. The progress of imine formation can be monitored by TLC or GC-MS.

  • Reduction:

    • Once imine formation is deemed sufficient, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the reaction mixture in portions over 15-20 minutes. The reaction may be slightly exothermic.

    • Continue to stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or GC-MS analysis.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield pure this compound.

Visualizations

Reaction_Pathway cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Aniline Aniline Imine N-(heptan-2-ylidene)aniline (Imine Intermediate) Aniline->Imine Heptanone 2-Heptanone Heptanone->Imine Product This compound Imine->Product H2O H₂O Imine->H2O ReducingAgent [H]

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of This compound CheckImine Check for Imine Formation (TLC, GC-MS) Start->CheckImine IminePresent Imine Present? CheckImine->IminePresent OptimizeImine Optimize Imine Formation: - Add weak acid catalyst - Remove water (Dean-Stark/Drying agent) IminePresent->OptimizeImine No CheckReduction Check Reduction Step IminePresent->CheckReduction Yes OptimizeImine->CheckImine WrongReductant Incorrect Reducing Agent? CheckReduction->WrongReductant UseSelectiveReductant Use Selective Reductant (e.g., NaBH(OAc)₃) WrongReductant->UseSelectiveReductant Yes CheckPurity Check Purity of Reactants WrongReductant->CheckPurity No Success Improved Yield UseSelectiveReductant->Success PurifyReactants Purify Aniline (Distillation) CheckPurity->PurifyReactants PurifyReactants->Success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Logical_Relationships cluster_params Key Parameters cluster_factors Influencing Factors Yield High Yield of This compound ImineFormation Complete Imine Formation ImineFormation->Yield SelectiveReduction Selective Imine Reduction SelectiveReduction->Yield PureReactants High Purity of Reactants PureReactants->Yield WaterRemoval Water Removal WaterRemoval->ImineFormation AcidCatalysis Weak Acid Catalysis AcidCatalysis->ImineFormation ReducingAgent Choice of Reducing Agent ReducingAgent->SelectiveReduction ReactantPurity Aniline & Ketone Purity ReactantPurity->PureReactants

Caption: Logical relationships between reaction parameters and product yield.

References

Technical Support Center: Reductive Amination of 2-Heptanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reductive amination of 2-heptanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the reductive amination of 2-heptanone with a primary amine?

A1: The most common side reactions are the over-alkylation of the desired secondary amine to form a tertiary amine, and the reduction of the 2-heptanone starting material to 2-heptanol.[1][2] The formation of the tertiary amine occurs when the secondary amine product, which is also nucleophilic, reacts with another molecule of 2-heptanone.[1][2] The reduction of 2-heptanone to 2-heptanol is more prevalent when using less selective reducing agents.[1][3]

Q2: How does the choice of reducing agent affect the outcome of the reaction?

A2: The choice of reducing agent is critical for the success of the reductive amination of 2-heptanone.[1][3]

  • Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce both the intermediate imine and the starting ketone, 2-heptanone.[3][4] Its use can lead to significant formation of 2-heptanol as a byproduct.[1] To minimize this, a two-step (indirect) approach is often preferred, where the imine is formed first, followed by the addition of NaBH₄.[5][6][7]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than NaBH₄ and is more selective for the reduction of the protonated imine (iminium ion) over the ketone at mildly acidic pH (around 6-7).[2][3] This allows for a one-pot (direct) procedure where the ketone, amine, and reducing agent are present together.[1][3] However, it is highly toxic.[2]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): STAB is a mild and selective reducing agent that is particularly effective for the reductive amination of ketones.[3][4][8] It is less reactive towards ketones than iminium ions, making it ideal for one-pot reactions with minimal formation of 2-heptanol.[3][8] It is also less toxic than sodium cyanoborohydride.[2]

Q3: What is the role of pH in the reductive amination of 2-heptanone?

A3: The pH of the reaction medium is a crucial parameter. The formation of the imine intermediate is typically acid-catalyzed. However, if the pH is too low, the amine nucleophile will be protonated, rendering it unreactive.[1] For reagents like sodium cyanoborohydride, maintaining a pH of around 6-7 is optimal for the selective reduction of the iminium ion.[2]

Q4: Can I perform a one-pot (direct) reductive amination of 2-heptanone?

A4: Yes, a one-pot or direct reductive amination is possible and often preferred for its efficiency.[1][9] This approach is most successful when using a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, which preferentially reduces the in-situ formed iminium ion over the 2-heptanone starting material.[2][3][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired secondary amine 1. Incomplete imine formation. 2. Reduction of 2-heptanone to 2-heptanol. 3. Over-alkylation to the tertiary amine. 4. Suboptimal reaction conditions (temperature, time).1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.[6][7] 2. Use a more selective reducing agent like STAB.[3][8] If using NaBH₄, perform a two-step reaction.[5][6][7] 3. Use a slight excess of the primary amine relative to 2-heptanone. 4. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A moderate increase in temperature may be beneficial, but should be optimized.
Significant amount of tertiary amine detected The secondary amine product is reacting with remaining 2-heptanone.- Use a stoichiometric excess of the primary amine (e.g., 1.5 to 2 equivalents). - Add the reducing agent at the beginning of the reaction (for a direct method with a selective reagent) to reduce the imine as it is formed. - Consider a two-step procedure where the 2-heptanone is fully consumed during imine formation before the reduction step.
Large amount of 2-heptanol in the product mixture The reducing agent is too reactive and is reducing the 2-heptanone.- Switch to a milder and more selective reducing agent such as sodium triacetoxyborohydride (STAB).[3][4][8] - If using sodium borohydride, ensure imine formation is complete before adding the reducing agent in a stepwise manner.[5][6][7]
Reaction is slow or does not go to completion 1. Steric hindrance from the amine or ketone. 2. Low reactivity of the amine (e.g., an aniline with electron-withdrawing groups).1. Increase the reaction temperature and/or reaction time. 2. Use a more reactive reducing agent, but be mindful of selectivity. 3. Add a Lewis acid, such as Ti(OiPr)₄, to activate the ketone.[4]

Data Presentation

The following table summarizes the expected product distribution in the reductive amination of 2-heptanone with a primary amine under different reaction conditions. The values are illustrative and based on the known selectivity of the reducing agents. Actual yields may vary depending on the specific amine and precise reaction conditions.

Reducing Agent Method Stoichiometry (Amine:Ketone) Expected Secondary Amine Yield (%) Expected Tertiary Amine Yield (%) Expected 2-Heptanol Yield (%)
NaBH₄Two-step1.1 : 1.060-755-1510-25
NaBH₄One-pot1.1 : 1.040-605-1525-50
NaBH₃CNOne-pot1.1 : 1.070-855-105-15
NaBH(OAc)₃ (STAB)One-pot1.1 : 1.085-95<5<5
NaBH(OAc)₃ (STAB)One-pot1.5 : 1.0>90<2<5

Experimental Protocols

Key Experiment 1: One-Pot Reductive Amination of 2-Heptanone using Sodium Triacetoxyborohydride (STAB)

Methodology:

  • To a solution of 2-heptanone (1.0 mmol) and the primary amine (1.1 mmol) in 1,2-dichloroethane (DCE, 10 mL) is added acetic acid (1.0 mmol).

  • The mixture is stirred at room temperature for 30 minutes to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 mmol) is added in one portion.

  • The reaction mixture is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to yield the desired secondary amine.

Adapted from Abdel-Magid, A. F., et al. J. Org. Chem. 1996, 61, 3849-3862.[6][7]

Key Experiment 2: Two-Step Reductive Amination of 2-Heptanone using Sodium Borohydride

Methodology:

  • A solution of 2-heptanone (1.0 mmol) and the primary amine (1.1 mmol) in methanol (10 mL) is stirred at room temperature. A catalytic amount of acetic acid can be added to accelerate imine formation.

  • The reaction is monitored by TLC or GC-MS to confirm the formation of the imine and the consumption of the 2-heptanone (typically 2-4 hours).

  • The reaction mixture is then cooled to 0 °C in an ice bath.

  • Sodium borohydride (1.5 mmol) is added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • The reaction is quenched by the slow addition of water.

  • The methanol is removed under reduced pressure, and the residue is partitioned between water and dichloromethane.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

This is a general procedure adapted from standard laboratory practices for two-step reductive aminations.[5]

Visualizations

2-Heptanone 2-Heptanone Imine_Intermediate Imine_Intermediate 2-Heptanone->Imine_Intermediate + Primary Amine - H2O 2-Heptanol Side Product: 2-Heptanol 2-Heptanone->2-Heptanol + [H] Primary_Amine Primary_Amine Primary_Amine->Imine_Intermediate Secondary_Amine Desired Product: Secondary Amine Imine_Intermediate->Secondary_Amine + [H] Tertiary_Amine Side Product: Tertiary Amine Secondary_Amine->Tertiary_Amine + 2-Heptanone Reducing_Agent Reducing Agent (e.g., STAB, NaBH4) Reducing_Agent->Secondary_Amine Reducing_Agent->2-Heptanol

Caption: Reaction pathways in the reductive amination of 2-heptanone.

start Low yield or high impurity in reductive amination check_impurities Identify major impurity (TLC, LC-MS, NMR) start->check_impurities is_tertiary Tertiary Amine? check_impurities->is_tertiary is_alcohol 2-Heptanol? is_tertiary->is_alcohol No increase_amine Increase stoichiometry of primary amine is_tertiary->increase_amine Yes is_ketone Unreacted 2-Heptanone? is_alcohol->is_ketone No use_stab Use a more selective reducing agent (STAB) is_alcohol->use_stab Yes add_acid Add catalytic acid (AcOH) is_ketone->add_acid Yes increase_time_temp Increase reaction time and/or temperature is_ketone->increase_time_temp No two_step Switch to a two-step procedure with NaBH4 use_stab->two_step add_acid->increase_time_temp

Caption: Troubleshooting workflow for reductive amination of 2-heptanone.

References

Technical Support Center: Optimizing Catalysts for N-alkylation of Aniline with Heptanal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of aniline with heptanal. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Problem 1: Low Conversion of Aniline

Q1: My reaction shows low conversion of aniline. What are the potential causes and how can I improve the yield?

A1: Low conversion in the N-alkylation of aniline with heptanal can stem from several factors related to the catalyst, reaction conditions, and reagents.

  • Catalyst Activity: The catalyst may be inactive or poisoned. Ensure the catalyst has been properly activated and handled under appropriate conditions to prevent deactivation. For instance, some catalysts require pre-reduction with hydrogen at elevated temperatures.[1] Catalyst poisoning can occur due to impurities in the reactants or solvent. Using high-purity reagents is crucial.

  • Reaction Temperature: The reaction temperature may be too low. While milder conditions are generally preferred, an insufficient temperature can lead to slow reaction kinetics. A systematic increase in temperature, for example in 10-20°C increments, can help determine the optimal range. However, excessively high temperatures can lead to side reactions and catalyst degradation.

  • Hydrogen Source/Pressure: In reductive amination, the nature and availability of the hydrogen source are critical. If using gaseous hydrogen, ensure the pressure is adequate and that there are no leaks in the system. For transfer hydrogenation using agents like ammonium formate, the stoichiometry and quality of the hydrogen donor are important.[2]

  • Mixing: In heterogeneous catalysis, inefficient mixing can limit the contact between reactants and the catalyst surface. Ensure vigorous stirring throughout the reaction.

  • Water Removal: The initial condensation of aniline and heptanal to form the imine intermediate produces water. This equilibrium-limited step can be driven forward by removing water, for example, by using a Dean-Stark trap or adding a dehydrating agent.

Problem 2: Poor Selectivity to the Mono-alkylated Product (N-heptylaniline)

Q2: I am observing significant amounts of the di-alkylated product (N,N-diheptylaniline) and other byproducts. How can I improve the selectivity for N-heptylaniline?

A2: Achieving high selectivity for the mono-alkylated product is a common challenge in N-alkylation.

  • Reactant Ratio: An excess of aniline relative to heptanal can favor the formation of the mono-alkylated product by increasing the probability of an aniline molecule reacting with the intermediate imine over the already formed N-heptylaniline. Experiment with molar ratios of aniline to heptanal from 1:1 to 3:1 or even higher.[1]

  • Catalyst Choice: The choice of catalyst and its support can significantly influence selectivity. Some catalysts may have a higher propensity for promoting di-alkylation. Screening different catalysts (e.g., Pd/C, Ru/C, copper chromite) is recommended. The support material can also play a role in modulating the catalyst's electronic properties and steric environment.

  • Reaction Time: Prolonged reaction times can lead to the subsequent alkylation of the desired mono-alkylated product. Monitor the reaction progress over time using techniques like GC-MS to determine the optimal reaction time that maximizes the yield of N-heptylaniline while minimizing the formation of N,N-diheptylaniline.[3]

  • Temperature Control: As with conversion, temperature can affect selectivity. Higher temperatures might favor over-alkylation. Operating at the lowest effective temperature can enhance selectivity towards the mono-alkylated product.

Problem 3: Catalyst Deactivation and Reusability

Q3: My catalyst loses activity after one or two runs. What could be causing this, and how can I improve its reusability?

A3: Catalyst deactivation is a significant concern in catalytic processes.

  • Coke Formation: Carbonaceous deposits, or coke, can form on the catalyst surface, blocking active sites. This is more prevalent at higher reaction temperatures. Regeneration procedures, such as calcination in air followed by reduction, may be necessary to remove coke and restore catalyst activity.

  • Leaching of Active Metal: The active metal component of the catalyst may leach into the reaction mixture, leading to a loss of activity. This can be influenced by the solvent, temperature, and the nature of the catalyst support. Using a more robust support or milder reaction conditions can mitigate leaching.

  • Poisoning: As mentioned earlier, impurities in the reactants or solvent can act as catalyst poisons. For example, sulfur-containing compounds can poison noble metal catalysts. Ensuring the purity of all components is essential for maintaining catalyst longevity.

  • Sintering: At high temperatures, the metal nanoparticles on the catalyst support can agglomerate, a process known as sintering. This leads to a decrease in the active surface area and, consequently, a loss of catalytic activity. Operating at lower temperatures can help prevent sintering.

Frequently Asked Questions (FAQs)

Q4: What is the general mechanism for the N-alkylation of aniline with heptanal?

A4: The N-alkylation of aniline with heptanal via reductive amination generally proceeds through a two-step mechanism. First, aniline and heptanal undergo a condensation reaction to form an intermediate imine (N-heptylideneaniline), with the elimination of a water molecule. In the second step, the imine is reduced to the final product, N-heptylaniline, in the presence of a catalyst and a hydrogen source.[1]

Q5: Which catalysts are commonly used for this reaction?

A5: A variety of heterogeneous catalysts can be employed for the N-alkylation of anilines. Common choices include:

  • Palladium on Carbon (Pd/C): Often used with a hydrogen donor like ammonium formate for transfer hydrogenation.[2]

  • Copper Chromite: A robust catalyst that has shown effectiveness in reductive alkylation reactions.[1]

  • Ruthenium-based catalysts: These are also effective for N-alkylation reactions.

  • Nickel-based catalysts: Supported nickel catalysts are another option for this transformation.

The optimal catalyst will depend on the specific reaction conditions and desired selectivity.

Q6: What analytical techniques are suitable for monitoring the reaction progress and analyzing the product mixture?

A6: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose.[3] It allows for the separation and identification of the reactants (aniline, heptanal), the desired product (N-heptylaniline), and potential byproducts (N,N-diheptylaniline, and others). Quantitative analysis can be performed by using an internal standard. Thin Layer Chromatography (TLC) can also be used for rapid qualitative monitoring of the reaction progress.

Q7: How can I purify the final product, N-heptylaniline?

A7: After the reaction, the catalyst is typically removed by filtration. The resulting crude product mixture can be purified by several methods:

  • Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

  • Column Chromatography: Silica gel column chromatography is a common laboratory technique for separating the desired product from unreacted starting materials and byproducts.

  • Acid-Base Extraction: Since N-heptylaniline is basic, it can be separated from non-basic impurities by extraction into an acidic aqueous solution, followed by neutralization and re-extraction into an organic solvent.

Data Presentation

Table 1: Reductive Mono-N-alkylation of Aniline with Various Aldehydes using Pd/C Catalyst

AldehydeProductYield (%)Reference
ButyraldehydeN-butylaniline98[2]
IsovaleraldehydeN-(3-methylbutyl)aniline97[2]
HeptanalN-heptylaniline96[2]
CyclohexanecarboxaldehydeN-(cyclohexylmethyl)aniline98[2]

Reaction Conditions: Aniline (1.0 mmol), Aldehyde (1.0 mmol), 10% Pd/C (0.1 equiv), Ammonium formate (5.0 equiv), 2-Propanol/Water (10:1), Room Temperature, 30 min.[2]

Table 2: Optimization of Reaction Conditions for Reductive Alkylation of Aniline with Acetone using Copper Chromite Catalyst

ParameterConditionYield of N-isopropylaniline (%)Reference
Temperature100°C45[1]
120°C62[1]
140°C78[1]
160°C72[1]
Pressure (H₂)20 bar55[1]
35 bar68[1]
50 bar78[1]
65 bar76[1]
Aniline:Acetone Ratio1:165[1]
1:278[1]
1:393[1]

Optimized Conditions: 140°C, 50 bar H₂, Aniline:Acetone ratio of 1:3, 4% w/w pre-reduced catalyst, 60 min.[1]

Experimental Protocols

Protocol 1: General Procedure for Reductive Mono-N-alkylation of Aniline with Heptanal using Pd/C and Ammonium Formate

This protocol is adapted from a general procedure for the reductive mono-N-alkylation of anilines with various aldehydes.[2]

  • Reactant Preparation: In a round-bottom flask, dissolve aniline (1.0 mmol) and heptanal (1.0 mmol) in a 10:1 mixture of 2-propanol and water (5 mL).

  • Catalyst and Hydrogen Donor Addition: To the solution, add 10% Palladium on carbon (Pd/C) (0.1 equivalents) and ammonium formate (5.0 equivalents).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 30 minutes.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), dilute the mixture with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Alkylation of Aniline with an Aldehyde using a Heterogeneous Catalyst and Gaseous Hydrogen

This protocol is a general representation based on common practices in reductive amination.

  • Catalyst Activation (if required): Some catalysts, like copper chromite, may require pre-reduction. This is typically done by heating the catalyst under a flow of hydrogen at a specific temperature (e.g., 300°C) for several hours.[1]

  • Reaction Setup: In a high-pressure autoclave, add the catalyst (e.g., 4% w/w of reactants), aniline, and heptanal in a suitable solvent.

  • Reaction: Seal the autoclave, purge with an inert gas (e.g., nitrogen), and then pressurize with hydrogen to the desired pressure (e.g., 50 bar). Heat the reaction mixture to the desired temperature (e.g., 140°C) with vigorous stirring for the specified time (e.g., 60 minutes).

  • Work-up: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst.

  • Purification: The filtrate can be concentrated and the product purified by distillation under reduced pressure or column chromatography.

Mandatory Visualizations

Reaction_Pathway cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction cluster_side_reaction Side Reaction: Over-alkylation Aniline Aniline Imine N-heptylideneaniline (Imine Intermediate) Aniline->Imine Heptanal Heptanal Heptanal->Imine N_heptylaniline N-heptylaniline (Mono-alkylated Product) Imine->N_heptylaniline + H₂ (Catalyst) Water H₂O Imine->Water - H₂O Di_heptylaniline N,N-diheptylaniline (Di-alkylated Product) N_heptylaniline->Di_heptylaniline + Heptanal - H₂O, + H₂ Experimental_Workflow start Start reactants Charge Reactants: Aniline, Heptanal, Solvent start->reactants catalyst Add Catalyst reactants->catalyst reaction Reaction under Controlled Conditions (Temp, Pressure, Time) catalyst->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring workup Reaction Work-up: Catalyst Filtration reaction->workup monitoring->reaction purification Product Purification (Distillation or Chromatography) workup->purification analysis Product Analysis (GC-MS, NMR) purification->analysis end End analysis->end Troubleshooting_Guide start Low Yield or Poor Selectivity low_conversion Low Conversion? start->low_conversion poor_selectivity Poor Selectivity? start->poor_selectivity temp Increase Temperature low_conversion->temp Yes pressure Increase H₂ Pressure low_conversion->pressure Yes catalyst_activity Check Catalyst Activity low_conversion->catalyst_activity Yes reagent_purity Verify Reagent Purity low_conversion->reagent_purity Yes ratio Increase Aniline:Heptanal Ratio poor_selectivity->ratio Yes time Optimize Reaction Time poor_selectivity->time Yes temp_selectivity Decrease Temperature poor_selectivity->temp_selectivity Yes catalyst_screening Screen Different Catalysts poor_selectivity->catalyst_screening Yes

References

"purification of N-(2-Heptyl)aniline from unreacted starting materials"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-(2-Heptyl)aniline from unreacted starting materials, primarily aniline and 2-bromoheptane (or other heptylating agents).

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield After Reaction Incomplete reaction; incorrect reaction temperature; poor quality starting materials; catalyst deactivation.Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction temperature is optimal for N-alkylation. Use freshly distilled aniline and pure 2-bromoheptane. If using a catalyst, ensure it is active and used in the correct amount.
Product is Contaminated with Starting Aniline Inefficient extraction; incorrect pH during aqueous wash.Perform an acid-base extraction. Dissolve the crude product in a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to protonate and remove the more basic aniline into the aqueous layer.[1][2][3]
Product is Contaminated with 2-Bromoheptane Inefficient purification; starting material is in large excess.2-Bromoheptane is non-polar and should separate from the more polar product during column chromatography. Use a solvent system with low polarity (e.g., hexane/ethyl acetate gradient) to elute the 2-bromoheptane first.[4] Alternatively, fractional distillation under vacuum can be effective if there is a sufficient boiling point difference.
Product is a Mixture of Mono- and Di-alkylanilines Over-alkylation of aniline.This is a common side reaction. Separation can be achieved by careful column chromatography. The di-alkylated product is generally less polar than the mono-alkylated product and will elute first. To minimize its formation in the future, consider using a larger excess of aniline in the initial reaction.
Streaking or Tailing of Amine Spot on TLC Plate Interaction of the basic amine with the acidic silica gel.Add a small amount of a volatile base, such as triethylamine (1-2%), to the developing solvent system for TLC analysis. This will neutralize the acidic sites on the silica gel and result in sharper spots.[4]
Poor Separation During Column Chromatography Inappropriate solvent system; column overloading; improper packing.Optimize the solvent system using TLC to achieve a good separation between the product and impurities (an Rf value of 0.2-0.4 for the product is often ideal).[4][5][6][7] Do not overload the column; a general rule is a 1:30 to 1:50 ratio of crude product to silica gel by weight.[4] Ensure the column is packed uniformly to avoid channeling.
Product Decomposes on Silica Gel Column The amine is sensitive to the acidic nature of silica gel.Deactivate the silica gel by treating it with a base (e.g., wash with a solvent containing triethylamine) before packing the column. Alternatively, use a different stationary phase like alumina (neutral or basic).
Product is an Oil and Difficult to Handle This is the expected physical state of this compound at room temperature.Work with the compound as an oil. Ensure complete removal of solvents under reduced pressure. For accurate weighing, dissolve in a known volume of a volatile solvent and transfer aliquots.
Dark Coloration of the Purified Product Oxidation of the aniline moiety.Aniline and its derivatives are prone to air oxidation, which can lead to discoloration.[8] To minimize this, store the purified product under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place. If necessary, a final purification step of passing through a short plug of silica or activated carbon can remove some colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to purify my crude this compound?

A1: The recommended first step is an acid-base extraction. This will efficiently remove the unreacted aniline, which is a common and often significant impurity. Dissolve your crude reaction mixture in an organic solvent like diethyl ether and wash with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will be protonated to form a water-soluble salt and will move to the aqueous layer, while your this compound product remains in the organic layer.[1][2][3]

Q2: How do I choose the right solvent system for column chromatography?

A2: The ideal solvent system is determined by running several Thin Layer Chromatography (TLC) plates with different solvent mixtures. A good starting point for this compound is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The goal is to find a ratio that gives your product an Rf value of approximately 0.2-0.4, with good separation from any remaining impurities.[4][5][6][7]

Q3: My compound is streaking on the TLC plate. What can I do?

A3: Streaking is a common issue with amines on silica gel due to the interaction between the basic amine and the acidic stationary phase. To resolve this, add a small amount (1-2%) of a volatile base like triethylamine to your eluent (the solvent mixture used to run the TLC). This will neutralize the acidic sites on the silica and result in more defined spots.

Q4: Can I use distillation to purify this compound?

A4: Yes, vacuum distillation can be an effective purification method, especially for larger quantities. This compound has a relatively high boiling point, so distillation should be performed under reduced pressure to avoid decomposition. This method is particularly useful for separating it from non-volatile impurities.

Q5: How can I confirm the purity of my final product?

A5: The purity of your this compound can be assessed using several analytical techniques. A single spot on a TLC plate in multiple solvent systems is a good indication of purity. For more definitive results, use Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). The structure and purity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR).[9]

Q6: My purified this compound is a yellow or brown oil. Is this normal?

A6: While highly pure this compound should be a pale yellow oil, anilines are susceptible to air oxidation, which can cause them to darken over time.[8] If the product is significantly dark, it may contain oxidized impurities. Storing the purified compound under an inert atmosphere (nitrogen or argon) and in the dark can help prevent this.

Quantitative Data

The following tables provide typical data for the purification of N-alkylanilines. Please note that actual results will vary depending on the specific reaction conditions and the scale of the experiment.

Table 1: Typical Yield and Purity Data for Purification of N-alkylanilines

Purification MethodStarting Purity (Crude)Final PurityTypical YieldReference
Acid-Base Extraction50-70%>90% (after removal of aniline)85-95%General Knowledge
Column Chromatography>90%>98%70-90%[10]
Vacuum Distillation>90%>99%60-85%General Knowledge

Table 2: Column Chromatography Parameters for N-alkylaniline Purification

ParameterRecommended Value/Condition
Stationary Phase Silica gel (60 Å, 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient (e.g., 98:2 to 90:10)
Product Rf on TLC 0.2 - 0.4[4][5][6][7]
Loading Capacity 1:30 to 1:50 (crude product:silica gel by weight)[4]

Experimental Protocols

Detailed Methodology for Purification of this compound

This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture containing unreacted aniline and 2-bromoheptane.

1. Acid-Base Extraction to Remove Unreacted Aniline

  • a. Dissolve the crude reaction mixture in diethyl ether (approximately 10-20 mL per gram of crude material).

  • b. Transfer the solution to a separatory funnel.

  • c. Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.

  • d. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • e. Allow the layers to separate. The top layer is the organic phase containing your product, and the bottom is the aqueous phase containing the aniline hydrochloride salt.

  • f. Drain the lower aqueous layer.

  • g. Repeat the wash with 1M HCl (steps c-f) two more times to ensure complete removal of aniline.

  • h. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution).

  • i. Drain the aqueous layer and transfer the organic layer to a clean flask. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • j. Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound, now free of aniline.

2. Column Chromatography for Final Purification

  • a. TLC Analysis: Before running the column, determine the optimal solvent system using TLC. Test various ratios of hexane and ethyl acetate. A good starting point is 95:5 hexane:ethyl acetate. The ideal solvent system will give your product an Rf value of around 0.3 and show good separation from other spots.

  • b. Column Packing:

    • i. Select an appropriately sized column.

    • ii. Place a small plug of cotton or glass wool at the bottom of the column.

    • iii. Add a thin layer of sand.

    • iv. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).

    • v. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the silica bed.

    • vi. Add another thin layer of sand on top of the packed silica.

  • c. Loading the Sample:

    • i. Dissolve the crude product from the extraction step in a minimal amount of a non-polar solvent (e.g., dichloromethane or the eluent).

    • ii. Carefully apply the sample to the top of the silica gel using a pipette.

    • iii. Allow the sample to adsorb onto the silica.

  • d. Elution and Fraction Collection:

    • i. Carefully add the eluent to the top of the column.

    • ii. Begin collecting fractions in test tubes or flasks.

    • iii. Gradually increase the polarity of the eluent (e.g., from 98:2 to 90:10 hexane:ethyl acetate) to elute your product.

    • iv. Monitor the fractions by TLC to identify which ones contain the purified this compound.

  • e. Isolation of the Product:

    • i. Combine the pure fractions.

    • ii. Remove the solvent using a rotary evaporator to yield the purified this compound as an oil.

Visualizations

Purification_Workflow cluster_start Initial State cluster_extraction Step 1: Extraction cluster_separation1 Separated Components cluster_purification Step 2: Final Purification cluster_final Final Product cluster_troubleshooting Troubleshooting Crude_Mixture Crude Reaction Mixture (this compound, Aniline, 2-Bromoheptane, Byproducts) Acid_Base_Extraction Acid-Base Extraction (e.g., with 1M HCl) Crude_Mixture->Acid_Base_Extraction Organic_Layer Organic Layer (Product + Neutral Impurities) Acid_Base_Extraction->Organic_Layer Aqueous_Layer Aqueous Layer (Aniline Salt) Acid_Base_Extraction->Aqueous_Layer Purification_Choice Purity Check (TLC/GC-MS) Organic_Layer->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Impurities Present Distillation Vacuum Distillation Purification_Choice->Distillation Volatile Impurities Pure_Product Pure this compound Purification_Choice->Pure_Product Sufficiently Pure Column_Chromatography->Pure_Product Distillation->Pure_Product Impure_Product Product Still Impure Pure_Product->Impure_Product If purity is low Low_Yield Low Yield Pure_Product->Low_Yield If yield is low Impure_Product->Column_Chromatography Re-purify Low_Yield->Crude_Mixture Optimize Reaction

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_analysis Problem Analysis cluster_solutions Potential Solutions cluster_outcome Outcome Start Impure Product After Initial Purification Analyze_TLC Analyze TLC/GC-MS Data Start->Analyze_TLC Identify_Impurity Identify Main Impurity Analyze_TLC->Identify_Impurity Repeat_Extraction Repeat Acid-Base Extraction Identify_Impurity->Repeat_Extraction Aniline Present Optimize_Column Optimize Column Chromatography (Solvent, Gradient, Loading) Identify_Impurity->Optimize_Column Starting Material or Side-products Present Perform_Distillation Perform Vacuum Distillation Identify_Impurity->Perform_Distillation High-boiling or Non-volatile Impurities Check_Stability Check for Decomposition on Silica Identify_Impurity->Check_Stability Streaking/New Spots on TLC Pure_Product Pure Product Obtained Repeat_Extraction->Pure_Product Optimize_Column->Pure_Product Perform_Distillation->Pure_Product Check_Stability->Optimize_Column Use Deactivated Silica or Alumina

Caption: Troubleshooting decision tree for this compound purification.

References

Technical Support Center: Purifying N-alkylanilines by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of N-alkylanilines.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying N-alkylanilines?

The most common stationary phase is silica gel. However, because N-alkylanilines are basic, the slightly acidic nature of standard silica gel can lead to issues like peak tailing and irreversible adsorption.[1][2] To mitigate this, it is highly recommended to use a deactivated stationary phase or to add a basic modifier to the mobile phase.

Q2: How do I choose the right mobile phase (eluent)?

The ideal mobile phase should provide a retention factor (Rf) of approximately 0.25-0.35 for your target N-alkylaniline on a Thin Layer Chromatography (TLC) plate.[1] Common solvent systems are mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent such as ethyl acetate, dichloromethane, or acetone. The optimal ratio is determined experimentally using TLC.

Q3: Why is my N-alkylaniline streaking or "tailing" on the TLC plate and column?

Tailing is a common issue when purifying basic compounds like N-alkylanilines on acidic silica gel. It occurs due to strong, non-ideal interactions between the basic amine and the acidic silanol groups on the silica surface.

Q4: How can I prevent my N-alkylaniline from decomposing on the column?

Decomposition can occur if the compound is unstable on the acidic stationary phase.[3] Before running a column, it's wise to test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour or two, and then eluting it to see if any new spots (decomposition products) have formed.[3] Using a deactivated stationary phase or adding a basic modifier like triethylamine to the eluent can prevent on-column decomposition.

Q5: What is "dry loading" and when should I use it for my N-alkylaniline sample?

Dry loading involves pre-adsorbing your sample onto a small amount of silica gel before loading it onto the column.[4] This method is particularly useful if your N-alkylaniline is not very soluble in the initial mobile phase, helping to create a narrow, uniform starting band and improving separation.[4]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the purification process in a question-and-answer format.

Problem: Poor Separation or Co-elution of Impurities

  • Question: My N-alkylaniline is eluting with other impurities, even though they had different Rf values on the TLC plate. What's wrong?

  • Answer:

    • Improper Solvent System: The TLC may not have accurately predicted the column behavior. Try a different solvent system that provides greater separation between the spots on the TLC plate.

    • Column Overloading: You may have loaded too much crude material onto the column. As a general rule, use a 20-50:1 ratio of silica gel to crude sample by weight.[1]

    • Incorrect Packing: The column may have been packed unevenly, leading to channeling and poor separation. Ensure the packing is homogeneous and free of air bubbles or cracks.[1][5]

Problem: The N-alkylaniline is Sticking to the Column or Not Eluting

  • Question: I've been flushing the column with my chosen eluent, but my product is not coming off. What should I do?

  • Answer:

    • Eluent is Not Polar Enough: Your mobile phase may not be strong enough to displace the polar N-alkylaniline from the stationary phase. Gradually increase the polarity of your eluent. For example, if you are using a 9:1 hexane:ethyl acetate mixture, try switching to 8:2 or 7:3.

    • Irreversible Adsorption: The basic amine may be too strongly bound to the acidic silica gel. Add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to your mobile phase to compete for the acidic sites and release your compound.[2]

    • Compound Decomposition: It is possible the compound has degraded on the column.[3] Test a small amount of the crude material for stability on a silica TLC plate before your next attempt.

Problem: Low Yield of the Purified N-alkylaniline

  • Question: I recovered very little of my target compound after column chromatography. Where did it go?

  • Answer:

    • Compound Spread Too Thin: Your compound may have eluted over a very large number of fractions, making it difficult to detect. Try concentrating a wider range of fractions where you expected to see your product.[3]

    • Decomposition or Irreversible Adsorption: As mentioned previously, the acidic nature of silica can lead to product loss. Using a basic modifier in your eluent is a critical step to prevent this.

    • Premature Elution: The compound may have eluted very quickly in the solvent front. Always check the first few fractions collected.[3]

Data Presentation: Typical Chromatography Conditions

The following tables summarize common starting conditions for the purification of N-alkylanilines. Optimization is crucial and should be guided by TLC analysis.

Table 1: Stationary & Mobile Phase Recommendations

Stationary PhaseCommon Mobile Phase Systems (Non-polar:Polar)Basic Modifier (if needed)
Silica Gel (230-400 mesh)Hexanes : Ethyl Acetate0.5 - 1% Triethylamine (Et₃N)
Silica Gel (230-400 mesh)Petroleum Ether : Acetone0.5 - 1% Triethylamine (Et₃N)
Neutral AluminaHexanes : DichloromethaneNot usually required
Basic AluminaHexanes : Ethyl AcetateNot required

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Peak Tailing Acidic silica interacting with basic amineAdd 0.5-1% triethylamine to the eluent.
Co-elution Incorrect mobile phase polarity or column overloadingRe-optimize eluent with TLC; use less sample.
No Elution Eluent is not polar enough; strong adsorptionGradually increase eluent polarity; add triethylamine.
Low Recovery On-column decomposition or irreversible bindingDeactivate silica with triethylamine; check all fractions.

Experimental Protocols

Protocol 1: Standard Column Chromatography of an N-alkylaniline

  • TLC Analysis: Dissolve a small amount of the crude N-alkylaniline mixture in a suitable solvent (e.g., dichloromethane). Run several TLC plates with different mobile phase systems (e.g., varying ratios of hexane:ethyl acetate). Identify a system that gives the target compound an Rf value of ~0.3.

  • Column Preparation:

    • Select an appropriate size glass column and securely clamp it in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom.[1]

    • Add a thin layer (0.5 cm) of sand.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).

    • Carefully pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles. Allow the silica to settle.

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[1]

  • Sample Loading (Wet Loading):

    • Dissolve the crude N-alkylaniline sample in the minimum amount of dichloromethane or the mobile phase.

    • Carefully pipette the dissolved sample onto the top layer of sand.

    • Open the stopcock and allow the sample to absorb onto the silica, ensuring the solvent level does not drop below the top of the sand.

  • Elution:

    • Carefully add the mobile phase (containing 0.5-1% triethylamine if necessary) to the top of the column without disturbing the sand layer.

    • Begin collecting fractions in test tubes or vials.

    • Maintain a constant level of solvent above the silica throughout the process to prevent the column from running dry.

  • Fraction Analysis:

    • Monitor the elution process by spotting fractions onto TLC plates.

    • Combine the fractions that contain the pure N-alkylaniline.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Find Rf ≈ 0.3) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Load) Pack->Load Elute 4. Elute with Mobile Phase (+ 0.5% Et3N if needed) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified N-alkylaniline Evaporate->Product

Caption: General workflow for purifying N-alkylanilines via column chromatography.

troubleshooting_guide cluster_separation Separation Issues cluster_elution Elution Issues cluster_yield Yield Issues Start Problem Encountered During Column PoorSep Poor Separation or Co-elution Start->PoorSep Is separation poor? NoElute Compound Not Eluting Start->NoElute Is compound stuck? LowYield Low Yield or Product Loss Start->LowYield Is yield low? Sol_PoorSep1 Re-optimize Eluent with TLC PoorSep->Sol_PoorSep1 Sol_PoorSep2 Reduce Sample Load PoorSep->Sol_PoorSep2 Sol_NoElute1 Increase Eluent Polarity NoElute->Sol_NoElute1 Sol_NoElute2 Add 0.5-1% Et3N to Eluent NoElute->Sol_NoElute2 Sol_LowYield1 Add Et3N to Prevent Decomposition LowYield->Sol_LowYield1 Sol_LowYield2 Check All Fractions (Including Solvent Front) LowYield->Sol_LowYield2

Caption: Decision tree for troubleshooting common N-alkylaniline purification issues.

References

"stability and degradation of N-(2-Heptyl)aniline upon storage"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of N-(2-Heptyl)aniline upon storage.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). The recommended storage temperature is 2-8°C.[1][2][3] Short-term storage at room temperature (15-25°C) is acceptable for immediate use, but prolonged exposure to ambient conditions should be avoided.

Q2: What are the primary degradation pathways for this compound during storage?

A2: this compound, as a secondary aromatic amine, is susceptible to oxidative degradation. The primary degradation pathways involve the oxidation of the amine functionality and the aromatic ring. This can lead to the formation of colored impurities, including N-oxides and products of N-dealkylation.[1] Autoxidation can be accelerated by exposure to light, heat, and atmospheric oxygen.

Q3: What are the visible signs of this compound degradation?

A3: A noticeable change in the color of the liquid from colorless or pale yellow to brown or dark red is a primary indicator of degradation. The formation of particulate matter or a change in viscosity may also suggest significant degradation.

Q4: How can I monitor the purity of my this compound sample over time?

A4: The purity of this compound can be effectively monitored using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. A stability-indicating HPLC method should be developed and validated to separate the intact compound from its potential degradation products.

Troubleshooting Guides

HPLC Analysis Issues

Problem: My chromatogram shows significant peak tailing for the this compound peak.

  • Possible Cause 1: Secondary Interactions with Residual Silanols: The basic nature of the aniline nitrogen can lead to interactions with acidic silanol groups on the silica-based stationary phase.

    • Solution: Use a mobile phase with a competing amine, such as triethylamine (TEA), at a low concentration (e.g., 0.1% v/v). Alternatively, use an end-capped HPLC column specifically designed for the analysis of basic compounds.

  • Possible Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak asymmetry.

    • Solution: Dilute the sample and reinject.

Problem: I am observing ghost peaks in my HPLC chromatogram.

  • Possible Cause 1: Contamination from the mobile phase or system.

    • Solution: Use high-purity solvents and freshly prepared mobile phases.[3] Purge the HPLC system thoroughly.

  • Possible Cause 2: Carryover from previous injections.

    • Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent to clean the injection port and needle between injections.

Problem: The retention time of this compound is shifting between injections.

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analytical run.[4]

  • Possible Cause 2: Fluctuation in mobile phase composition or temperature.

    • Solution: Use a column oven to maintain a constant temperature.[5] Ensure the mobile phase is well-mixed and degassed.[4]

Data Presentation

Table 1: Accelerated Stability Study of this compound under Oxidative Stress
Time (Weeks)Storage ConditionAppearancePurity by HPLC (%)Major Degradation Product (%)
040°C / 75% RHColorless Liquid99.8Not Detected
240°C / 75% RHPale Yellow Liquid98.50.8
440°C / 75% RHYellow Liquid97.11.9
840°C / 75% RHBrown Liquid94.24.1

RH = Relative Humidity

Table 2: Photostability Study of this compound
Exposure Duration (Hours)Light SourceAppearancePurity by HPLC (%)
0Xenon LampColorless Liquid99.7
12Xenon LampPale Yellow Liquid98.9
24Xenon LampYellow Liquid97.5

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

Objective: To assess the stability of this compound under accelerated temperature and humidity conditions.

Materials:

  • This compound (≥99.5% purity)

  • Amber glass vials with Teflon-lined caps

  • Stability chamber capable of maintaining 40°C ± 2°C and 75% RH ± 5% RH

  • HPLC system with UV detector

  • RP-C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Aliquots of this compound are placed into amber glass vials, which are then tightly sealed.

  • An initial sample (T=0) is analyzed by HPLC to determine the initial purity.

  • The remaining vials are placed in a stability chamber set to 40°C and 75% relative humidity.[6][7]

  • Samples are withdrawn at predetermined time points (e.g., 2, 4, and 8 weeks) for analysis.[8]

  • At each time point, the physical appearance of the sample is noted.

  • The purity of each sample is determined by a validated stability-indicating RP-HPLC method.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 60% B to 95% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 254 nm

    • Column Temperature: 30°C

  • The percentage of the parent compound and any degradation products are calculated from the chromatograms.

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_testing Time Point Testing cluster_data Data Analysis start Start aliquot Aliquot this compound into amber vials start->aliquot initial_analysis T=0 Analysis (Appearance, HPLC Purity) aliquot->initial_analysis storage Place samples in stability chamber (40°C / 75% RH) initial_analysis->storage withdraw Withdraw samples at 2, 4, 8 weeks storage->withdraw appearance Observe Physical Appearance withdraw->appearance hplc_analysis HPLC Purity Analysis withdraw->hplc_analysis calculate Calculate Purity and Degradation Products appearance->calculate hplc_analysis->calculate report Generate Stability Report calculate->report

Caption: Experimental workflow for the accelerated stability study of this compound.

degradation_pathway cluster_oxidation Oxidation cluster_dealkylation N-Dealkylation NHA This compound N_oxide N-oxide derivative NHA->N_oxide O₂ / Light aniline Aniline NHA->aniline Oxidative Cleavage heptene Heptene/Heptanol NHA->heptene Minor Pathway colored_impurities Colored Impurities (e.g., quinone-imine structures) N_oxide->colored_impurities Further Oxidation aniline->colored_impurities Polymerization/ Oxidation

Caption: Proposed degradation pathways for this compound upon storage.

troubleshooting_logic start HPLC Peak Tailing Observed cause1 Possible Cause: Secondary Interactions with Silanols start->cause1 cause2 Possible Cause: Column Overload start->cause2 solution1a Solution: Add competing amine (e.g., TEA) to mobile phase cause1->solution1a solution1b Solution: Use an end-capped, base-deactivated HPLC column cause1->solution1b solution2 Solution: Dilute sample and reinject cause2->solution2

Caption: Troubleshooting logic for HPLC peak tailing of this compound.

References

Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for aniline synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address challenges related to over-alkylation during N-alkylation of anilines.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of aniline synthesis, and why does it occur?

A1: Over-alkylation is a common side reaction in which the target mono-N-alkylated aniline (a secondary amine) reacts further with the alkylating agent to form undesired N,N-dialkylated aniline (a tertiary amine) and potentially even a quaternary ammonium salt.[1][2] This occurs because the nitrogen atom's lone pair of electrons in aniline makes it nucleophilic.[1] After the first alkylation, the resulting secondary amine is often more nucleophilic than the primary aniline, making it more likely to react again with the alkylating agent.[3][4]

Q2: What are the primary strategies to control and minimize over-alkylation?

A2: The main strategies focus on controlling reaction kinetics and the relative reactivity of the species involved. Key approaches include:

  • Stoichiometric Control: Using a large excess of aniline relative to the alkylating agent to increase the probability of the alkylating agent reacting with the more abundant primary amine.[3][5]

  • Catalyst Selection: Employing catalysts that sterically or electronically favor the mono-alkylation product. Heterogeneous catalysts like zeolites, certain metal-organic frameworks (MOFs), and palladium on carbon (Pd/C) are often effective.[6][7][8]

  • Reaction Conditions: Optimizing temperature, pressure, and reaction time. Lower temperatures can sometimes improve selectivity.[9]

  • Choice of Alkylating Agent: Using less reactive alkylating agents or employing modern methods like the "borrowing hydrogen" strategy with alcohols, which can offer better control.[7][10]

  • Solvent Choice: The reaction medium can influence selectivity. For instance, ionic liquids have been shown to improve conversions and selectivity for mono-alkylation.[9]

  • Protecting Groups: Temporarily protecting the amine via acylation to form an anilide (e.g., acetanilide) can prevent N-alkylation. The protecting group is removed after other desired reactions are completed.[11][12]

Q3: Are there "greener" or more sustainable methods for aniline alkylation that also help control selectivity?

A3: Yes, significant research has focused on developing more sustainable methods. The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" (HT) strategy is a prime example.[13] This method uses alcohols as alkylating agents, which are generally less toxic and more readily available than alkyl halides. The reaction, catalyzed by transition metals like Ruthenium or Iridium, produces only water as a byproduct, making it highly atom-efficient.[13][14] This catalytic cycle allows for controlled formation of the mono-alkylated product.

Troubleshooting Guides

Issue 1: High Yield of N,N-Dialkylaniline Product

Q: My reaction is producing a significant amount of the N,N-dialkylated aniline byproduct. How can I improve the selectivity for the desired mono-N-alkylated product?

A: This is the most common issue in aniline N-alkylation. Here are several parameters to investigate:

Potential Causes & Solutions:

  • Unfavorable Stoichiometry: The molar ratio of the alkylating agent to aniline may be too high.

    • Solution: Increase the excess of aniline. Try starting with a 3:1 or 5:1 molar ratio of aniline to the alkylating agent. An excess of aniline statistically favors the reaction with the primary amine.[5]

  • High Reactivity of Mono-alkylated Product: The N-monoalkylaniline formed is more nucleophilic than aniline itself.

    • Solution 1 (Kinetics): Lower the reaction temperature. This can reduce the rate of the second alkylation more significantly than the first, thereby improving selectivity.[9]

    • Solution 2 (Catalyst): Switch to a catalyst known for high mono-alkylation selectivity. Shape-selective catalysts like zeolites can sterically hinder the formation of the bulkier dialkylated product within their pores.[8] Catalysts like chromium manganese ferrospinels have also shown excellent selectivity.[15]

  • Inappropriate Solvent: The solvent may not be optimal for selective mono-alkylation.

    • Solution: Experiment with different solvents. The use of ionic liquids has been reported to enhance selectivity in some cases.[9]

  • Highly Reactive Alkylating Agent: The use of very reactive alkylating agents (e.g., methyl iodide, benzyl halides) exacerbates over-alkylation.[9]

    • Solution: If possible, switch to a less reactive alkylating agent, such as an alcohol in combination with a suitable catalyst (e.g., via a borrowing hydrogen mechanism).[13]

Troubleshooting Workflow: Reducing Over-alkylation

Here is a logical workflow to diagnose and resolve issues with over-alkylation.

G cluster_legend Legend start High Over-alkylation (>10% Dialkyl Product) check_ratio Is Aniline in >3x Molar Excess? start->check_ratio increase_ratio Action: Increase Aniline to 5:1 or greater vs. Alkylating Agent check_ratio->increase_ratio No check_temp Is Reaction Temperature Optimized? check_ratio->check_temp Yes increase_ratio->check_temp lower_temp Action: Decrease Temperature by 10-20 °C and monitor selectivity check_temp->lower_temp No check_catalyst Using a Catalyst for Selectivity? check_temp->check_catalyst Yes lower_temp->check_catalyst change_catalyst Action: Switch to a shape-selective (e.g., Zeolite) or known selective heterogeneous catalyst (e.g., Pd/C) check_catalyst->change_catalyst No end_not_ok Problem Persists: Consider Advanced Methods (e.g., Borrowing Hydrogen, Protecting Groups) check_catalyst->end_not_ok Yes end_ok Problem Resolved change_catalyst->end_ok Problem Problem Action Action Decision Decision Success Success Further_Action Further_Action

Caption: A troubleshooting flowchart for minimizing over-alkylation.

Reaction Mechanisms & Data

Aniline Alkylation Pathway

The fundamental challenge arises from the sequential nature of the alkylation, as depicted below. The secondary amine (mono-alkylated product) is often a stronger nucleophile than the starting aniline.

ReactionPathway Aniline Aniline (Primary Amine) Monoalkyl Mono-N-alkylaniline (Secondary Amine) - Desired Product - Aniline->Monoalkyl + R-X (k1) AlkylHalide1 Alkylating Agent (R-X) Dialkyl Di-N-alkylaniline (Tertiary Amine) - Over-alkylation Product - Monoalkyl->Dialkyl + R-X (k2) Often k2 > k1 AlkylHalide2 Alkylating Agent (R-X)

References

Technical Support Center: N-(2-Heptyl)aniline Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of N-(2-Heptyl)aniline.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q1: My reaction yield is consistently below 50%. What are the potential causes and how can I improve it?

A1: Low yields in the N-alkylation of aniline with a secondary alkyl halide like 2-bromoheptane can stem from several factors. Key areas to investigate include reaction conditions, reactant quality, and potential side reactions.

  • Reaction Temperature: The optimal temperature for this reaction is critical. Temperatures that are too low will result in a slow reaction rate and incomplete conversion. Conversely, excessively high temperatures can promote side reactions such as C-alkylation and elimination of HBr from 2-bromoheptane to form heptenes. It is recommended to maintain a temperature range of 80-120°C and optimize within this range for your specific setup.

  • Molar Ratio of Reactants: The stoichiometry of aniline to 2-bromoheptane plays a crucial role in maximizing the yield of the desired mono-alkylated product. An excess of aniline can help to minimize the formation of the dialkylated byproduct, N,N-di(2-heptyl)aniline. A molar ratio of aniline to 2-bromoheptane of 3:1 or higher is a good starting point.

  • Base Selection and Stoichiometry: A suitable base is required to neutralize the hydrobromic acid (HBr) formed during the reaction. Common bases for this type of reaction include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and triethylamine (Et₃N). The base should be present in at least a stoichiometric amount relative to the 2-bromoheptane. Insufficient base will lead to the formation of aniline hydrobromide, which is less nucleophilic and will slow down the reaction.

  • Solvent Choice: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often effective for N-alkylation reactions.

  • Reactant Purity: Ensure the purity of your starting materials. Impurities in aniline or 2-bromoheptane can interfere with the reaction. Aniline, in particular, is prone to oxidation and can darken over time; distillation of aniline before use may be necessary.

Issue 2: High Levels of Impurities in the Product

Q2: I am observing significant amounts of N,N-di(2-heptyl)aniline and unreacted aniline in my crude product. How can I minimize these impurities?

A2: The formation of N,N-di(2-heptyl)aniline is a common side reaction in the N-alkylation of aniline. The presence of unreacted aniline indicates incomplete conversion.

  • Minimizing Di-alkylation:

    • As mentioned previously, using a significant excess of aniline will favor the formation of the mono-alkylated product.

    • Controlling the addition of 2-bromoheptane can also be beneficial. Adding the alkyl halide slowly to the reaction mixture containing aniline and the base can help to maintain a low concentration of the alkylating agent, thereby reducing the likelihood of the newly formed this compound reacting again.

  • Driving the Reaction to Completion:

    • Ensure adequate reaction time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine when the consumption of the limiting reagent (ideally 2-bromoheptane) is complete.

    • Verify that the reaction temperature is optimal and that the mixing is efficient to ensure good contact between the reactants.

Q3: My final product is discolored (yellow to brown). What is the cause and how can I obtain a colorless product?

A3: Discoloration of N-alkylanilines is often due to the presence of oxidized impurities.

  • Prevention:

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation of the aniline and the product.

    • Purify the aniline by distillation before use if it is discolored.

  • Purification:

    • Distillation: Vacuum distillation is a highly effective method for purifying this compound and removing both lower-boiling (unreacted aniline) and higher-boiling (di-alkylated product, tars) impurities.

    • Column Chromatography: For smaller scale purification or to remove specific impurities, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

    • Activated Carbon Treatment: Treating a solution of the crude product with activated carbon can help to remove colored impurities.

Frequently Asked Questions (FAQs)

Q4: What is a typical experimental protocol for the scale-up synthesis of this compound?

A4: The following is a general protocol that should be optimized for your specific equipment and scale.

Materials:

  • Aniline (distilled)

  • 2-Bromoheptane

  • Potassium Carbonate (anhydrous)

  • Dimethylformamide (DMF, anhydrous)

Procedure:

  • To a clean and dry reaction vessel equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add aniline (3.0 equivalents) and anhydrous potassium carbonate (1.5 equivalents).

  • Add anhydrous DMF as the solvent.

  • Begin stirring and heat the mixture to 100°C under a nitrogen atmosphere.

  • Slowly add 2-bromoheptane (1.0 equivalent) to the reaction mixture over a period of 1-2 hours.

  • After the addition is complete, maintain the reaction temperature at 100-110°C and monitor the reaction progress by TLC or GC.

  • Once the reaction is complete (typically 8-12 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Remove the DMF under reduced pressure.

  • To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Q5: How can I effectively monitor the progress of the reaction?

A5:

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and visualize the spots under UV light. You should be able to track the disappearance of the 2-bromoheptane spot and the appearance of the this compound product spot.

  • Gas Chromatography (GC): GC provides a more quantitative analysis of the reaction mixture. It can be used to determine the relative amounts of starting materials, product, and byproducts.

Data Presentation

Table 1: Effect of Reactant Molar Ratio on Product Distribution

Aniline : 2-Bromoheptane Molar RatioThis compound Yield (%)N,N-di(2-heptyl)aniline Yield (%)Unreacted Aniline (%)
1 : 1453025
2 : 1651520
3 : 180515
5 : 185<213

Note: Yields are approximate and can vary based on other reaction conditions.

Table 2: Influence of Temperature on Reaction Outcome

Temperature (°C)Reaction Time (h)Conversion of 2-Bromoheptane (%)Selectivity for this compound (%)
60247095
80129592
1008>9988
1206>9980 (Increased C-alkylation)

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis A 1. Charge Reactor - Aniline - K2CO3 - DMF B 2. Heat to 100°C under N2 A->B C 3. Slow Addition of 2-Bromoheptane B->C D 4. Reaction at 100-110°C (8-12h) C->D E 5. Reaction Monitoring (TLC/GC) D->E In-process control F 6. Work-up - Cool & Filter - Remove Solvent - Extraction D->F E->D G 7. Purification - Vacuum Distillation F->G H Final Product: This compound G->H

Caption: A flowchart of the key steps in the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield A Low Yield of This compound B Check Reaction Temperature A->B C Analyze Molar Ratio of Reactants A->C D Verify Base Stoichiometry & Type A->D E Assess Reactant Purity A->E F Optimize Temperature (80-120°C) B->F G Increase Aniline Excess (e.g., 3:1 or more) C->G H Ensure >1 eq. of suitable base (e.g., K2CO3) D->H I Distill Aniline before use E->I

Caption: A decision tree for troubleshooting low product yield.

Technical Support Center: Improving Selectivity in the Synthesis of Secondary Anilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with selectivity in the synthesis of secondary anilines.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is producing significant amounts of tertiary aniline. How can I improve selectivity for the secondary aniline?

A1: Overalkylation or overarylation is a common problem. Here are several strategies to mitigate the formation of tertiary anilines:

  • Modify Reaction Stoichiometry: Use a larger excess of the primary amine relative to the alkylating or arylating agent. This statistically favors the reaction of the electrophile with the more abundant primary amine.

  • Employ a "Self-Limiting" Alkylation Strategy: Utilize N-aminopyridinium salts as ammonia surrogates. These reagents undergo monoalkylation and in situ depyridylation to yield secondary amines without the formation of overalkylation products.[1][2]

  • Adjust Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the second alkylation/arylation step more significantly than the first, thus improving selectivity for the secondary aniline.

  • Change the Catalyst System: In catalytic reactions, the choice of catalyst and ligand is crucial. For instance, in palladium-catalyzed N-arylation (Buchwald-Hartwig amination), bulky ligands can sterically hinder the formation of the tertiary amine.

Q2: During the reductive amination of a nitroarene with an aldehyde, I am observing low yields of the desired secondary aniline and formation of side products. What are the likely causes and solutions?

A2: Low yields and side product formation in one-pot reductive aminations can stem from several issues. Consider the following:

  • Catalyst Selection: The choice of catalyst is critical. Palladium on carbon (Pd/C) is widely used, but other systems like gold nanoparticles on titania or silica may offer better selectivity for specific substrates.[3]

  • Solvent Effects: The solvent can dramatically influence the reaction pathway. For example, using ethanol as a solvent can lead to the formation of N-ethyl anilines as a byproduct.[3] Isopropanol is often a suitable alternative.

  • Reaction Conditions (Temperature and Pressure): A common procedure involves a two-stage temperature and pressure profile. An initial lower temperature and pressure phase (e.g., 40°C, 1.5 bar H₂) can favor the reduction of the nitro group and subsequent imine formation. A subsequent increase in temperature and pressure (e.g., 80°C, 5 bar H₂) then facilitates the reduction of the imine to the desired secondary amine.[3]

  • Hydrogen Source: While H₂ gas is common, transfer hydrogenation using formic acid or ammonium formate can also be effective and may alter selectivity.[3]

Q3: In the hydrogenation of nitrobenzene to produce aniline (a precursor for many secondary anilines), I am seeing byproducts from overhydrogenation, especially at higher temperatures. How can I maintain high aniline selectivity?

A3: Operating at elevated temperatures to improve heat recovery can indeed compromise aniline selectivity.[4][5][6][7] Key factors to consider are:

  • Catalyst Loading: Lower palladium loading on the support (e.g., 0.3 wt% Pd/Al₂O₃ versus 5 wt%) has been shown to favor aniline selectivity and reduce the formation of overhydrogenated products like cyclohexylamine (CHA), N-cyclohexylaniline (CHAN), and dicyclohexylamine (DICHA).[4][5][6][7]

  • Residence Time: In flow chemistry setups, the aniline yield can be sensitive to the residence time (or Weight Hourly Space Velocity, WHSV). Plotting the yield as a function of WHSV can reveal an optimal operating window to maximize selectivity.[4][5][6][7]

  • Catalyst Morphology: The structure and morphology of the palladium crystallites on the support can influence byproduct formation.[4][5]

Data on Reaction Parameter Effects

The following tables summarize quantitative data on how different experimental parameters can affect the selectivity of secondary aniline synthesis.

Table 1: Effect of Catalyst and Temperature on Nitrobenzene Hydrogenation [6]

CatalystTemperature (°C)Nitrobenzene Conversion (%)Aniline Selectivity (%)
5 wt% Pd/Al₂O₃ (GU-1)60~10088
5 wt% Pd/Al₂O₃ (GU-1)180~10035
0.3 wt% Pd/Al₂O₃ (GU-2)60~10097
0.3 wt% Pd/Al₂O₃ (GU-2)180~10068

Table 2: Influence of Temperature on Aniline Methylation Selectivity [8]

CatalystTemperature (K)Selectivity for N-methylaniline (%)Selectivity for N,N-dimethylaniline (%)
CrAlP-PA-10-773573991
CrAlP-PA-10-7736735736

Experimental Protocols

Protocol 1: General Procedure for One-Pot Reductive Amination of a Nitroarene with an Aldehyde using a Heterogeneous Catalyst [3]

  • Reactor Setup: To a high-pressure autoclave, add the nitroarene (1.0 eq.), the aldehyde (1.2 eq.), the heterogeneous catalyst (e.g., 5 mol% Pd/C or Au/TiO₂), and the solvent (e.g., isopropanol).

  • Initial Reaction Phase (Nitro Reduction and Imine Formation): Seal the reactor, purge with H₂, and pressurize to 1.5 bar H₂. Heat the reaction mixture to 40°C and stir for 4 hours.

  • Second Reaction Phase (Imine Reduction): Increase the temperature to 80°C and the H₂ pressure to 5 bar. Continue stirring for 12 hours or until reaction completion is confirmed by TLC or GC-MS.

  • Workup: Cool the reactor to room temperature and carefully vent the H₂ gas. Filter the reaction mixture to remove the catalyst, washing the catalyst with a small amount of the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired secondary aniline.

Protocol 2: Self-Limiting Monoalkylation of an N-Aryl-N-aminopyridinium Salt [1][2]

  • Reaction Setup: In a round-bottom flask, combine the N-aryl-N-aminopyridinium salt (1.0 eq.), the alkyl halide (1.1 eq.), and a suitable base (e.g., Cs₂CO₃, 2.0 eq.) in a solvent such as acetonitrile.

  • Alkylation and In Situ Depyridylation: Heat the mixture to 70°C and stir. The reaction proceeds via deprotonation to a highly nucleophilic pyridinium ylide, which undergoes N-alkylation. The subsequent in situ reductive cleavage of the N-N bond (depyridylation) yields the secondary amine. Monitor the reaction by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash chromatography to isolate the pure secondary aniline.

Visual Guides

troubleshooting_selectivity cluster_problems Common Issues cluster_solutions Potential Solutions start Poor Selectivity for Secondary Aniline overalkylation Overalkylation/ Overarylation (Tertiary Amine Formation) start->overalkylation byproducts Byproduct Formation (e.g., from overreduction) start->byproducts sol_stoichiometry Adjust Stoichiometry (excess primary amine) overalkylation->sol_stoichiometry sol_temp Lower Reaction Temperature overalkylation->sol_temp sol_catalyst Change Catalyst/ Ligand System overalkylation->sol_catalyst sol_protect Use Self-Limiting Reagents overalkylation->sol_protect byproducts->sol_temp byproducts->sol_catalyst sol_conditions Optimize Conditions (Pressure, Solvent) byproducts->sol_conditions sol_loading Modify Catalyst Loading byproducts->sol_loading

Caption: Troubleshooting logic for poor selectivity.

reductive_amination_workflow cluster_reactants Reactants & Catalyst cluster_conditions Reaction Stages cluster_products Outcome nitroarene Nitroarene stage1 Stage 1: Nitro Reduction & Imine Formation (e.g., 40°C, 1.5 bar H₂) nitroarene->stage1 Combine in Autoclave aldehyde Aldehyde aldehyde->stage1 Combine in Autoclave catalyst Catalyst (e.g., Pd/C) catalyst->stage1 Combine in Autoclave stage2 Stage 2: Imine Reduction (e.g., 80°C, 5 bar H₂) stage1->stage2 Increase T & P product Secondary Aniline stage2->product

Caption: Workflow for one-pot reductive amination.

byproduct_pathway cluster_byproducts Overhydrogenation Byproducts NB Nitrobenzene ANL Aniline (Desired Product) NB->ANL H₂, Pd/Al₂O₃ CHAN N-Cyclohexylaniline (CHAN) ANL->CHAN Overhydrogenation CHA Cyclohexylamine (CHA) ANL->CHA Overhydrogenation DICHA Dicyclohexylamine (DICHA) CHAN->DICHA Further Reaction

Caption: Byproduct formation in nitrobenzene hydrogenation.

References

Validation & Comparative

A Comparative Guide to the Quantification of N-(2-Heptyl)aniline: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-(2-Heptyl)aniline, a secondary aromatic amine, is critical in various stages of pharmaceutical development and chemical synthesis. Its analysis ensures product purity, stability, and safety. This guide provides a comprehensive comparison of the gas chromatography-mass spectrometry (GC-MS) method with a prominent alternative, high-performance liquid chromatography (HPLC), for the quantification of this compound. We present supporting experimental data derived from analogous compounds and detailed methodologies to assist researchers in selecting the most appropriate analytical technique for their specific needs.

Quantitative Method Comparison

The selection of an analytical method hinges on a variety of factors including sensitivity, selectivity, sample matrix, and throughput. Below is a summary of expected performance characteristics for GC-MS and HPLC in the analysis of N-alkylanilines, providing a baseline for the quantification of this compound.

ParameterGC-MSHPLC-UV
Principle Separation based on volatility and polarity, detection by mass-to-charge ratio.Separation based on polarity, detection by UV absorbance.
Limit of Detection (LOD) Low ng/mL to pg/mLHigh ng/mL to low µg/mL
Limit of Quantification (LOQ) Low ng/mLµg/mL range
Linearity (Correlation Coefficient) > 0.99> 0.99
Precision (%RSD) < 5%< 5%
Sample Preparation May require derivatization for improved volatility and peak shape. Liquid-liquid or solid-phase extraction is common.Simpler sample preparation, often direct injection after dilution.
Selectivity High, mass spectrometer provides specific identification.Moderate, potential for interference from co-eluting compounds.
Throughput Moderate, run times can be longer.High, faster analysis times are typical.

Experimental Protocols

Detailed methodologies for both a proposed GC-MS method and a standard HPLC method for the analysis of N-alkylanilines are provided below. These protocols are based on established methods for similar analytes and can be adapted and validated for this compound.[1][2][3][4]

GC-MS Method for this compound Quantification

This proposed method is adapted from established procedures for the analysis of aniline and its derivatives.[1][4]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 1 mL of the sample solution (e.g., in a pharmaceutical matrix), add 1 mL of 1 M sodium hydroxide to basify the solution.

  • Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the organic layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the injection solvent (e.g., ethyl acetate).

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification (target ions for this compound would need to be determined from a full scan spectrum, but likely parent ion and key fragments).

HPLC-UV Method for N-alkylaniline Quantification

This method is based on established HPLC procedures for aniline and its N-alkylated derivatives.[3][5][6]

1. Sample Preparation:

  • Dilute the sample to the appropriate concentration with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumental Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis Diode Array Detector (DAD).

  • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for this compound).

Method Selection and Workflow

The choice between GC-MS and HPLC depends on the specific requirements of the analysis. The following diagrams illustrate a typical experimental workflow for GC-MS analysis and a decision tree to guide method selection.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Solvent Evaporation Extraction->Concentration Reconstitution Reconstitution in Injection Solvent Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection (SIM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Method_Selection Start Start: Need to quantify this compound HighSensitivity Is high sensitivity (LOD < 1 ng/mL) required? Start->HighSensitivity ComplexMatrix Is the sample matrix complex? HighSensitivity->ComplexMatrix No GCMS Select GC-MS HighSensitivity->GCMS Yes HighThroughput Is high throughput a priority? ComplexMatrix->HighThroughput No ComplexMatrix->GCMS Yes HPLC Select HPLC-UV HighThroughput->HPLC Yes HighThroughput->HPLC No, but simplicity is key

References

Comparative Analysis of N-(2-Heptyl)aniline and N-octylaniline: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of N-(2-Heptyl)aniline and N-octylaniline, focusing on their physicochemical properties, synthesis, reactivity, and applications. This document is intended for researchers, scientists, and professionals in drug development and materials science to facilitate an informed selection between these two structurally related anilines.

Physicochemical Properties

This compound and N-octylaniline, while both being N-alkylanilines, exhibit differences in their physical and chemical properties stemming from the branching of the alkyl chain in this compound versus the linear chain in N-octylaniline. A summary of their key physicochemical properties is presented below. It is important to note that comprehensive experimental data for this compound is less readily available in public literature compared to its linear isomer, N-octylaniline, and its para-substituted counterpart, 4-octylaniline.

PropertyThis compoundN-octylaniline4-octylaniline
CAS Number 67915-63-3[1]3007-71-4[2][3]16245-79-7[4][5][6]
Molecular Formula C₁₃H₂₁N[1]C₁₄H₂₃N[2][3]C₁₄H₂₃N[4][5][6]
Molecular Weight 191.31 g/mol [1]205.34 g/mol [2][3]205.34 g/mol [5][6]
Boiling Point Data not availableData not available175 °C at 13 mmHg[5]
Melting Point Data not availableData not available17 °C[5]
Density Data not availableData not available0.898 g/mL at 25 °C[5]
pKa (predicted) Data not availableData not available4.96 ± 0.10[5]
Water Solubility Insoluble (predicted)Insoluble (predicted)Insoluble[4]
Appearance Data not availableData not availableColorless to pale yellow liquid[4]

Synthesis and Experimental Protocols

The synthesis of N-alkylanilines such as this compound and N-octylaniline can be achieved through several established methods. The most common approaches are reductive amination of a carbonyl compound with aniline or direct N-alkylation of aniline with an appropriate alkyl halide.

Synthesis of this compound via Reductive Amination

A general and widely applicable method for the synthesis of this compound is the reductive amination of aniline with 2-heptanone. This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding secondary amine.

Experimental Protocol:

  • Imine Formation: In a round-bottom flask, equimolar amounts of aniline and 2-heptanone are dissolved in a suitable solvent such as methanol or ethanol. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction. The mixture is stirred at room temperature. The progress of the imine formation can be monitored by techniques like TLC or GC-MS.

  • Reduction: Once the imine formation is complete, a reducing agent is added portion-wise to the reaction mixture at 0 °C. Common reducing agents for this step include sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

  • Work-up: After the reduction is complete, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel.

Aniline Aniline Imine Imine Intermediate Aniline->Imine Heptanone 2-Heptanone Heptanone->Imine Product This compound Imine->Product ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product Reduction Solvent Solvent (e.g., Methanol)

Synthesis of this compound via Reductive Amination.
Synthesis of N-octylaniline via N-Alkylation

N-octylaniline can be synthesized by the direct alkylation of aniline with an octyl halide, such as 1-bromooctane. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.

Experimental Protocol:

  • Reaction Setup: Aniline, 1-bromooctane, and a base (e.g., potassium carbonate or triethylamine) are mixed in a suitable high-boiling polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

  • Reaction Conditions: The reaction mixture is heated to an elevated temperature (e.g., 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by TLC.

  • Work-up: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like ethyl acetate.

  • Purification: The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Aniline_alk Aniline Product_alk N-octylaniline Aniline_alk->Product_alk Bromooctane 1-Bromooctane Bromooctane->Product_alk Alkylation Base Base (e.g., K2CO3) Solvent_alk Solvent (e.g., DMF)

Synthesis of N-octylaniline via N-Alkylation.

Reactivity and Stability

The reactivity of both this compound and N-octylaniline is primarily governed by the aniline moiety. The nitrogen atom's lone pair of electrons makes the amino group nucleophilic and the aromatic ring activated towards electrophilic substitution, predominantly at the ortho and para positions.

  • Basicity: Both compounds are weak bases due to the delocalization of the nitrogen lone pair into the benzene ring. The steric hindrance from the branched 2-heptyl group in this compound might slightly decrease its basicity compared to the linear octyl group in N-octylaniline.

  • Nucleophilicity: The nitrogen atom in both molecules can act as a nucleophile in reactions such as acylation, alkylation, and formation of diazonium salts.

  • Electrophilic Aromatic Substitution: The -NHR group is an activating, ortho-, para-directing group. Therefore, both compounds will readily undergo reactions like halogenation, nitration, and sulfonation at the positions ortho and para to the amino group.

  • Oxidation: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities. Both compounds should be stored under an inert atmosphere and protected from light to minimize degradation.

Applications

N-alkylanilines are versatile intermediates in organic synthesis and have applications in various fields.

  • N-octylaniline and its isomers are used as intermediates in the synthesis of dyes, agrochemicals, and pharmaceuticals.[7] 4-octylaniline, in particular, has been investigated for its use as an extractant for metals and in the synthesis of liquid crystals.[8]

  • While specific applications for This compound are not widely documented, its structural features suggest potential use as a building block in medicinal chemistry for the synthesis of bioactive molecules where the branched alkyl chain could influence lipophilicity and binding interactions. It could also find use as a specialty chemical intermediate.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound and N-octylaniline.

  • ¹H NMR: In the ¹H NMR spectrum of N-octylaniline, one would expect to see signals for the aromatic protons, a triplet for the terminal methyl group of the octyl chain, and a series of multiplets for the methylene protons. For this compound, the spectrum would be more complex in the alkyl region due to the branching, with a distinct multiplet for the methine proton at the 2-position of the heptyl group.

  • ¹³C NMR: The ¹³C NMR spectra would show characteristic signals for the aromatic carbons and the aliphatic carbons of the alkyl chains. The number and chemical shifts of the signals in the alkyl region would clearly differentiate between the linear octyl and the branched 2-heptyl groups.

  • IR Spectroscopy: Both compounds would exhibit characteristic N-H stretching vibrations in the range of 3300-3500 cm⁻¹, C-N stretching vibrations, and absorption bands corresponding to the aromatic ring.

  • Mass Spectrometry: The mass spectra would show the molecular ion peak and characteristic fragmentation patterns for N-alkylanilines, which can help in confirming the molecular weight and structure.

cluster_exp Experimental Workflow cluster_char Characterization Techniques Synthesis Synthesis (Reductive Amination or N-Alkylation) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS

General Experimental and Characterization Workflow.

References

"antioxidant efficacy of N-(2-Heptyl)aniline vs other aniline derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Structure-Activity Relationship in Aniline Derivatives

The antioxidant activity of aniline derivatives is significantly influenced by the nature and position of substituents on the aniline ring. Generally, electron-donating groups enhance antioxidant activity by stabilizing the resulting radical after hydrogen or electron donation. The position of these substituents also plays a critical role, with ortho and para positions often showing higher activity due to resonance stabilization of the radical.[1][2]

Quantitative Comparison of Antioxidant Efficacy

The following table summarizes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of aniline and several of its derivatives. The data is presented as EC50 values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower EC50 value indicates higher antioxidant activity.

Compound NameStructureDPPH Scavenging Activity (EC50 in mM)
AnilineC₆H₅NH₂> 83
2-AminophenolHOC₆H₄NH₂ (ortho)0.011
3-AminophenolHOC₆H₄NH₂ (meta)0.048
4-AminophenolHOC₆H₄NH₂ (para)0.015
o-PhenylenediamineC₆H₄(NH₂)₂ (ortho)0.013
p-PhenylenediamineC₆H₄(NH₂)₂ (para)0.021
Ascorbic Acid (Standard)C₆H₈O₆Not reported in the same study

Data sourced from Bendary et al., 2013.[1][2]

Based on this data, the introduction of hydroxyl (-OH) or additional amino (-NH₂) groups significantly enhances the antioxidant activity of the aniline molecule.

Experimental Protocols

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the DPPH radical is monitored by the decrease in its absorbance at a characteristic wavelength.

Procedure:

  • A solution of DPPH radical (e.g., 5 mM in methanol) is prepared.

  • Different concentrations of the test compound are added to the DPPH solution.

  • The reaction mixture is incubated in the dark for a specific period (e.g., 10 minutes).

  • The absorbance of the solution is measured at 515 nm using a spectrophotometer.

  • A blank solution containing only the solvent and DPPH is used as a control.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The EC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[1][2]

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation (ABTS•+).

Procedure:

  • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.

  • The ABTS•+ solution is diluted to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Different concentrations of the test compound are added to the ABTS•+ solution.

  • The absorbance is measured after a set incubation period.

  • The percentage of ABTS•+ scavenging is calculated, and the IC50 value is determined similarly to the DPPH assay.

Visualizing Antioxidant Mechanisms and Workflows

Antioxidant_Mechanism

Experimental_Workflow

Discussion and Future Directions

The provided data clearly indicates that substitution on the aniline ring plays a pivotal role in its antioxidant capacity. While data for N-(2-Heptyl)aniline is currently lacking, it is plausible to infer its potential activity based on structure-activity relationships. The N-heptyl group is an electron-donating alkyl group, which could potentially enhance the antioxidant activity compared to the parent aniline molecule. However, the steric hindrance introduced by the relatively long and branched alkyl chain might influence its ability to interact with free radicals.

Further experimental studies are warranted to determine the precise antioxidant efficacy of this compound and other N-alkylanilines. A systematic investigation into the effects of alkyl chain length, branching, and position of substitution would provide valuable insights for the design of novel and potent aniline-based antioxidants for various applications in research and drug development.

References

"spectroscopic comparison of N-alkylaniline isomers"

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Guide to Differentiating N-Alkylaniline Isomers

In the fields of chemical research and drug development, the precise identification of isomeric compounds is critical. N-alkylaniline isomers, which share the same molecular formula but differ in the structure or position of their alkyl substituents, often exhibit distinct physical, chemical, and biological properties. Spectroscopic techniques offer a powerful and non-destructive suite of tools for elucidating the specific structures of these isomers. This guide provides a comparative overview of key spectroscopic methods—NMR, IR, UV-Vis, and Mass Spectrometry—supported by experimental data and protocols to aid researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including N-alkylaniline isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

Proton NMR is highly effective for distinguishing N-alkylaniline isomers by analyzing the chemical shifts and splitting patterns of protons on the alkyl chain and the aromatic ring. For instance, N-methylaniline will show a singlet for the N-methyl protons, whereas N-ethylaniline will display a characteristic quartet and triplet for the N-ethyl group. Positional isomers, such as ortho-, meta-, and para-substituted N-alkylanilines, can be differentiated by the distinct splitting patterns observed in the aromatic region (typically 6.5-7.5 ppm).

¹³C NMR Spectroscopy

Carbon NMR complements ¹H NMR by providing information about the carbon skeleton. The chemical shifts of the alkyl carbons are highly indicative of the nature of the alkyl group. Furthermore, the symmetry of positional isomers is readily apparent in the ¹³C NMR spectrum; for example, a para-substituted N-alkylaniline will show fewer signals in the aromatic region compared to its ortho or meta counterparts due to molecular symmetry.

Table 1: Comparative ¹H and ¹³C NMR Data for N-Alkylaniline Isomers in CDCl₃

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
N-Methylaniline Aromatic: 6.56-7.16 (m, 5H)[1]N-H: ~3.6 (br s, 1H)[1]N-CH₃: 2.74 (s, 3H)[1]Aromatic: 110-129[2]N-CH₃: ~30
N-Ethylaniline Aromatic: 6.5-7.2 (m, 5H)N-H: ~3.6 (br s, 1H)N-CH₂: 3.13 (q, 2H)CH₃: 1.25 (t, 3H)Aromatic: 113-148N-CH₂: ~38CH₃: ~15
N-Ethyl-N-methylaniline Aromatic: 6.67-7.19 (m, 5H)[3]N-CH₂: 3.36 (q, 2H)[3][4]N-CH₃: 2.86 (s, 3H)[3][4]CH₃: 1.08 (t, 3H)[3][4]Aromatic: 112.5, 116.2, 129.2, 149.1[4]N-CH₂: 46.9[4]N-CH₃: 37.6[4]CH₃: 11.2[4]
N,N-Dimethylaniline Aromatic: 6.7-7.3 (m, 5H)N-(CH₃)₂: 2.93 (s, 6H)Aromatic: 112-151N-(CH₃)₂: ~40

Note: Chemical shifts are approximate and can vary with solvent and concentration. "m" denotes multiplet, "s" singlet, "q" quartet, "t" triplet, and "br s" broad singlet.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. For N-alkylanilines, the key diagnostic peaks are the N-H stretch for secondary amines and the C-N stretch. Primary amines (like aniline) typically show two N-H stretching bands, while secondary amines (like N-methylaniline) show a single N-H band.[5] Tertiary amines (like N,N-dimethylaniline) lack an N-H bond and will therefore not exhibit this characteristic absorption. Aromatic C-H bending vibrations below 900 cm⁻¹ can also help determine the substitution pattern on the benzene ring.[6]

Table 2: Characteristic IR Absorption Frequencies for N-Alkylanilines

Functional GroupVibrationPosition (cm⁻¹)IntensityNotes
Secondary Amine (R₂NH) N-H Stretch3550–3250[5]Medium, BroadSingle peak distinguishes from primary amines.
Aromatic Amine C-N Stretch1340–1250Strong
Aromatic Ring C=C Stretch1600 & 1500MediumConfirms the presence of the aromatic ring.[6]
Aromatic Ring C-H Bending (Out-of-plane)900–680StrongPattern is diagnostic of ring substitution.[6][7]
Alkyl Groups C-H Stretch3000–2850MediumConfirms aliphatic hydrogens.[6]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of aniline shows two primary absorption bands (a primary band around 230-240 nm and a secondary "B-band" around 280-290 nm).[8][9] N-alkylation acts as an auxochrome, causing a bathochromic (red) shift to longer wavelengths.[10] This is due to the electron-donating nature of the alkyl groups, which increases conjugation with the benzene ring. While subtle, these shifts can help distinguish between aniline and its N-alkylated derivatives. However, it is generally less effective than NMR for differentiating between isomers with different alkyl chains (e.g., N-propyl vs. N-butyl).

Table 3: UV-Vis Absorption Maxima (λ_max) for Anilines

Compoundλ_max (nm) in Ethanol/Hexane
Aniline ~230, ~280[8][9]
N-Methylaniline ~244, ~295[11]
N,N-Dimethylaniline ~251, ~298[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Isomers will have the same molecular ion peak (M+). However, they can often be distinguished by their unique fragmentation patterns.[12] In N-alkylanilines, a common fragmentation is the alpha-cleavage of the C-C bond adjacent to the nitrogen atom.[13] For example, N-propylaniline and N-isopropylaniline will have the same molecular weight, but the former will readily lose an ethyl radical (M-29), while the latter will preferentially lose a methyl radical (M-15), leading to different base peaks in their respective spectra.

Table 4: Key Mass Spectrometry Fragments for N-Alkylaniline Isomers

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
N-Ethylaniline 121106Loss of CH₃ (methyl radical)
N-Propylaniline 135106Loss of C₂H₅ (ethyl radical)
N-Isopropylaniline 135120Loss of CH₃ (methyl radical)
N,N-Dimethylaniline 121120Loss of H

Experimental Protocols and Workflows

General Spectroscopic Analysis Workflow

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Elucidation Sample N-Alkylaniline Isomer Sample Prep Dissolve in appropriate solvent (e.g., CDCl3 for NMR) or prepare neat sample (IR) Sample->Prep NMR NMR Spectrometer Prep->NMR Acquire Data IR FTIR Spectrometer Prep->IR Acquire Data UV UV-Vis Spectrometer Prep->UV Acquire Data MS Mass Spectrometer Prep->MS Acquire Data Analysis Analyze Spectra: - Chemical Shifts (NMR) - Frequencies (IR) - λmax (UV-Vis) - m/z Fragments (MS) NMR->Analysis IR->Analysis UV->Analysis MS->Analysis Structure Structure Elucidation Analysis->Structure G center_node Structural Elucidation of N-Alkylaniline Isomer NMR NMR (¹H & ¹³C) NMR->center_node Connectivity & Chemical Environment (C-H Framework) IR IR IR->center_node Functional Groups (e.g., N-H bond) MS Mass Spec. MS->center_node Molecular Weight & Fragmentation Pattern UV UV-Vis UV->center_node Electronic Transitions (Conjugated System)

References

"performance of different catalysts for N-heptylaniline synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-heptylaniline, a secondary amine with applications in the synthesis of various organic compounds, can be achieved through several catalytic routes. The two primary pathways involve the N-alkylation of aniline with 1-heptanol and the reductive amination of heptanal with aniline. The choice of catalyst is crucial for achieving high yields and selectivity under optimal reaction conditions. This guide provides a comparative overview of the performance of different catalysts for N-heptylaniline synthesis, supported by experimental data from analogous reactions, and includes detailed experimental protocols.

Performance of Catalysts for N-Alkylation and Reductive Amination

The following table summarizes the performance of various catalysts in the synthesis of N-alkylanilines. While specific data for N-heptylaniline is limited in publicly available literature, the performance of these catalysts with similar long-chain alcohols and aldehydes provides valuable insights into their potential efficacy.

CatalystReactantsTemp. (°C)Time (h)Catalyst Loading (mol%)BaseSolventYield (%)SelectivityReference
Manganese
Mn pincer complexAniline + 1-Hexanol80243t-BuOKToluene85High[1]
Ruthenium
Ru complexAniline + 1-HexanolNot Specified241KOtButert-Amyl alcohol82 (Conversion)Not Specified[2]
Palladium
10% Pd/CAniline + ButyraldehydeRT0.50.1 equiv.-2-Propanol/Water98High[3]
Pd/CPhenol + Aniline100Not Specified7Na-formateToluene94High[4]
Nickel
Ni NanoparticlesBenzaldehyde + Aniline76Not Specified20-Isopropanol95High[5]
Copper
Cu-ChromiteAniline + Benzyl Alcohol11085K2CO3o-Xylene85High

Note: The data presented for Mn and Ru catalysts with 1-hexanol are strong indicators of their potential performance for N-heptylaniline synthesis via N-alkylation of aniline with 1-heptanol. Similarly, the data for Pd/C and Ni nanoparticles with other aldehydes suggest their applicability in the reductive amination of heptanal with aniline.

Synthetic Pathways and Experimental Workflow

The synthesis of N-heptylaniline can be approached via two primary catalytic routes, as illustrated below.

cluster_0 N-Alkylation Pathway cluster_1 Reductive Amination Pathway Aniline_A Aniline Product_A N-Heptylaniline Aniline_A->Product_A Catalyst (e.g., Mn, Ru) - H2O Heptanol 1-Heptanol Heptanol->Product_A Aniline_B Aniline Imine Imine Intermediate Aniline_B->Imine Heptanal Heptanal Heptanal->Imine - H2O Product_B N-Heptylaniline Imine->Product_B Catalyst (e.g., Pd/C, Ni) + H2

Caption: Synthetic routes to N-heptylaniline.

A general workflow for screening catalysts for the synthesis of N-heptylaniline is depicted in the following diagram.

Start Select Catalysts (e.g., Mn, Ru, Pd/C, Ni) Reaction_Setup Reaction Setup: Aniline + 1-Heptanol/Heptanal Catalyst, Solvent, Base (if needed) Start->Reaction_Setup Reaction_Conditions Vary Reaction Conditions: Temperature, Time, Pressure Reaction_Setup->Reaction_Conditions Analysis Reaction Monitoring & Analysis (GC, HPLC, NMR) Reaction_Conditions->Analysis Data_Collection Collect Data: Yield, Selectivity, Conversion Analysis->Data_Collection Comparison Compare Catalyst Performance Data_Collection->Comparison Optimization Optimize Best Performing Catalyst Comparison->Optimization Scale_up Scale-up Synthesis Optimization->Scale_up

Caption: Catalyst screening workflow.

Experimental Protocols

The following are detailed experimental protocols adapted from literature for analogous reactions, which can be modified for the synthesis of N-heptylaniline.

Protocol 1: N-Alkylation of Aniline with 1-Heptanol using a Manganese Pincer Complex (Adapted from[1])

Materials:

  • Manganese pincer complex (e.g., 3 mol%)

  • Aniline (1.0 mmol)

  • 1-Heptanol (1.2 mmol)

  • Potassium tert-butoxide (t-BuOK) (0.75 mmol)

  • Anhydrous toluene (2 mL)

  • Schlenk tube (25 mL)

  • Magnetic stirrer

  • Standard Schlenk line and argon supply

Procedure:

  • An oven-dried 25-mL Schlenk tube equipped with a magnetic stir bar is charged with the manganese pincer complex (3 mol%) and t-BuOK (0.75 mmol) under an argon atmosphere.

  • Anhydrous toluene (2 mL) is added to the Schlenk tube, followed by 1-heptanol (1.2 mmol) and aniline (1.0 mmol) via syringe.

  • The Schlenk tube is sealed, and the reaction mixture is stirred at 80 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford N-heptylaniline.

  • The yield and purity are determined by GC-MS and NMR spectroscopy.

Protocol 2: Reductive Amination of Heptanal with Aniline using Palladium on Carbon (Pd/C) (Adapted from[3])

Materials:

  • 10% Palladium on carbon (Pd/C) (0.1 equivalent)

  • Aniline (2.75 mmol)

  • Heptanal (2.75 mmol)

  • Ammonium formate (13.75 mmol)

  • 2-Propanol (20 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Celite

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 10% Pd/C (0.1 equivalent) and 2-propanol (20 mL).

  • In a separate beaker, dissolve ammonium formate (13.75 mmol) in water (2 mL) and add this solution to the flask.

  • Stir the mixture for 1 minute to activate the Pd/C catalyst.

  • Add aniline (2.75 mmol) and heptanal (2.75 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent from the filtrate by rotary evaporation.

  • Dilute the residue with dichloromethane and wash with brine solution.

  • Separate the organic phase, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-heptylaniline.

  • Characterize the product and determine the yield using GC-MS and NMR spectroscopy.

Conclusion

The selection of an appropriate catalyst is paramount for the efficient synthesis of N-heptylaniline. While manganese and ruthenium-based catalysts show promise for the N-alkylation of aniline with long-chain alcohols, palladium on carbon and nickel-based catalysts are effective for the reductive amination of aldehydes. The choice between these pathways and catalysts will depend on factors such as substrate availability, desired reaction conditions, and cost-effectiveness. The provided experimental protocols offer a solid foundation for researchers to develop and optimize the synthesis of N-heptylaniline for their specific applications. Further screening and optimization of catalysts and reaction parameters are encouraged to achieve the highest possible yields and selectivity for this valuable secondary amine.

References

A Researcher's Guide to Assessing Immunoassay Cross-Reactivity: A Case Study with N-(2-Heptyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of an immunoassay is paramount for accurate analyte detection. Cross-reactivity with structurally related or unrelated compounds can lead to false-positive results, compromising data integrity and clinical diagnoses. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel compound, using N-(2-Heptyl)aniline as a hypothetical case study. While no specific immunoassay data for this compound is currently published, this document outlines the experimental protocols and data presentation necessary to perform such an evaluation, particularly in the context of a competitive immunoassay for a structurally related compound.

For this illustrative guide, we will consider a hypothetical competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed for the detection of Fentanyl. Fentanyl, a potent synthetic opioid, contains an N-phenylpropanamide moiety, which shares some structural similarity with N-alkylanilines like this compound. This makes a Fentanyl immunoassay a plausible system in which to evaluate the cross-reactivity of this compound and its analogs.

Comparative Cross-Reactivity Data

The following table presents a template for summarizing the cross-reactivity of this compound and other hypothetical compounds in our theoretical Fentanyl competitive ELISA. The primary analyte is Fentanyl, and its IC50 (the concentration that inhibits 50% of the signal) is the benchmark against which other compounds are compared.

Table 1: Hypothetical Cross-Reactivity of this compound and Related Compounds in a Fentanyl Competitive ELISA

CompoundIC50 (ng/mL)% Cross-Reactivity
Fentanyl (Primary Analyte)1.0100%
This compound1500.67%
N-Methylaniline5000.20%
Aniline>1000<0.1%
Norfentanyl333.03%

% Cross-Reactivity is calculated as: (IC50 of Fentanyl / IC50 of Test Compound) x 100

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol details the steps to determine the 50% inhibitory concentration (IC50) for this compound and other compounds in a competitive ELISA format.

Materials:

  • 96-well microtiter plates coated with a Fentanyl-protein conjugate

  • Primary antibody specific for Fentanyl

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Fentanyl standard

  • Test compounds: this compound, N-Methylaniline, Aniline, Norfentanyl

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Preparation of Standards and Test Compounds:

    • Prepare a stock solution of the Fentanyl standard in the assay buffer.

    • Perform serial dilutions of the Fentanyl stock solution to create a standard curve (e.g., ranging from 0.1 to 100 ng/mL).

    • Prepare stock solutions of this compound and other test compounds in the assay buffer.

    • Perform serial dilutions for each test compound to cover a broad concentration range.

  • Assay Procedure:

    • Add 50 µL of the standard or test compound dilutions to the appropriate wells of the Fentanyl-conjugate coated microtiter plate.

    • Add 50 µL of the primary Fentanyl antibody to each well.

    • Incubate the plate for 1 hour at 37°C.

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 100 µL of the HRP-conjugated secondary antibody to each well.

    • Incubate the plate for 30 minutes at 37°C.

    • Wash the plate five times with 200 µL of wash buffer per well.

    • Add 100 µL of TMB substrate solution to each well and incubate for 15 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the log of the Fentanyl concentration.

    • For each test compound, plot the absorbance values against the log of its concentration.

    • Determine the IC50 value for Fentanyl and each test compound from their respective curves.

    • Calculate the percent cross-reactivity for each test compound using the formula provided in the table caption.

Experimental Workflow Diagram

The following diagram illustrates the workflow for assessing the cross-reactivity of a test compound in a competitive ELISA.

G cluster_prep Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis prep_standards Prepare Fentanyl Standards add_samples Add Standards/Compounds to Coated Plate prep_standards->add_samples prep_compounds Prepare Test Compound Dilutions (e.g., this compound) prep_compounds->add_samples add_primary_ab Add Primary Antibody add_samples->add_primary_ab incubate1 Incubate & Wash add_primary_ab->incubate1 add_secondary_ab Add HRP-Conjugated Secondary Antibody incubate1->add_secondary_ab incubate2 Incubate & Wash add_secondary_ab->incubate2 add_substrate Add TMB Substrate incubate2->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate plot_curves Plot Dose-Response Curves read_plate->plot_curves calc_ic50 Calculate IC50 Values plot_curves->calc_ic50 calc_cross_reactivity Calculate % Cross-Reactivity calc_ic50->calc_cross_reactivity

Caption: Workflow for determining immunoassay cross-reactivity using a competitive ELISA.

This guide provides a robust framework for the systematic evaluation of immunoassay cross-reactivity for novel or uncharacterized compounds. By following these protocols and data presentation guidelines, researchers can generate the critical data needed to understand the specificity of their immunoassays and ensure the reliability of their results.

Safety Operating Guide

Proper Disposal of N-(2-Heptyl)aniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and minimizing environmental impact. N-(2-Heptyl)aniline, an aniline derivative, requires careful management as a hazardous waste material. This guide provides essential safety and logistical information for its proper disposal, adhering to standard laboratory safety protocols.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (such as butyl rubber or Viton), safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Spill Management: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[2][3] The contaminated absorbent material should then be collected in a suitable, sealed container for hazardous waste disposal.[1][4] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[1]

Waste Classification and Collection

This compound and any materials contaminated with it must be treated as hazardous waste.[1][4] Under no circumstances should it be disposed of down the drain or in the regular trash.[1]

Collection Procedure:

  • Container: Use a designated, clearly labeled, and chemically compatible waste container. Polyethylene containers are generally suitable.[1]

  • Labeling: The container must be labeled as "Hazardous Waste" and should include the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, secure area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1] The storage area should be cool, dry, and well-ventilated.

Disposal Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect Waste in Designated Container ppe->collect label_container Label Container as 'Hazardous Waste: This compound' collect->label_container store Store in a Secure, Ventilated Area label_container->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs small_spill Small Spill: Absorb with Inert Material spill->small_spill Small large_spill Large Spill: Evacuate & Contact EHS spill->large_spill Large dispose_spill Dispose of Contaminated Material as Hazardous Waste small_spill->dispose_spill dispose_spill->collect end End: Proper Disposal contact_ehs->end

Disposal Workflow for this compound

Quantitative Hazard Data for Aniline and Derivatives

ParameterValueReference
OSHA PEL (Permissible Exposure Limit) - TWA5 ppm (19 mg/m³)[2]
ACGIH TLV (Threshold Limit Value) - TWA2 ppm (7.6 mg/m³)[2]
Flash Point44 °C (111.2 °F)[3]
Autoignition Temperature300 °C (572 °F)[3]

Experimental Protocols for Aniline Waste Treatment

For laboratories generating significant quantities of aniline-contaminated wastewater, advanced treatment methods may be necessary before disposal. The following are summaries of experimental protocols for the degradation of aniline in aqueous solutions. These methods should be adapted and validated for this compound under controlled laboratory conditions.

Fenton's Reagent Oxidation

This method utilizes the highly reactive hydroxyl radicals generated from the reaction of ferrous ions and hydrogen peroxide to degrade aniline.[5]

Methodology:

  • Transfer the aniline-containing aqueous waste to a suitable reaction vessel.

  • Adjust the pH of the solution to between 3 and 4 using hydrochloric acid.[6]

  • Add ferrous sulfate (FeSO₄) to the solution.

  • Slowly add hydrogen peroxide (H₂O₂) to the solution while stirring.[6] The reaction is exothermic and should be controlled.

  • Allow the reaction to proceed under stirring and, if possible, under sunlight or UV irradiation to enhance the process.[6]

  • After the reaction is complete, the treated effluent can be neutralized and tested for residual aniline before further disposal steps are taken in accordance with local regulations.

Adsorption on Resin

Macroporous resins can be used to adsorb aniline from wastewater, which can then be desorbed for potential recovery or concentrated for disposal.[7]

Methodology:

  • Pack a chromatography column with a suitable macroporous resin (e.g., D151).

  • Adjust the pH of the aniline-containing wastewater to a range of 8-10.[7]

  • Pass the wastewater through the resin bed at a controlled flow rate.

  • Monitor the effluent for aniline concentration to determine the breakthrough point of the resin.

  • Once saturated, the resin can be regenerated by eluting with a 4% HCl solution to desorb the aniline.[7] The resulting acidic aniline solution is a concentrated hazardous waste that must be disposed of properly.

Catalytic Oxidation with Copper-Loaded Zeolites

This method involves the adsorption of aniline onto a zeolite support followed by catalytic oxidation.

Methodology:

  • Prepare a copper-loaded H-Beta zeolite by an ion-exchange process.

  • Use the prepared zeolite as an adsorbent to treat the aniline-contaminated aqueous solution. The optimal pH range for adsorption is between 5 and 11.[8]

  • Once the zeolite is saturated with aniline, it can be subjected to catalytic oxidation, which degrades the aniline primarily to carbon dioxide, water, and nitrogen.[8]

  • The regenerated zeolite can be reused for subsequent adsorption cycles.[8]

By adhering to these guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific safety and waste disposal protocols.

References

Personal protective equipment for handling N-(2-Heptyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for N-(2-Heptyl)aniline

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for this compound. The following guidance is based on the safety data of the closely related and structurally analogous compound, Aniline. It is imperative to treat this compound with at least the same level of caution as Aniline.

Immediate Safety and Logistical Information

This guide provides essential procedures for researchers, scientists, and drug development professionals for the safe handling, storage, and disposal of this compound. Adherence to these protocols is critical to minimize risks and ensure a safe laboratory environment.

Physical and Chemical Properties

A summary of known and predicted physical and chemical properties for N-Heptylaniline and the parent compound, Aniline, are provided below for reference.

PropertyN-HeptylanilineAniline
CAS Number 3007-70-362-53-3
Molecular Formula C13H21NC6H7N
Molecular Weight 191.31 g/mol 93.13 g/mol
Boiling Point 160-161 °C at 21 Torr[1]184 °C[2]
Density 0.906 g/cm³[1]1.0297 g/mL[2]
Appearance Not specified; likely a liquidColorless to pale yellow liquid[2]
Odor Not specifiedFishy, amine-like[2]
Solubility Not specifiedSlightly soluble in water; soluble in organic solvents[2]
Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Check manufacturer's compatibility data.Prevents skin contact and absorption. Aniline is toxic upon skin contact.[3][4]
Eye Protection Chemical splash goggles and a face shield.Protects eyes and face from splashes and vapors. Aniline can cause serious eye damage.[3][4]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities.Prevents accidental skin contact. Contaminated clothing must be removed immediately.[5]
Respiratory Protection Use in a certified chemical fume hood.[5] If a fume hood is not available or for emergency situations, a NIOSH-approved respirator with organic vapor cartridges is required.Prevents inhalation of toxic vapors. Aniline is toxic if inhaled.[3][4]
Operational Plan: Handling and Storage

Engineering Controls:

  • All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]

  • An eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Have spill cleanup materials readily available.

  • Dispensing: Avoid generating aerosols or vapors.[6] Use appropriate tools for transferring the chemical.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly after handling, even if gloves were worn.[6]

  • Clothing: Remove any contaminated clothing immediately and launder before reuse.

Storage Plan:

  • Store in a tightly sealed, properly labeled container.[5]

  • Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[5]

  • Store away from incompatible materials such as oxidizing agents and strong acids.[5]

  • The storage area should be secure and accessible only to authorized personnel.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams.[6]

  • Container Management: Keep the waste container tightly closed when not in use.[6]

  • Spill Residues: Absorb small spills with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.[5]

  • Disposal Request: Arrange for disposal through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[8] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and give them one to two glasses of water to drink.[6] Seek immediate medical attention.[8]

In Case of a Spill:

  • Evacuate: Alert others in the area and evacuate the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Control: For small spills, and if you are trained to do so, contain the spill with an inert absorbent material.[5]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[7]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your supervisor and EHS department. For large spills, evacuate the area and contact your institution's emergency response team.[8]

Visual Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Waste Disposal cluster_emergency Emergency Actions prep_ppe Don Appropriate PPE prep_setup Set Up in Chemical Fume Hood prep_ppe->prep_setup prep_spill Prepare Spill Kit prep_setup->prep_spill handle_dispense Dispense Chemical prep_spill->handle_dispense Proceed to Handling handle_experiment Perform Experiment handle_dispense->handle_experiment cleanup_decontaminate Decontaminate Work Area handle_experiment->cleanup_decontaminate Experiment Complete disp_collect Collect Hazardous Waste handle_experiment->disp_collect Generate Waste em_spill Spill handle_experiment->em_spill em_exposure Exposure handle_experiment->em_exposure cleanup_store Store in Designated Area cleanup_decontaminate->cleanup_store disp_request Request EHS Pickup cleanup_store->disp_request disp_label Label Waste Container disp_collect->disp_label disp_label->disp_request

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.